ASP-9521
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
[4-(2-hydroxy-2-methylpropyl)piperidin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-19(2,23)12-13-6-8-21(9-7-13)18(22)17-11-14-10-15(24-3)4-5-16(14)20-17/h4-5,10-11,13,20,23H,6-9,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSCPDKUZWPWFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126084-37-4 | |
| Record name | ASP-9521 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1126084374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ASP-9521 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA79G37CPR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
ASP-9521: A Technical Guide to its Mechanism of Action in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ASP-9521 is a potent and selective, orally bioavailable small molecule inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5), also known as aldo-keto reductase 1C3 (AKR1C3).[1][2] In the context of prostate cancer, particularly castration-resistant prostate cancer (CRPC), AKR1C3 plays a pivotal role in the intratumoral synthesis of androgens, which drive tumor growth and survival. This compound acts by blocking the conversion of adrenal androgens, such as dehydroepiandrosterone (DHEA) and androstenedione, into potent androgens like testosterone and 5-androstenediol.[1][2] This targeted inhibition of androgen biosynthesis forms the basis of its therapeutic rationale in prostate cancer. Preclinical studies have demonstrated the ability of this compound to inhibit AKR1C3 activity, reduce testosterone levels, and suppress the proliferation of prostate cancer cells. However, a Phase I/II clinical trial in patients with metastatic CRPC was terminated due to a lack of observable clinical activity, despite an acceptable safety and tolerability profile. This guide provides a comprehensive technical overview of the mechanism of action, preclinical data, and experimental protocols related to this compound in prostate cancer.
Core Mechanism of Action
Prostate cancer is an androgen-driven disease, and androgen deprivation therapy (ADT) is the cornerstone of treatment for advanced disease. However, many tumors eventually progress to a castration-resistant state (CRPC), where they can continue to grow despite low levels of circulating testosterone. One of the key mechanisms of resistance is the intratumoral, or "intracrine," synthesis of androgens from adrenal precursors.
The enzyme aldo-keto reductase 1C3 (AKR1C3) is a critical component of this intracrine androgen synthesis pathway.[2] It catalyzes the reduction of androstenedione to testosterone, a potent androgen receptor (AR) agonist. AKR1C3 is often overexpressed in CRPC, contributing to the sustained AR signaling that fuels tumor progression.[2]
This compound is a selective inhibitor of AKR1C3.[1] By binding to and inhibiting the enzymatic activity of AKR1C3, this compound directly blocks the production of testosterone within the prostate tumor microenvironment.[1][2] This disruption of local androgen synthesis is intended to reduce AR activation, thereby inhibiting the transcription of AR target genes involved in cell proliferation and survival, such as prostate-specific antigen (PSA).
Signaling Pathway
The following diagram illustrates the central role of AKR1C3 in the androgen synthesis pathway and the mechanism of action of this compound.
Caption: Intracrine androgen synthesis pathway and the inhibitory action of this compound.
Quantitative Data
The preclinical efficacy of this compound has been characterized by various quantitative measures, which are summarized in the tables below.
Table 1: In Vitro Efficacy of this compound
| Parameter | Species | Value | Reference |
| IC50 (AKR1C3 Inhibition) | Human | 11 nmol/L | [2] |
| IC50 (AKR1C3 Inhibition) | Cynomolgus Monkey | 49 nmol/L | [2] |
| Selectivity (AKR1C3 vs. AKR1C2) | Human | >100-fold | [2] |
Table 2: In Vivo Pharmacokinetics of this compound
| Species | Dose (Oral) | Bioavailability | Reference |
| Rat | 1 mg/kg | 35% | [2] |
| Dog | 1 mg/kg | 78% | [2] |
| Monkey | 1 mg/kg | 58% | [2] |
Table 3: Clinical Pharmacokinetics of this compound in mCRPC Patients
| Parameter | Value | Reference |
| Half-life (t1/2) | 16 - 35 hours | |
| Absorption | Rapid | |
| Exposure | Dose-proportional |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.
AKR1C3 Enzyme Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant AKR1C3.
-
Reagents:
-
Recombinant human AKR1C3 protein
-
Androstenedione (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
This compound dissolved in DMSO
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH (e.g., 100 µM), and recombinant AKR1C3 protein.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate, androstenedione (e.g., 5 µM).
-
Monitor the decrease in NADPH absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH consumption is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Assays in LNCaP-AKR1C3 Cells
LNCaP cells stably overexpressing human AKR1C3 are used to assess the effect of this compound on androgen-dependent processes in a cellular context.
-
Cell Culture:
-
Culture LNCaP-AKR1C3 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and a selection antibiotic.
-
For experiments, switch to a medium containing charcoal-stripped FBS to remove exogenous androgens.
-
-
Cell Proliferation Assay (e.g., CellTiter-Glo®):
-
Seed LNCaP-AKR1C3 cells in 96-well plates at a density of approximately 1 x 10^4 cells per well.
-
After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0.3-100 nmol/L) in the presence of androstenedione (e.g., 10 nM).
-
Incubate the cells for 6 days.
-
Measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol. This assay quantifies ATP, an indicator of metabolically active cells.
-
Record luminescence using a plate reader.
-
-
PSA Expression Assay:
-
Follow the same seeding and treatment protocol as the cell proliferation assay.
-
After a 6-day incubation, collect the cell culture supernatant.
-
Quantify the concentration of PSA in the supernatant using a commercially available PSA ELISA kit, following the manufacturer's instructions.
-
In Vivo Xenograft Studies
The CWR22R xenograft model, derived from a human prostate cancer, is used to evaluate the in vivo efficacy of this compound.
-
Animal Model:
-
Use male immunodeficient mice (e.g., nude or SCID).
-
Implant CWR22R tumor fragments subcutaneously.
-
Allow tumors to reach a palpable size before initiating treatment.
-
-
Drug Administration and Monitoring:
-
Randomize mice into treatment and control groups.
-
Administer this compound orally (e.g., at a dose of 3 mg/kg) or vehicle control daily.
-
Monitor tumor volume using caliper measurements at regular intervals.
-
Monitor animal body weight and overall health throughout the study.
-
-
Pharmacodynamic and Pharmacokinetic Analysis:
-
At the end of the study, collect tumor tissue and plasma samples.
-
Measure intratumoral testosterone levels using techniques such as liquid chromatography-mass spectrometry (LC-MS).
-
Determine the concentration of this compound in plasma and tumor tissue to assess its pharmacokinetic properties.
-
Experimental and Developmental Workflow
The following diagrams illustrate a typical experimental workflow for evaluating a compound like this compound and its overall development path.
References
An In-Depth Technical Guide to ASP-9521 and Aldo-Keto Reductase 1C3 (AKR1C3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ASP-9521, a selective inhibitor of aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in the progression of castration-resistant prostate cancer (CRPC) and other hormone-dependent diseases. This document details the preclinical pharmacology of this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. Furthermore, it delves into the multifaceted role of AKR1C3 in cellular signaling and disease pathogenesis. Detailed experimental protocols for key assays and visualizations of pertinent biological pathways and experimental workflows are provided to facilitate further research and development in this area.
Introduction to Aldo-Keto Reductase 1C3 (AKR1C3)
Aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), is a member of the aldo-keto reductase superfamily of NAD(P)H-dependent oxidoreductases.[1][2] It plays a crucial role in the metabolism of steroids and prostaglandins.[1][2]
Key Functions of AKR1C3:
-
Androgen Biosynthesis: AKR1C3 is a key enzyme in the intracrine biosynthesis of androgens. It catalyzes the conversion of androstenedione (AD) to testosterone, a potent androgen receptor (AR) agonist.[3] This function is particularly important in the context of CRPC, where tumors continue to proliferate despite low circulating levels of testicular androgens.
-
Prostaglandin Metabolism: AKR1C3 is involved in the metabolism of prostaglandins, converting prostaglandin D2 (PGD2) to 9α,11β-prostaglandin F2 (PGF2α).[1]
-
Estrogen Metabolism: The enzyme also participates in estrogen metabolism.[4]
The overexpression of AKR1C3 has been observed in various cancers, including prostate cancer, and is associated with tumor progression and resistance to therapy.[1] This makes AKR1C3 a compelling therapeutic target for the development of novel anti-cancer agents.
This compound: A Selective AKR1C3 Inhibitor
This compound is a potent and selective, orally bioavailable small molecule inhibitor of AKR1C3.[3][5] It was developed to target the intratumoral production of androgens in CRPC.[3]
Mechanism of Action
This compound selectively binds to and inhibits the enzymatic activity of AKR1C3.[6] By blocking AKR1C3, this compound prevents the conversion of androstenedione to testosterone within prostate cancer cells.[3][6] This reduction in intratumoral androgen levels is intended to decrease the activation of the androgen receptor, thereby inhibiting tumor growth and proliferation.[6]
dot
References
- 1. Elevated AKR1C3 expression promotes prostate cancer cell survival and prostate cell-mediated endothelial cell tube formation: implications for prostate cancer progressioan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
The Role of ASP-9521 in the Androgen Synthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ASP-9521 is a potent and selective, orally bioavailable small molecule inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5), also known as aldo-keto reductase 1C3 (AKR1C3).[1][2][3] This enzyme plays a pivotal role in the intratumoral synthesis of androgens, which are critical drivers for the progression of castration-resistant prostate cancer (CRPC). By targeting AKR1C3, this compound effectively blocks the conversion of adrenal androgens, such as dehydroepiandrosterone (DHEA) and androstenedione (AD), into potent androgens like testosterone and 5-androstenediol.[1] Preclinical studies have demonstrated the ability of this compound to inhibit androgen production, suppress prostate-specific antigen (PSA) levels, and inhibit the proliferation of prostate cancer cells. Despite promising preclinical activity, a Phase I/II clinical trial in patients with metastatic CRPC showed an acceptable safety profile but no significant clinical activity, leading to the termination of the study.[4][5] This guide provides an in-depth overview of the mechanism of action of this compound, its role in the androgen synthesis pathway, and a summary of its preclinical and clinical evaluation.
Introduction: The Androgen Synthesis Pathway and the Role of AKR1C3 in CRPC
In advanced prostate cancer, particularly in the castration-resistant state, tumor cells can maintain androgen receptor (AR) signaling through various mechanisms, including the intratumoral de novo synthesis of androgens from cholesterol or adrenal precursors.[4][6] The enzyme aldo-keto reductase 1C3 (AKR1C3) is a key player in this process, catalyzing the reduction of androstenedione to testosterone.[4][7] Elevated expression of AKR1C3 has been observed in CRPC and is associated with increased malignancy, making it a rational therapeutic target.[1]
The classical androgen synthesis pathway leading to the production of dihydrotestosterone (DHT), the most potent AR ligand, involves a series of enzymatic conversions. A critical step in this pathway is the conversion of androstenedione to testosterone, which is mediated by AKR1C3.
Mechanism of Action of this compound
This compound is a selective inhibitor of AKR1C3.[1][3] It binds to the enzyme and blocks its catalytic activity, thereby preventing the conversion of androstenedione to testosterone.[1] This leads to a reduction in the intratumoral levels of potent androgens, which in turn attenuates androgen receptor signaling and inhibits the growth of androgen-dependent prostate cancer cells.
Preclinical In Vitro and In Vivo Activity
This compound has demonstrated potent and selective inhibitory activity against AKR1C3 in a variety of preclinical models.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay System | Target | IC50 (nmol/L) | Reference |
| Recombinant Human AKR1C3 | AKR1C3 | 11 | [2][8] |
| Recombinant Cynomolgus Monkey AKR1C3 | AKR1C3 | 49 | [2][8] |
| Human AKR1C3 (NADPH oxidation assay) | AKR1C3 | 120 | [3][9] |
| Human AKR1C2 (NADPH oxidation assay) | AKR1C2 | >20,000 | [3][9] |
| HEK293 cells expressing human AKR1C3 | AD to T conversion | 1.9 | [9] |
| HEK293 cells expressing cynomolgus monkey AKR1C3 | AD to T conversion | 6.2 | [9] |
| CWR22R cells | AD-induced T production | 0.88 | [9] |
In cellular assays, this compound effectively suppressed androstenedione-dependent PSA production and cell proliferation in LNCaP cells engineered to overexpress AKR1C3.[2][7]
In vivo studies using xenograft models of human prostate cancer further confirmed the anti-tumor activity of this compound. A single oral administration of 3 mg/kg of this compound was sufficient to suppress androstenedione-induced intratumoral testosterone production in CWR22R xenografts in castrated nude mice, with the inhibitory effect lasting for 24 hours.[2][7]
Pharmacokinetics
Pharmacokinetic studies in rats, dogs, and cynomolgus monkeys demonstrated that this compound is orally bioavailable.[7] Interestingly, while the plasma concentration of this compound decreased rapidly, its concentration within the tumor tissue remained high, suggesting preferential accumulation at the site of action.[3][7]
Table 2: Oral Bioavailability of this compound (1 mg/kg)
| Species | Bioavailability (%) | Reference |
| Rat | 35 | [7][9] |
| Dog | 78 | [7][9] |
| Monkey | 58 | [7][9] |
Experimental Protocols
In Vitro Enzyme Inhibition Assay
The inhibitory effect of this compound on AKR1C3-mediated conversion of androstenedione to testosterone can be evaluated using recombinant enzymes. The assay typically involves incubating the recombinant human or cynomolgus monkey AKR1C3 with androstenedione and NADPH in the presence of varying concentrations of this compound. The reaction is monitored by measuring the decrease in NADPH concentration or by quantifying the production of testosterone using methods like LC-MS/MS. The IC50 value, representing the concentration of this compound required to inhibit 50% of the enzyme activity, is then calculated.
Cell-Based Assays
LNCaP prostate cancer cells stably overexpressing human AKR1C3 (LNCaP-AKR1C3) are commonly used to assess the cellular activity of AKR1C3 inhibitors.
-
PSA Production Assay: LNCaP-AKR1C3 cells are seeded in a 96-well plate and treated with androstenedione in the presence or absence of this compound. After a defined incubation period (e.g., 6 days), the concentration of prostate-specific antigen (PSA) in the cell culture medium is measured using an appropriate immunoassay.[8]
-
Cell Proliferation Assay: LNCaP-AKR1C3 cells are cultured with androstenedione and different concentrations of this compound. Cell viability or proliferation is assessed after a specific duration (e.g., 6 days) using a standard method such as the CellTiter-Glo® luminescent cell viability assay.[8]
In Vivo Xenograft Studies
The in vivo efficacy of this compound can be evaluated in castrated male immunodeficient mice bearing xenografts of human prostate cancer cell lines, such as CWR22R, which endogenously express AKR1C3.
-
Tumor Growth Inhibition: Once tumors reach a certain size, mice are treated orally with this compound or a vehicle control. Tumor volume is measured regularly to assess the effect of the compound on tumor growth.
-
Pharmacodynamic Studies: To assess the target engagement in vivo, mice with established tumors are administered a single oral dose of this compound. At various time points after dosing, tumor and plasma samples are collected to measure the concentrations of this compound and androgens (e.g., testosterone) using LC-MS/MS.[8]
Clinical Evaluation of this compound
A multi-center, open-label, Phase I/II clinical trial (NCT01352208) was conducted to evaluate the safety, tolerability, and anti-tumor activity of this compound in patients with metastatic castration-resistant prostate cancer.[5] The study employed a 3+3 dose-escalation design. While this compound demonstrated a dose-proportional increase in exposure and was found to have an acceptable safety and tolerability profile, it did not show any significant clinical activity.[5] No biochemical (PSA) or radiological responses were observed, and there were no significant changes in endocrine biomarker levels or circulating tumor cell counts.[5] Consequently, the study was terminated.
Discussion and Future Perspectives
The disconnect between the promising preclinical data and the lack of clinical efficacy of this compound highlights the complexities of targeting the androgen synthesis pathway in CRPC. Several factors could have contributed to the clinical trial outcome. It is possible that inhibiting AKR1C3 alone is insufficient to completely block androgen receptor signaling in a heterogeneous patient population where other resistance mechanisms may be dominant. These could include androgen receptor mutations or splice variants, or the activation of alternative steroidogenesis pathways.
Furthermore, patient selection may have been a critical factor. The trial did not prospectively select for patients whose tumors had high levels of AKR1C3 expression.[6] Future development of AKR1C3 inhibitors may benefit from a biomarker-driven approach to identify patients most likely to respond to this therapeutic strategy.
Recent research has also explored the dual inhibition of AKR1C3 and other enzymes involved in drug metabolism, such as carbonyl reductase 1 (CBR1), which could offer a broader therapeutic window, particularly in the context of combination therapies.[10]
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of AKR1C3 that effectively blocks a key step in the androgen synthesis pathway. While it demonstrated significant anti-tumor activity in preclinical models of prostate cancer, it failed to translate this efficacy into a clinical benefit for patients with metastatic CRPC. The story of this compound serves as a valuable case study in the development of targeted therapies, underscoring the importance of understanding the intricate biology of disease resistance and the need for robust patient selection strategies in clinical trials. Further research into the role of AKR1C3 and other androgen synthesis pathways will be crucial for the development of more effective treatments for advanced prostate cancer.
References
- 1. Facebook [cancer.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Dysregulated androgen synthesis and anti-androgen resistance in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, tolerability and anti-tumour activity of the androgen biosynthesis inhibitor ASP9521 in patients with metastatic castration-resistant prostate cancer: multi-centre phase I/II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Androgen biosynthesis in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo characterisation of ASP9521: a novel, selective, orally bioavailable inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5; AKR1C3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In vitro and in vivo characterisation of ASP9521: a novel, selective, orally bioavailable inhibitor of 17[beta]-hydroxysteroid dehydrogenase type 5 (17[beta]HSD5; AKR1C3) - ProQuest [proquest.com]
- 10. In Silico and In Vitro Assessment of Carbonyl Reductase 1 Inhibition Using ASP9521—A Potent Aldo-Keto Reductase 1C3 Inhibitor with the Potential to Support Anticancer Therapy Using Anthracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
ASP-9521: A Technical Guide to a Selective AKR1C3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ASP-9521 is a potent and selective, orally bioavailable small molecule inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), also known as aldo-keto reductase family 1 member C3 (AKR1C3)[1]. This enzyme plays a critical role in the intratumoral synthesis of androgens, such as testosterone, which can drive the growth of hormone-dependent cancers like castration-resistant prostate cancer (CRPC)[2]. By inhibiting AKR1C3, this compound blocks the conversion of adrenal androgens to potent androgens, thereby offering a targeted therapeutic strategy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of this compound. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development efforts.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name (4-(2-hydroxy-2-methylpropyl)piperidin-1-yl)(5-methoxy-1H-indol-2-yl)methanone, is a well-characterized indole derivative[2][3]. Its structure and key properties are summarized below.
| Property | Value | Source |
| IUPAC Name | [4-(2-hydroxy-2-methylpropyl)piperidin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone | [3] |
| CAS Number | 1126084-37-4 | [1][3] |
| Molecular Formula | C₁₉H₂₆N₂O₃ | [3][4] |
| Molecular Weight | 330.4 g/mol | [3] |
| Appearance | Crystalline solid | [5] |
| Solubility | DMF: 10 mg/mLDMSO: 10 mg/mLEthanol: 10 mg/mLDMF:PBS (pH 7.2) (1:1): 0.5 mg/mL | [5] |
| SMILES | CC(C)(O)CC1CCN(C(=O)c2cc3cc(ccc3[nH]2)OC)CC1 | [4] |
| InChI Key | OXSCPDKUZWPWFR-UHFFFAOYSA-N | [4] |
Mechanism of Action and Signaling Pathway
This compound selectively inhibits the AKR1C3 enzyme, which is a key player in the androgen biosynthesis pathway, particularly in the context of CRPC. AKR1C3 catalyzes the conversion of androstenedione (AD) to testosterone (T)[6]. In castrate-resistant tumors, this intratumoral androgen production can reactivate androgen receptor (AR) signaling, leading to tumor progression. By inhibiting AKR1C3, this compound reduces the levels of potent androgens within the tumor microenvironment, thereby suppressing AR-mediated gene expression and subsequent tumor growth[2].
Biological Activity
In Vitro Activity
This compound demonstrates potent and selective inhibition of human AKR1C3. Its inhibitory activity has been characterized in various in vitro assays.
| Parameter | Species/Cell Line | Value | Source |
| IC₅₀ (AKR1C3) | Human (recombinant) | 11 nM | [1][7] |
| IC₅₀ (AKR1C3) | Cynomolgus Monkey (recombinant) | 49 nM | [1][7] |
| IC₅₀ (AKR1C2) | Human (recombinant) | >20,000 nM | [1] |
| Selectivity | AKR1C2 vs. AKR1C3 | >100-fold | [1][7] |
| Effect on PSA Production | LNCaP-AKR1C3 cells | Suppression of AD-dependent PSA production | [1][7] |
| Effect on Cell Proliferation | LNCaP-AKR1C3 cells | Suppression of AD-dependent cell proliferation | [1][7] |
In Vivo Activity
Preclinical in vivo studies have demonstrated the ability of orally administered this compound to inhibit intratumoral androgen production.
| Model | Treatment | Key Findings | Source |
| CWR22R Xenograft (mice) | Single oral dose of this compound (3 mg/kg) | Suppressed androstenedione-induced intratumoral testosterone production. | [1][8] |
| CWR22R Xenograft (mice) | Single oral dose of this compound | Inhibitory effect on testosterone production was maintained for 24 hours. | [1][8] |
| Pharmacokinetics | Mice with HEK293-AKR1C3 tumors | Rapidly eliminated from plasma, while maintaining high intratumoral concentrations. | [7] |
Pharmacokinetic Properties
This compound exhibits good oral bioavailability across multiple species, a critical property for a clinical candidate.
| Species | Oral Bioavailability (1 mg/kg) | Source |
| Rats | 35% | [7][8] |
| Dogs | 78% | [7][8] |
| Monkeys | 58% | [7][8] |
Experimental Protocols
In Vitro AKR1C3 Enzyme Inhibition Assay
This protocol outlines the general steps to determine the IC₅₀ of this compound against recombinant AKR1C3.
Methodology:
-
Reagents: Recombinant human AKR1C3, androstenedione (substrate), NADPH (cofactor), this compound, and appropriate buffers.
-
Assay Procedure:
-
Recombinant human AKR1C3 is incubated with varying concentrations of this compound in a buffer solution.
-
The enzymatic reaction is initiated by the addition of androstenedione and NADPH.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The reaction is terminated, and the amount of testosterone produced is quantified, typically by LC-MS/MS.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated from the dose-response curve.
Cell-Based Assay for PSA Production and Proliferation
This protocol describes the methodology to assess the effect of this compound on androgen-dependent cellular processes.
Cell Line: LNCaP cells stably expressing human AKR1C3 (LNCaP-AKR1C3) are used as they provide a relevant model for androgen synthesis[1][7].
Methodology:
-
Cell Culture: LNCaP-AKR1C3 cells are cultured in RPMI-1640 medium supplemented with charcoal-stripped fetal bovine serum to remove exogenous androgens[1].
-
Treatment: Cells are treated with androstenedione in the presence of varying concentrations of this compound[1].
-
PSA Measurement: After a 24-hour incubation, the cell culture medium is collected, and the concentration of prostate-specific antigen (PSA) is measured using a commercially available ELISA kit[1].
-
Proliferation Assay: After 6 days of incubation, cell proliferation is assessed using a standard method such as the CellTiter-Glo Luminescent Cell Viability Assay[7].
In Vivo Xenograft Model
This protocol details the evaluation of this compound's efficacy in a preclinical animal model.
Methodology:
-
Animal Model: Castrated male immunodeficient mice are subcutaneously implanted with CWR22R human prostate cancer cells[8].
-
Treatment: Once tumors are established, mice are administered androstenedione to provide the substrate for intratumoral testosterone production. A single oral dose of this compound or vehicle control is then administered[8].
-
Sample Collection: At various time points post-treatment, blood and tumor tissues are collected[7].
-
Analysis: Intratumoral testosterone concentrations and plasma concentrations of this compound are determined using a validated HPLC-MS/MS method[7].
Clinical Development and Future Directions
This compound has been evaluated in a Phase I/II clinical trial in patients with metastatic castration-resistant prostate cancer (NCT01352208)[9][10]. The study demonstrated that this compound had an acceptable safety and tolerability profile with dose-proportional exposure[9]. However, it did not show significant clinical activity in the patient population studied, and the trial was terminated[9].
Despite the lack of clinical efficacy in its initial trial, the potent and selective inhibition of AKR1C3 by this compound suggests that it may hold therapeutic potential in other contexts or in combination with other agents. Recent research has also explored its potential as a dual AKR1C3 and carbonyl reductase 1 (CBR1) inhibitor, which could be relevant for overcoming resistance to anthracycline chemotherapy[11][12]. Further investigation into patient selection biomarkers and combination strategies may unveil the full therapeutic utility of this compound.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of AKR1C3 with favorable oral bioavailability. Its ability to block intratumoral androgen synthesis has been demonstrated in preclinical models. While initial clinical results in CRPC were not promising, the compound remains a valuable tool for studying the role of AKR1C3 in cancer and other diseases. The detailed information on its properties and the experimental protocols provided in this guide are intended to facilitate future research into this and other AKR1C3-targeting therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. This compound | C19H26N2O3 | CID 25210792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. scilit.com [scilit.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Safety, tolerability and anti-tumour activity of the androgen biosynthesis inhibitor ASP9521 in patients with metastatic castration-resistant prostate cancer: multi-centre phase I/II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | MedPath [trial.medpath.com]
- 11. In Silico and In Vitro Assessment of Carbonyl Reductase 1 Inhibition Using ASP9521—A Potent Aldo-Keto Reductase 1C3 Inhibitor with the Potential to Support Anticancer Therapy Using Anthracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Preclinical Pharmacology of ASP-9521: An In-depth Technical Guide
ASP-9521 is a selective, orally bioavailable small molecule inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5), also known as aldo-keto reductase 1C3 (AKR1C3).[1][2] This enzyme plays a critical role in the intratumoral synthesis of androgens, such as testosterone, which can drive the growth of hormone-sensitive cancers like prostate cancer.[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo activity, and pharmacokinetic profile.
Mechanism of Action
This compound selectively binds to and inhibits the enzymatic activity of AKR1C3.[1] This enzyme is responsible for the conversion of adrenal androgens, namely dehydroepiandrosterone (DHEA) and androstenedione (AD), into 5-androstenediol and testosterone, respectively.[1][2] By blocking this conversion, this compound effectively reduces the production of potent androgens within the tumor microenvironment, thereby inhibiting the growth of androgen-dependent cancers.[1] The expression of AKR1C3 is noted in both normal and cancerous prostate tissue and is associated with increased malignancy.[1]
Below is a diagram illustrating the signaling pathway targeted by this compound.
Caption: Mechanism of action of this compound in androgen synthesis.
In Vitro Pharmacology
The in vitro activity of this compound has been characterized through various enzymatic and cell-based assays.
Enzymatic Activity
This compound demonstrated potent, concentration-dependent inhibition of the conversion of androstenedione to testosterone by recombinant human and cynomolgus monkey AKR1C3.[2] The compound exhibited significant selectivity for AKR1C3 over the isoform AKR1C2.[2]
| Enzyme | Species | IC50 (nmol/L) |
| AKR1C3 | Human | 11[2][3] |
| AKR1C3 | Cynomolgus Monkey | 49[2][3] |
| AKR1C2 | Human | >20,000[4] |
| AKR1C1 | Rat | >10,000[4] |
| AKR1C6 | Mouse | >10,000[4] |
Cell-Based Activity
In LNCaP prostate cancer cells stably expressing human AKR1C3 (LNCaP-AKR1C3), this compound effectively suppressed androstenedione-dependent production of prostate-specific antigen (PSA) and inhibited cell proliferation.[2][5]
| Cell Line | Assay | Effect of this compound |
| LNCaP-AKR1C3 | PSA Production | Suppression of AD-dependent PSA production[2][5] |
| LNCaP-AKR1C3 | Cell Proliferation | Suppression of AD-dependent cell proliferation[2][5] |
A recent study also explored the potential of this compound as a dual inhibitor of AKR1C3 and Carbonyl Reductase 1 (CBR1), which could be beneficial in overcoming resistance to anthracycline antibiotics.[6][7][8] this compound showed moderate inhibitory activity against CBR1 and demonstrated a protective effect in rat cardiomyocytes against doxorubicin- and daunorubicin-induced toxicity.[6][8]
In Vivo Pharmacology
The in vivo efficacy of this compound was evaluated in a CWR22R prostate cancer xenograft mouse model.
Tumor Androgen Inhibition
A single oral administration of this compound at a dose of 3 mg/kg in castrated mice bearing CWR22R xenografts led to a significant and sustained inhibition of androstenedione-induced intratumoral testosterone production for 24 hours.[2][5] This finding suggests that while this compound is rapidly cleared from plasma, it maintains a high concentration within the tumor tissue.[2][4]
Pharmacokinetics
The pharmacokinetic profile of this compound was assessed in several animal species following both intravenous and oral administration.
| Species | Dose (mg/kg, oral) | Bioavailability (%) | Half-life (t1/2, hours, IV) |
| Rat | 1 | 35[2][4] | 0.2[4] |
| Dog | 1 | 78[2][4] | 1.7[4] |
| Cynomolgus Monkey | 1 | 58[2][4] | 5.8[4] |
In a clinical study involving patients with metastatic castration-resistant prostate cancer (mCRPC), the half-life of this compound ranged from 16 to 35 hours, with rapid absorption and dose-proportional exposure.[9]
Experimental Protocols
Below are the detailed methodologies for the key preclinical experiments.
Recombinant Enzyme Inhibition Assay
-
Objective: To determine the in vitro potency of this compound against AKR1C3.
-
Protocol:
-
Recombinant human or cynomolgus monkey AKR1C3 was incubated with the substrate androstenedione and the cofactor NADPH.
-
Various concentrations of this compound were added to the reaction mixture.
-
The enzymatic reaction was allowed to proceed, leading to the conversion of androstenedione to testosterone.
-
The concentration of testosterone was measured to determine the extent of inhibition.
-
IC50 values were calculated from the concentration-response curves.
-
LNCaP-AKR1C3 Cell-Based Assays
-
Objective: To evaluate the effect of this compound on androgen-dependent cellular processes.
-
Protocol:
-
LNCaP cells stably expressing human AKR1C3 were cultured in appropriate media.
-
For the PSA production assay, cells were treated with androstenedione in the presence or absence of varying concentrations of this compound. After a specified incubation period, the concentration of PSA in the culture medium was measured.
-
For the cell proliferation assay, cells were similarly treated with androstenedione and this compound. Cell viability was assessed at a later time point using a suitable method, such as the CellTiter-Glo assay.[3]
-
CWR22R Xenograft Model
-
Objective: To assess the in vivo efficacy of this compound in a relevant animal model of prostate cancer.
-
Protocol:
-
Male nude mice were castrated and subcutaneously inoculated with CWR22R human prostate cancer cells.
-
Once tumors reached a specified size, the mice were administered androstenedione to stimulate intratumoral testosterone production.
-
A single oral dose of this compound (3 mg/kg) was administered to the treatment group.
-
At various time points post-administration, tumor tissues were collected.
-
The concentration of testosterone within the tumor tissue was measured to determine the inhibitory effect of this compound.
-
The following diagram outlines the experimental workflow for the preclinical evaluation of this compound.
References
- 1. Facebook [cancer.gov]
- 2. In vitro and in vivo characterisation of ASP9521: a novel, selective, orally bioavailable inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5; AKR1C3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro and in vivo characterisation of ASP9521: a novel, selective, orally bioavailable inhibitor of 17[beta]-hydroxysteroid dehydrogenase type 5 (17[beta]HSD5; AKR1C3) - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Silico and In Vitro Assessment of Carbonyl Reductase 1 Inhibition Using ASP9521—A Potent Aldo-Keto Reductase 1C3 Inhibitor with the Potential to Support Anticancer Therapy Using Anthracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Safety, tolerability and anti-tumour activity of the androgen biosynthesis inhibitor ASP9521 in patients with metastatic castration-resistant prostate cancer: multi-centre phase I/II study - PubMed [pubmed.ncbi.nlm.nih.gov]
ASP-9521: A Technical Guide for Castration-Resistant Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ASP-9521 is a first-in-class, orally bioavailable small molecule inhibitor of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5). This enzyme plays a critical role in the intratumoral synthesis of androgens, such as testosterone, which can drive the progression of castration-resistant prostate cancer (CRPC). Despite promising preclinical activity, a Phase I/II clinical trial in patients with metastatic CRPC (mCRPC) was terminated due to a lack of significant anti-tumor activity. This technical guide provides a comprehensive overview of the preclinical and clinical research on this compound, including detailed experimental protocols and key data, to inform future research in the field of CRPC.
Mechanism of Action
This compound selectively inhibits AKR1C3, a key enzyme in the androgen biosynthesis pathway. In CRPC, even after chemical or surgical castration, prostate tumors can maintain androgen signaling through de novo synthesis of androgens from adrenal precursors like dehydroepiandrosterone (DHEA) and androstenedione. AKR1C3 catalyzes the conversion of androstenedione to testosterone within the prostate tumor microenvironment. By inhibiting AKR1C3, this compound aims to block this critical step in intratumoral androgen production, thereby reducing the activation of the androgen receptor (AR) and suppressing tumor growth.
Figure 1: Signaling pathway of intratumoral androgen synthesis and the inhibitory action of this compound.
Preclinical Data
In Vitro Efficacy
This compound demonstrated potent and selective inhibition of human AKR1C3 in enzymatic assays.[1] This activity translated to the suppression of androgen-dependent processes in prostate cancer cell lines engineered to express AKR1C3.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| IC50 (AKR1C3 Inhibition) | Human | 11 nM | [1] |
| Cynomolgus Monkey | 49 nM | [1] | |
| Selectivity | >100-fold for AKR1C3 over AKR1C2 | - | [1] |
| Cellular Activity | Suppression of androstenedione-dependent PSA production and cell proliferation in LNCaP-AKR1C3 cells. | - | [1] |
In Vivo Efficacy
In a xenograft model using the CWR22R human prostate cancer cell line, a single oral dose of this compound effectively suppressed intratumoral testosterone production.[1][2]
Table 2: In Vivo Efficacy of this compound in CWR22R Xenograft Model
| Parameter | Details | Reference |
| Model | CWR22R human prostate cancer xenografts in castrated nude mice | [1][2] |
| Treatment | Single oral administration of 3 mg/kg this compound | [1][2] |
| Outcome | Sustained suppression of androstenedione-induced intratumoral testosterone production for 24 hours | [1][2] |
Pharmacokinetics (Preclinical)
This compound exhibited good oral bioavailability in multiple species.[1]
Table 3: Oral Bioavailability of this compound in Animal Models
| Species | Dose | Oral Bioavailability (%) | Reference |
| Rat | 1 mg/kg | 30 | [1] |
| Dog | 1 mg/kg | 78 | [1] |
| Cynomolgus Monkey | 1 mg/kg | 58 |
Clinical Trial Data (NCT01352208)
A Phase I/II, multi-center, open-label study was conducted to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of this compound in patients with mCRPC who had progressed after chemotherapy.[3]
Study Design
The study utilized a 3+3 dose-escalation design, starting at a dose of 30 mg of this compound administered orally once daily.[3]
Figure 2: Workflow of the Phase I/II clinical trial of this compound.
Patient Population
Thirteen patients with mCRPC progressing after chemotherapy were enrolled. The median age was 68 years (range 52-76).[3]
Pharmacokinetics (Clinical)
This compound demonstrated rapid absorption and a dose-proportional increase in exposure.[3]
Table 4: Human Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Half-life (t1/2) | 16 - 35 hours | [3] |
| Absorption | Rapid | [3] |
| Exposure | Dose-proportional | [3] |
Safety and Tolerability
This compound was generally well-tolerated. The most common adverse events were Grade 1/2.[3]
Table 5: Common Adverse Events (≥3 patients) in the Phase I/II Trial of this compound
| Adverse Event | Number of Patients (N=13) | Grade | Reference |
| Asthenia | 5 | 1/2 | [3] |
| Constipation | 4 | 1/2 | [3] |
| Diarrhoea | 3 | 1/2 | [3] |
| Back Pain | 3 | 1/2 | [3] |
| Cancer Pain | 3 | 1/2 | [3] |
Efficacy
No significant biochemical or radiological responses were observed. There were no notable changes in endocrine biomarker levels or circulating tumor cell counts. The study was terminated due to a lack of observable clinical activity.[3]
Experimental Protocols
In Vitro Cell Proliferation Assay (LNCaP-AKR1C3)
Objective: To assess the effect of this compound on the proliferation of prostate cancer cells expressing AKR1C3.
Materials:
-
LNCaP cells stably expressing human AKR1C3 (LNCaP-AKR1C3)
-
RPMI-1640 medium
-
Heat-inactivated charcoal-dextran-stripped fetal bovine serum (FBS)
-
Androstenedione (AD)
-
This compound
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Protocol:
-
Seed LNCaP-AKR1C3 cells in 96-well plates at a density of 10,000 cells per 100 µL of RPMI-1640 medium supplemented with 5% charcoal-dextran-stripped FBS.[1]
-
Incubate the plates for 24 hours.
-
Add androstenedione (AD) to each well to stimulate androgen-dependent proliferation.
-
Concurrently, treat the cells with varying concentrations of this compound (e.g., 0.3-100 nM).[1] Include a vehicle control group.
-
Incubate the plates for 6 days.
-
Assess cell proliferation using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.
-
Measure luminescence using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
In Vivo Xenograft Study (CWR22R)
Objective: To evaluate the in vivo efficacy of this compound in a castration-resistant prostate cancer xenograft model.
Materials:
-
CWR22R human prostate cancer cells
-
Male nude mice
-
Matrigel
-
Androstenedione (AD)
-
This compound
Protocol:
-
Establish CWR22R xenografts by subcutaneously injecting CWR22R cells mixed with Matrigel into the flanks of castrated male nude mice.
-
Monitor tumor growth regularly.
-
Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Administer a single oral dose of 3 mg/kg this compound to the treatment group.[1][2] The control group receives a vehicle.
-
Induce intratumoral testosterone production by administering androstenedione.
-
At various time points post-treatment (e.g., 24 hours), euthanize the mice and excise the tumors.[1][2]
-
Homogenize the tumor tissue and extract steroids.
-
Quantify intratumoral testosterone levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Measurement of Intratumoral Testosterone by LC-MS/MS
Objective: To accurately quantify testosterone levels within tumor tissue.
Protocol:
-
Weigh the frozen tumor tissue samples.
-
Homogenize the tissue in an appropriate buffer.
-
Perform a liquid-liquid or solid-phase extraction to isolate the steroid fraction.
-
Reconstitute the dried extract in a suitable solvent.
-
Analyze the samples using a validated LC-MS/MS method with appropriate internal standards for testosterone.
-
Generate a standard curve for testosterone quantification.
-
Calculate the concentration of testosterone in the tumor tissue, typically expressed as ng/g of tissue.
Conclusion and Future Directions
This compound is a potent and selective inhibitor of AKR1C3 with demonstrated preclinical efficacy in reducing intratumoral androgen synthesis. However, this did not translate into clinical benefit in a Phase I/II trial of heavily pre-treated mCRPC patients. The reasons for this disconnect are likely multifactorial and may include the complexity of androgen signaling in advanced CRPC, potential bypass mechanisms, and the specific patient population studied.
Future research in this area could focus on:
-
Investigating the efficacy of AKR1C3 inhibitors in earlier stages of prostate cancer.
-
Exploring combination therapies with other agents that target the androgen signaling pathway or other oncogenic drivers.
-
Developing predictive biomarkers to identify patients most likely to respond to AKR1C3 inhibition.
-
Designing next-generation AKR1C3 inhibitors with improved pharmacological properties.
The data and protocols presented in this guide provide a valuable resource for researchers working to develop novel therapies for castration-resistant prostate cancer.
References
The Lynchpin of Steroid and Prostaglandin Synthesis: A Technical Guide to 17β-Hydroxysteroid Dehydrogenase Type 5 (17bHSD5) and its Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
17β-Hydroxysteroid dehydrogenase type 5 (17bHSD5), also known as aldo-keto reductase 1C3 (AKR1C3), is a pivotal enzyme with a dual role in human physiology. It is a key player in the biosynthesis of potent androgens and estrogens, and it also functions as a prostaglandin F synthase.[1][2] Due to its significant role in the progression of various hormone-dependent cancers, such as prostate and breast cancer, 17bHSD5 has emerged as a critical therapeutic target.[3][4] This technical guide provides an in-depth overview of the function of 17bHSD5, the mechanism of its inhibitors, and the experimental methodologies used to study this important enzyme.
Core Function of 17bHSD5 (AKR1C3)
17bHSD5 is a member of the aldo-keto reductase superfamily and is involved in the NADP(H)-dependent reduction of ketones and aldehydes on a variety of substrates.[5] Its primary functions can be categorized into two main pathways:
-
Steroid Hormone Metabolism: 17bHSD5 catalyzes the conversion of androstenedione to testosterone and estrone to 17β-estradiol.[2][3] This enzymatic activity increases the local concentration of potent androgens and estrogens in target tissues, which can drive the proliferation of hormone-dependent cancers.[4] In the context of castration-resistant prostate cancer (CRPC), the upregulation of 17bHSD5 allows tumor cells to synthesize their own androgens, thereby circumventing androgen deprivation therapies.[3][6]
-
Prostaglandin Synthesis: 17bHSD5 is also a key enzyme in the synthesis of prostaglandins. It catalyzes the reduction of prostaglandin H2 (PGH2) to prostaglandin F2α (PGF2α) and prostaglandin D2 (PGD2) to 9α,11β-PGF2 (a stereoisomer of PGF2α).[5][7][8] These prostaglandins can promote cell proliferation and inflammation, further contributing to the tumor microenvironment.[7]
17bHSD5 in Disease
The overexpression of 17bHSD5 has been implicated in a variety of cancers, including:
-
Prostate Cancer: Elevated levels of 17bHSD5 are associated with the progression to castration-resistant prostate cancer.[3][6]
-
Breast Cancer: Increased 17bHSD5 activity can lead to higher local concentrations of estradiol, promoting the growth of estrogen receptor-positive breast cancers.
-
Endometrial Cancer: Similar to breast cancer, 17bHSD5 can contribute to the local production of estrogens that drive endometrial tumor growth.
-
Acute Myeloid Leukemia (AML): In AML, 17bHSD5 has been shown to play a role in cell proliferation and resistance to chemotherapy.[9]
Inhibition of 17bHSD5: A Therapeutic Strategy
Given its central role in cancer progression, the inhibition of 17bHSD5 presents a promising therapeutic strategy. The goal of 17bHSD5 inhibitors is to reduce the intratumoral production of androgens and prostaglandins, thereby inhibiting cancer cell growth and survival.
A crucial aspect of developing 17bHSD5 inhibitors is ensuring their selectivity. 17bHSD5 is part of the AKR1C subfamily, which includes the highly homologous isoforms AKR1C1 and AKR1C2.[10][11] These isoforms are involved in the inactivation of 5α-dihydrotestosterone (DHT), a potent androgen. Therefore, non-selective inhibition of these isoforms could lead to an accumulation of DHT, which would be counterproductive in treating prostate cancer.
Quantitative Data on 17bHSD5 Inhibitors
The development of potent and selective 17bHSD5 inhibitors is an active area of research. The following tables summarize the inhibitory potency and selectivity of various compounds, as well as the pharmacokinetic properties of selected inhibitors.
Table 1: Inhibitory Potency and Selectivity of 17bHSD5 Inhibitors
| Inhibitor | Type | 17bHSD5 IC50 (nM) | Selectivity (fold) vs. AKR1C1 | Selectivity (fold) vs. AKR1C2 |
| Indomethacin | NSAID | 300 | >20 | >100 |
| Flufenamic Acid | NSAID | 51 | Low | Low |
| Baccharin | Natural Product | 100 | >510 | >510 |
| Compound 5r | Synthetic | 51 | >1216 | >1216 |
| PTUPB | Synthetic | N/A | High | High |
| 2'-hydroxyflavone | Flavonoid | 300 | 20 | >100 |
Data compiled from multiple sources.[9][10][11][12]
Table 2: Pharmacokinetic Properties of Selected 17bHSD5 Inhibitors
| Inhibitor | Administration | Key Findings |
| ASP9521 | Oral | Orally bioavailable.[13] |
| Compound 4r (prodrug of 5r) | Oral | Increased systemic exposure and maximum concentration of 5r compared to direct administration.[12] |
| Indomethacin | N/A | Shown to inhibit tumor growth in xenograft models.[6] |
Signaling Pathways Involving 17bHSD5
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways in which 17bHSD5 is involved.
Androgen Synthesis Pathway
Caption: Intratumoral androgen synthesis via 17bHSD5.
Prostaglandin Synthesis Pathway
Caption: Prostaglandin synthesis pathway involving 17bHSD5.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of 17bHSD5 activity and the efficacy of its inhibitors. Below are outlines of key experimental protocols.
Recombinant Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of a compound on purified 17bHSD5 enzyme.
Materials:
-
Recombinant human 17bHSD5 (AKR1C3)
-
Substrate (e.g., androstenedione or S-tetralol)
-
Cofactor (NADPH)
-
Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
Test compounds
-
96-well microplate
-
Spectrophotometer or fluorometer
Protocol Outline:
-
Prepare a solution of recombinant 17bHSD5 in assay buffer.
-
In a 96-well plate, add the assay buffer, NADPH, and the test compound at various concentrations.
-
Initiate the reaction by adding the substrate.
-
Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm over time.
-
Calculate the initial velocity of the reaction for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Inhibition Assay
This assay evaluates the ability of a compound to inhibit 17bHSD5 activity within a cellular context.
Materials:
-
Prostate cancer cell line overexpressing 17bHSD5 (e.g., 22Rv1, LNCaP-AKR1C3)
-
Cell culture medium and supplements
-
Substrate (e.g., androstenedione)
-
Test compounds
-
LC-MS/MS system
Protocol Outline:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations for a specified period.
-
Add the substrate (androstenedione) to the cell culture medium.
-
Incubate for a defined time to allow for the conversion of the substrate to the product (testosterone).
-
Collect the cell culture supernatant.
-
Extract the steroids from the supernatant.
-
Quantify the levels of the substrate and product using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition of testosterone formation for each compound concentration and determine the IC50 value.
In Vivo Efficacy in Xenograft Models
This protocol assesses the anti-tumor activity of a 17bHSD5 inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Prostate cancer cell line (e.g., 22Rv1) for tumor implantation
-
Test compound formulated for in vivo administration
-
Calipers for tumor measurement
Protocol Outline:
-
Inject the prostate cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into control and treatment groups.
-
Administer the test compound or vehicle control to the respective groups according to the dosing schedule.
-
Measure the tumor volume using calipers at regular intervals.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for 17bHSD5 expression, measurement of intratumoral androgen levels).[12][14]
Workflow for Inhibitor Screening and Validation
The discovery and development of novel 17bHSD5 inhibitors typically follow a structured workflow.
Caption: Workflow for 17bHSD5 inhibitor discovery.
Conclusion
17bHSD5 (AKR1C3) is a well-validated therapeutic target for the treatment of hormone-dependent cancers. Its dual role in steroid hormone and prostaglandin synthesis makes it a critical driver of tumor progression. The development of potent and selective inhibitors of 17bHSD5 holds significant promise for improving the treatment outcomes for patients with diseases such as castration-resistant prostate cancer. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to advance the field of 17bHSD5 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. AKR1C3 Converts Castrate and Post-Abiraterone DHEA-S into Testosterone to Stimulate Growth of Prostate Cancer Cells via 5-Androstene-3β,17β-Diol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Prostaglandin F synthase - Proteopedia, life in 3D [proteopedia.org]
- 6. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Selective AKR1C3 Inhibitors Potentiate Chemotherapeutic Activity in Multiple Acute Myeloid Leukemia (AML) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Intracellular Signaling Pathways Affected by ASP-9521
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP-9521 is a potent and selective, orally bioavailable small molecule inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5), also known as aldo-keto reductase 1C3 (AKR1C3).[1][2] This enzyme plays a critical role in the intratumoral biosynthesis of androgens, particularly in the context of castration-resistant prostate cancer (CRPC). By targeting AKR1C3, this compound aims to reduce the levels of potent androgens like testosterone, thereby inhibiting the androgen receptor (AR) signaling pathway that drives the growth of prostate cancer. This technical guide provides a comprehensive overview of the intracellular signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Inhibition of Androgen Biosynthesis
The primary mechanism of action of this compound is the selective inhibition of AKR1C3.[1][2] This enzyme is a key player in the conversion of adrenal androgens, such as dehydroepiandrosterone (DHEA) and androstenedione (AD), into potent androgens like 5-androstenediol and testosterone.[1] In the context of CRPC, where tumors often develop mechanisms for de novo androgen synthesis, the activity of AKR1C3 is frequently upregulated.
The inhibition of AKR1C3 by this compound leads to a significant reduction in the intratumoral production of testosterone.[1] This depletion of the primary ligand for the androgen receptor is the foundational step through which this compound exerts its anti-tumor effects.
Quantitative Data: In Vitro Inhibition of AKR1C3
| Target Enzyme | Species | IC50 (nmol/L) | Selectivity | Reference |
| AKR1C3 | Human | 11 | >100-fold vs AKR1C2 | [3][4] |
| AKR1C3 | Cynomolgus Monkey | 49 | - | [3][4] |
| AKR1C2 | Human | >20,000 | - | [3] |
Signaling Pathway Diagram: Androgen Biosynthesis Inhibition by this compound
Downstream Effects: Attenuation of Androgen Receptor (AR) Signaling
The reduction in intratumoral testosterone levels by this compound has a direct impact on the androgen receptor (AR) signaling pathway. The AR, a ligand-activated nuclear receptor, is a key driver of prostate cancer cell proliferation and survival. In the absence of its ligand, the AR remains inactive in the cytoplasm.
By depleting testosterone, this compound prevents the activation and nuclear translocation of the AR. This, in turn, leads to a downregulation of AR-target genes, such as Prostate-Specific Antigen (PSA). Preclinical studies have demonstrated that this compound suppresses androstenedione-dependent PSA production and inhibits the proliferation of prostate cancer cells.
Quantitative Data: Effects on Prostate Cancer Cells
| Cell Line | Effect | Concentration | Reference |
| LNCaP-AKR1C3 | Suppression of AD-dependent PSA production | 0.3-100 nmol/L | [4] |
| LNCaP-AKR1C3 | Suppression of AD-dependent cell proliferation | 0.3-100 nmol/L | [4] |
| CWR22R xenografts | Inhibition of AD-induced intratumoral testosterone production | 3 mg/kg (single oral dose) | [4] |
Signaling Pathway Diagram: Downstream Effects on AR Signaling
Potential Off-Target Effects: Dual Inhibition of Carbonyl Reductase 1 (CBR1)
Recent in silico and in vitro studies have suggested a potential off-target effect of this compound. The compound has been shown to exhibit moderate inhibitory activity against Carbonyl Reductase 1 (CBR1). CBR1 is one of the main enzymes responsible for the metabolism of anthracycline antibiotics, a class of chemotherapy drugs.
This dual inhibition of AKR1C3 and CBR1 could be significant in the context of overcoming resistance to anthracycline-based chemotherapies. The metabolism of anthracyclines by these enzymes can lead to drug inactivation and contribute to cardiotoxicity.
Quantitative Data: Inhibition of CBR1
| Target Enzyme | IC50 (µM) | Reference |
| Carbonyl Reductase 1 (CBR1) | 44.00 |
Logical Relationship Diagram: Dual Inhibition Hypothesis
Experimental Protocols
Recombinant AKR1C3 Enzymatic Assay
-
Objective: To determine the in vitro inhibitory activity of this compound on AKR1C3.
-
Method: The conversion of androstenedione (AD) to testosterone by recombinant human or cynomolgus monkey AKR1C3 is measured in the presence of varying concentrations of this compound. The reaction is initiated by the addition of NADPH. The amount of testosterone produced is quantified using a suitable method, such as liquid chromatography-mass spectrometry (LC-MS). The IC50 value is calculated from the dose-response curve.
Cell-Based Assays in LNCaP-AKR1C3 Cells
-
Objective: To assess the effect of this compound on androgen-dependent cellular processes.
-
Cell Line: LNCaP cells stably overexpressing human AKR1C3.
-
PSA Production Assay: Cells are cultured in a hormone-depleted medium and then treated with androstenedione in the presence or absence of this compound. After a defined incubation period, the concentration of PSA in the culture medium is measured using an ELISA kit.
-
Cell Proliferation Assay: Cells are seeded in multi-well plates and treated as described above. Cell proliferation is assessed at various time points using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
In Vivo Xenograft Model
-
Objective: To evaluate the in vivo efficacy of this compound in a tumor model.
-
Animal Model: Castrated male immunodeficient mice bearing CWR22R xenograft tumors.
-
Treatment: A single oral dose of this compound (e.g., 3 mg/kg) is administered to the tumor-bearing mice.
-
Endpoint: At various time points after administration, intratumoral testosterone concentrations are measured by LC-MS to assess the inhibition of androgen synthesis.
Experimental Workflow Diagram
Conclusion
This compound is a highly selective inhibitor of AKR1C3 that effectively blocks the intratumoral synthesis of androgens. This leads to the attenuation of the androgen receptor signaling pathway, which is a critical driver of prostate cancer growth. Furthermore, emerging evidence suggests a potential dual inhibitory role for this compound on CBR1, which warrants further investigation for its implications in overcoming chemotherapy resistance. The preclinical data strongly support the mechanism of action of this compound, although its clinical activity in an unselected patient population has been limited. Future studies may focus on identifying patient populations with high AKR1C3 expression who are most likely to benefit from this targeted therapy.
References
Methodological & Application
Application Notes and Protocols for ASP-9521 in LNCaP Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP-9521 is a potent and selective inhibitor of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5).[1] This enzyme plays a critical role in the intracrine biosynthesis of androgens, particularly in the conversion of androstenedione (AD) to testosterone (T). In the context of prostate cancer, especially castration-resistant prostate cancer (CRPC), the upregulation of AKR1C3 can lead to sustained androgen receptor (AR) signaling, promoting tumor growth and survival. This compound blocks this pathway, thereby reducing the levels of testosterone and inhibiting the proliferation of androgen-dependent prostate cancer cells.[2]
This document provides detailed protocols for in vitro assays to evaluate the efficacy of this compound in LNCaP prostate cancer cells. For optimal results and to specifically study the effect of AKR1C3 inhibition, it is recommended to use LNCaP cells stably overexpressing human AKR1C3 (LNCaP-AKR1C3).[3][4][5][6]
Mechanism of Action of this compound in LNCaP Cells
In LNCaP cells, androgens like testosterone or dihydrotestosterone (DHT) bind to the androgen receptor (AR). Upon ligand binding, the AR translocates to the nucleus, where it binds to androgen response elements (AREs) on target genes, leading to their transcription.[7] Key outcomes of AR activation include the production of Prostate-Specific Antigen (PSA) and the promotion of cell proliferation and survival.[7]
This compound specifically inhibits the AKR1C3 enzyme, which is responsible for converting the adrenal androgen androstenedione (AD) into testosterone. By blocking this conversion, this compound reduces the intracellular pool of testosterone available to activate the androgen receptor, thereby inhibiting downstream signaling pathways that drive prostate cancer cell growth.[2]
Figure 1: Signaling pathway of this compound action in LNCaP-AKR1C3 cells.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound.
Table 1: Inhibitory Activity of this compound
| Target | Species | Assay | IC50 (nM) | Reference |
| AKR1C3 | Human | Recombinant Enzyme | 11 | [4][6][8] |
| AKR1C3 | Monkey | Recombinant Enzyme | 49 | [9][4][10][8] |
| PSA Production | - | LNCaP-AKR1C3 Cells | 11 | [4] |
| Cell Proliferation | - | LNCaP-AKR1C3 Cells | 6.6 | [4] |
Table 2: Selectivity of this compound
| Enzyme | Selectivity over AKR1C2 | Reference |
| AKR1C3 | >100-fold | [3][4][10] |
Experimental Protocols
Cell Culture
-
Cell Line: LNCaP cells stably expressing human AKR1C3 (LNCaP-AKR1C3).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic (e.g., G418).
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 3-4 days to maintain logarithmic growth.
Cell Proliferation Assay (CellTiter-Glo®)
This protocol is adapted for a 96-well plate format.
References
- 1. pishtazteb.com [pishtazteb.com]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 3. promega.com [promega.com]
- 4. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. cosmobiousa.com [cosmobiousa.com]
- 10. promega.com [promega.com]
Application Notes and Protocols for ASP-9521 in a CWR22R Xenograft Model
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the CWR22R xenograft model for the in vivo evaluation of ASP-9521, a selective inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5), also known as aldo-keto reductase family 1 member C3 (AKR1C3).
Introduction
Castration-resistant prostate cancer (CRPC) remains a significant clinical challenge, often driven by intratumoral androgen synthesis. The CWR22 human prostate cancer xenograft model is a valuable tool for studying prostate cancer progression. Initially androgen-dependent, the CWR22 tumor regresses after castration but can relapse and grow in an androgen-independent manner, at which point it is designated CWR22R.[1][2] This relapsed model is particularly relevant for studying CRPC.
This compound is an orally bioavailable small molecule inhibitor of AKR1C3, an enzyme that plays a crucial role in the conversion of adrenal androgens to potent androgens like testosterone within the prostate cancer microenvironment.[3][4] By inhibiting AKR1C3, this compound aims to block this critical pathway of androgen synthesis, thereby impeding the growth of CRPC. This document outlines the protocols for utilizing the CWR22R xenograft model to assess the in vivo efficacy of this compound.
Data Presentation
In Vitro Activity of this compound
| Parameter | Species | IC50 (nmol/L) | Selectivity vs. AKR1C2 |
| AKR1C3 Inhibition | Human | 11 | >100-fold |
| AKR1C3 Inhibition | Cynomolgus Monkey | 49 | Not Reported |
Table 1: In vitro inhibitory activity of this compound against AKR1C3.[3][5]
Pharmacokinetic Properties of this compound
| Species | Oral Bioavailability (1 mg/kg) |
| Rats | 35% |
| Dogs | 78% |
| Monkeys | 58% |
Table 2: Oral bioavailability of this compound in various species.[3][6]
In Vivo Efficacy of this compound in CWR22R Xenograft Model
| Treatment Group | Dosage | Effect on Intratumoral Testosterone | Duration of Effect |
| This compound | 3 mg/kg (single oral dose) | Inhibition of androstenedione-induced production | Maintained for 24 hours |
Table 3: Summary of the in vivo effect of a single oral dose of this compound on intratumoral testosterone levels in CWR22R xenografted mice.[3][5]
Experimental Protocols
CWR22R Xenograft Model Establishment
This protocol describes the establishment of the CWR22R xenograft model in immunodeficient mice.
Materials:
-
CWR22R tumor fragments
-
Male athymic nude mice (e.g., BALB/c nude), 6-8 weeks old
-
Matrigel® Basement Membrane Matrix
-
Surgical instruments (forceps, scalpels)
-
Anesthesia (e.g., isoflurane)
-
Animal housing under sterile conditions
Protocol:
-
Tumor Fragment Preparation: Aseptically harvest CWR22R tumors from a donor mouse. Mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
Animal Preparation: Anesthetize the recipient mice. Shave and sterilize the site of implantation (typically the flank).
-
Implantation: Create a small subcutaneous pocket on the flank of the mouse. Mix the tumor fragments with an equal volume of Matrigel®. Implant one tumor fragment into the subcutaneous pocket.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Palpate the implantation site regularly. Once tumors are palpable, measure their dimensions using calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Model Readiness: The CWR22R xenografts are typically ready for experimental use when they reach a volume of 150-200 mm³.
This compound In Vivo Efficacy Study
This protocol details the procedure for evaluating the efficacy of this compound in mice bearing established CWR22R xenografts.
Materials:
-
CWR22R xenograft-bearing mice (tumor volume 150-200 mm³)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Androstenedione (AD)
-
Oral gavage needles
-
Calipers for tumor measurement
-
Equipment for blood collection and tissue harvesting
Protocol:
-
Animal Randomization: Randomize the tumor-bearing mice into treatment and control groups (e.g., n=8-10 mice per group).
-
Androstenedione Administration: To stimulate intratumoral testosterone production, administer androstenedione to the mice.
-
This compound Administration: Prepare a formulation of this compound in the appropriate vehicle. Administer this compound orally (e.g., a single dose of 3 mg/kg) to the treatment group.[3][5] Administer the vehicle alone to the control group.
-
Tumor Volume Measurement: Measure tumor volumes at regular intervals (e.g., every 2-3 days) throughout the study.
-
Pharmacodynamic Assessment: At specified time points (e.g., 24 hours post-dose), euthanize a subset of mice from each group.[3][5]
-
Sample Collection: Collect blood samples for pharmacokinetic analysis of this compound if required. Harvest the tumors for pharmacodynamic analysis.
-
Analysis of Intratumoral Androgens: Process the tumor tissue to measure the levels of testosterone and other androgens using methods such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Compare the tumor growth and intratumoral androgen levels between the this compound treated group and the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.
Mandatory Visualizations
Caption: Experimental workflow for the in vivo evaluation of this compound in the CWR22R xenograft model.
Caption: Signaling pathway illustrating the mechanism of action of this compound in inhibiting androgen synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. CWR22: the first human prostate cancer xenograft with strongly androgen-dependent and relapsed strains both in vivo and in soft agar. | Sigma-Aldrich [sigmaaldrich.com]
- 3. In vitro and in vivo characterisation of ASP9521: a novel, selective, orally bioavailable inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5; AKR1C3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for ASP-9521 Treatment in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP-9521 is a potent and selective, orally bioavailable small-molecule inhibitor of aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5).[1][2] AKR1C3 is a key enzyme in the intracrine biosynthesis of androgens, catalyzing the conversion of weaker androgens like androstenedione (AD) to potent androgens such as testosterone.[2][3] In the context of castration-resistant prostate cancer (CRPC), where tumor growth persists despite low systemic androgen levels, the upregulation of intratumoral androgen synthesis pathways is a critical resistance mechanism. AKR1C3 is frequently overexpressed in CRPC and is associated with increased malignancy.[4] By inhibiting AKR1C3, this compound aims to block the production of tumor-driving androgens, thereby suppressing cancer cell proliferation and survival.[4][5]
Preclinical studies have demonstrated that this compound effectively inhibits AKR1C3 enzymatic activity, leading to reduced testosterone production, decreased prostate-specific antigen (PSA) expression, and suppression of prostate cancer cell proliferation in both in vitro and in vivo models.[3][6] However, a phase I/II clinical trial in patients with metastatic castration-resistant prostate cancer (mCRPC) was terminated due to a lack of clinical activity, despite the compound being well-tolerated.[7] These application notes provide detailed protocols for the in vitro and in vivo evaluation of this compound using relevant prostate cancer cell lines.
Mechanism of Action
This compound selectively binds to and inhibits the enzymatic activity of AKR1C3. This inhibition blocks the conversion of androstenedione to testosterone within the prostate cancer cells. The reduction in intratumoral testosterone levels leads to decreased activation of the androgen receptor (AR), a key driver of prostate cancer growth. Consequently, the downstream signaling cascade, including the expression of AR target genes like PSA, is suppressed, resulting in an anti-proliferative effect on androgen-dependent prostate cancer cells.
Below is a diagram illustrating the androgen receptor signaling pathway and the point of intervention for this compound.
Caption: this compound inhibits AKR1C3, blocking testosterone synthesis and subsequent AR signaling.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound from preclinical studies.
Table 1: In Vitro Inhibition of AKR1C3 Enzyme Activity
| Compound | Target | Species | IC50 (nmol/L) | Selectivity vs. AKR1C2 | Reference |
| This compound | AKR1C3 | Human | 11 | >100-fold | [3] |
| This compound | AKR1C3 | Cynomolgus Monkey | 49 | N/A | [3] |
Table 2: Effect of this compound on Androstenedione (AD)-Dependent Cell Proliferation and PSA Production in LNCaP-AKR1C3 Cells
| Treatment Concentration | Cell Proliferation Inhibition (%) | PSA Production Inhibition (%) | Reference |
| Data not specified | Suppressed | Suppressed | [3][6] |
Note: While studies report suppression, specific percentage inhibition values at various concentrations were not detailed in the reviewed literature.
Experimental Protocols
In Vitro Assays
1. Cell Culture
-
Cell Lines:
-
LNCaP cells stably expressing human AKR1C3 (LNCaP-AKR1C3).
-
CWR22Rv1, VCaP (endogenously express AKR1C3).[8]
-
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For experiments investigating androgen-dependent effects, use charcoal-dextran stripped FBS to remove steroid hormones.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
2. Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[1][9]
-
Materials:
-
LNCaP-AKR1C3 cells.
-
RPMI-1640 with 5% charcoal-dextran stripped FBS.
-
Androstenedione (AD).
-
This compound.
-
Opaque-walled 96-well plates.
-
CellTiter-Glo® Reagent (Promega).
-
Luminometer.
-
-
Procedure:
-
Seed LNCaP-AKR1C3 cells in opaque-walled 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate for 24 hours.
-
Add androstenedione (AD) to the desired final concentration.
-
Treat cells with a serial dilution of this compound (e.g., 0.3-100 nmol/L) or vehicle control (DMSO).
-
Incubate for 6 days.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[2]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[2]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[2]
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3. PSA Production Assay (ELISA)
This protocol is a general guideline for using a commercial PSA ELISA kit.[10][11][12]
-
Materials:
-
LNCaP-AKR1C3 cells.
-
RPMI-1640 with 1% charcoal-dextran stripped FBS.
-
Androstenedione (AD).
-
This compound.
-
96-well plates.
-
Human PSA ELISA Kit.
-
Microplate reader.
-
-
Procedure:
-
Follow steps 1-4 of the Cell Viability Assay protocol for cell seeding and treatment.
-
Incubate for 6 days.
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant at 2,000 x g for 10 minutes to remove cellular debris.[10]
-
Perform the PSA ELISA on the clarified supernatant according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring absorbance at 450 nm.
-
-
Calculate the concentration of PSA from the standard curve and express it as a percentage of the vehicle-treated control.
-
4. Western Blot for AKR1C3 Expression
This protocol provides a general framework for detecting AKR1C3 protein levels.[8]
-
Materials:
-
Prostate cancer cell lines (e.g., VCaP, 22RV1).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against AKR1C3.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Treat cells with this compound (e.g., 50 nmol/L) or vehicle for 48 hours.[8]
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Load 45 µg of protein per lane on an SDS-PAGE gel.[8]
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1-2 hours at room temperature.
-
Incubate with the primary anti-AKR1C3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize AKR1C3 band intensity to a loading control (e.g., β-actin or GAPDH).
-
In Vivo Xenograft Model
1. CWR22R Xenograft Model in Nude Mice
-
Animal Model: Male athymic nude mice.
-
Tumor Implantation:
-
Serially propagate the CWR22R xenograft in mice.[13]
-
For experimental studies, subcutaneously implant tumor fragments or a suspension of CWR22R cells into the flanks of male nude mice.
-
-
This compound Treatment:
-
Once tumors reach a palpable size, randomize mice into treatment and control groups.
-
Administer this compound orally at a dose of 3 mg/kg.[3]
-
The treatment schedule (e.g., daily, every other day) should be optimized based on the study design.
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers regularly (e.g., twice a week).
-
Monitor animal body weight and overall health.
-
At the end of the study, collect tumors for analysis of intratumoral testosterone levels and biomarker expression (e.g., AKR1C3, PSA).
-
Experimental Workflows
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for assessing this compound's effect on cell viability and PSA production.
Caption: Workflow for evaluating the in vivo efficacy of this compound in a xenograft model.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. promega.com [promega.com]
- 3. In vitro and in vivo characterisation of ASP9521: a novel, selective, orally bioavailable inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5; AKR1C3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of castration-resistant prostate cancer growth by genistein through suppression of AKR1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. abcam.com [abcam.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. file.elabscience.com [file.elabscience.com]
- 13. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Measuring Testosterone Levels Following ASP-9521 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP-9521 is a selective, orally bioavailable inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5), also known as aldo-keto reductase 1C3 (AKR1C3)[1]. The primary mechanism of action of this compound is the inhibition of AKR1C3, which plays a crucial role in the synthesis of testosterone. Specifically, this compound blocks the conversion of adrenal androgens, dehydroepiandrosterone (DHEA) and androstenedione (AD), into 5-androstenediol and testosterone, respectively[1]. This inhibitory action makes this compound a candidate for therapeutic intervention in androgen-dependent conditions, such as castration-resistant prostate cancer (CRPC).
Accurate measurement of testosterone levels is critical for evaluating the pharmacodynamic effects of this compound in both preclinical and clinical research. These application notes provide detailed protocols for the quantitative determination of testosterone in biological matrices, primarily serum and plasma, using two common analytical methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway of Testosterone Synthesis and Inhibition by this compound
The following diagram illustrates the androgen synthesis pathway and the specific point of inhibition by this compound.
Caption: Mechanism of this compound action in inhibiting testosterone synthesis.
Data Presentation
Quantitative data from preclinical studies on this compound's effect on testosterone levels are summarized below.
| Study Type | Model System | Treatment | Effect on Testosterone Levels | Reference |
| In vitro | Recombinant human AKR1C3 | This compound | IC₅₀ = 11 nmol/L for inhibition of androstenedione to testosterone conversion. | [2][3] |
| In vivo | CWR22R xenografted mice | Single oral dose of 3 mg/kg this compound | Suppressed androstenedione-induced intratumoral testosterone production; effect maintained for 24 hours. | [2][4][5] |
| In vivo | CWR22R xenografted mice | Single oral dose of this compound | Dose-dependent inhibition of intratumoral testosterone production: 52% inhibition at 3 mg/kg and 103% inhibition at 10 mg/kg. | [4] |
| Clinical Trial | Patients with metastatic castration-resistant prostate cancer | Oral this compound | No significant alteration in endocrine biomarker levels, including testosterone. | [6] |
Experimental Protocols
Protocol 1: Testosterone Measurement by ELISA
This protocol outlines a competitive immunoassay for the quantitative determination of total testosterone in serum or plasma.
Workflow for Testosterone ELISA
Caption: Experimental workflow for testosterone measurement using ELISA.
1. Materials:
-
Testosterone ELISA Kit (commercially available)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Calibrated pipettes and tips
-
Distilled or deionized water
-
Absorbent paper
2. Sample Collection and Handling:
-
Collect blood samples by venipuncture.
-
For serum, allow the blood to clot and then centrifuge to separate the serum.
-
For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA, heparin).
-
Samples can be stored at 2-8°C for up to 48 hours or frozen at -20°C or lower for long-term storage.
-
Avoid using grossly hemolyzed or lipemic samples.
3. Assay Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Secure the desired number of antibody-coated microtiter wells in the holder.
-
Pipette 25 µL of each standard, control, and sample into the appropriate wells. It is recommended to run all samples in duplicate.
-
Add 100 µL of the Testosterone-HRP (Horseradish Peroxidase) conjugate to each well.
-
Mix gently and incubate for 60 minutes at room temperature.
-
Aspirate the contents of the wells and wash each well 3-5 times with 300 µL of wash buffer. After the final wash, invert the plate and blot it firmly on absorbent paper to remove any remaining wash buffer.
-
Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well.
-
Incubate the plate for 15-20 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
Read the absorbance of each well at 450 nm within 15 minutes of adding the stop solution.
4. Data Analysis:
-
Calculate the mean absorbance for each set of standards, controls, and samples.
-
Construct a standard curve by plotting the mean absorbance of each standard on the Y-axis against its corresponding concentration on the X-axis.
-
Determine the testosterone concentration of the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the calculated concentration by the dilution factor if samples were diluted.
Protocol 2: Testosterone Measurement by LC-MS/MS
This protocol provides a highly sensitive and specific method for the quantification of testosterone in serum or plasma.
Workflow for Testosterone LC-MS/MS
Caption: Experimental workflow for testosterone measurement using LC-MS/MS.
1. Materials:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
-
Analytical column (e.g., C18)
-
Testosterone and deuterated testosterone (internal standard, IS) reference standards
-
LC-MS grade solvents (e.g., methanol, acetonitrile, water, formic acid)
-
Reagents for sample preparation (e.g., perchloric acid, methyl tert-butyl ether)
-
Calibrated pipettes and tips
-
Centrifuge
-
Nitrogen evaporator
2. Sample Preparation:
-
To 0.5 mL of serum or plasma, add a known amount of internal standard (e.g., d3-testosterone).
-
Vortex the sample.
-
For protein precipitation, add 0.1 mL of 7% perchloric acid, vortex for 10 seconds, and centrifuge at high speed for 5 minutes[7].
-
Alternatively, for liquid-liquid extraction, add 5 mL of methyl tert-butyl ether (MTBE), vortex for 4 minutes, and centrifuge at 4600 rpm for 15 minutes[4].
-
Transfer the supernatant (organic layer in LLE) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Mass Spectrometry:
4. Data Analysis:
-
Integrate the peak areas of testosterone and the internal standard.
-
Calculate the peak area ratio (testosterone/internal standard).
-
Prepare a calibration curve by plotting the peak area ratio of the calibrators against their known concentrations.
-
Determine the testosterone concentration in the samples from the calibration curve.
Important Considerations for this compound Studies
-
Assay Validation: It is crucial to validate the chosen assay in the presence of this compound and its potential metabolites to ensure no interference with the measurement of testosterone. This can be done by spiking known concentrations of this compound into control samples and assessing the accuracy of testosterone measurement.
-
Choice of Method: LC-MS/MS is generally preferred over immunoassays for its higher specificity and sensitivity, especially when low testosterone concentrations are expected following this compound treatment[8]. Immunoassays can be prone to cross-reactivity with other steroids.
-
Sample Matrix: The protocols provided are for serum and plasma. If other biological matrices (e.g., tissue homogenates) are used, the sample preparation protocol will need to be optimized and validated accordingly.
-
Clinical Context: In a phase I/II clinical trial, this compound did not significantly alter endocrine biomarker levels, including testosterone, in patients with metastatic castration-resistant prostate cancer[6]. This information should be considered when designing studies and interpreting results. The lack of efficacy in the clinical trial could be due to various factors, including patient selection, and does not negate the inhibitory effect of this compound on AKR1C3 observed in preclinical models[9].
References
- 1. forensicrti.org [forensicrti.org]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo characterisation of ASP9521: a novel, selective, orally bioavailable inhibitor of 17[beta]-hydroxysteroid dehydrogenase type 5 (17[beta]HSD5; AKR1C3) - ProQuest [proquest.com]
- 5. In vitro and in vivo characterisation of ASP9521: a novel, selective, orally bioavailable inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5; AKR1C3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, tolerability and anti-tumour activity of the androgen biosynthesis inhibitor ASP9521 in patients with metastatic castration-resistant prostate cancer: multi-centre phase I/II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic Analysis of ASP-9521 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP-9521 is a potent and selective inhibitor of aldo-keto reductase family 1 member C3 (AKR1C3 or 17β-hydroxysteroid dehydrogenase type 5), a key enzyme in the intratumoral synthesis of androgens.[1][2][3] By blocking this pathway, this compound is investigated as a potential therapeutic agent for castration-resistant prostate cancer (CRPC).[2][3] Understanding the pharmacokinetic profile of this compound in preclinical animal models is crucial for predicting its behavior in humans and for designing effective clinical trials. These application notes provide a summary of the pharmacokinetic data and detailed protocols for conducting such analyses.
Data Presentation
The pharmacokinetic parameters of this compound have been evaluated in several animal species following intravenous (IV) and oral (PO) administration. A summary of these findings is presented below for easy comparison.
Table 1: Pharmacokinetic Parameters of this compound in Various Animal Species
| Parameter | Sprague-Dawley Rat | Beagle Dog | Cynomolgus Monkey |
| Oral Bioavailability (%) | 35[1] (at 1 mg/kg) | 78[1] (at 1 mg/kg) | 58[1] (at 1 mg/kg) |
| Half-life (t½) after IV administration (hours) | 0.2[1] | 1.7[1] | 5.8[1] |
Note: The oral bioavailability for rats is also cited as 30% in one source.[4][5]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams are provided.
References
- 1. In vitro and in vivo characterisation of ASP9521: a novel, selective, orally bioavailable inhibitor of 17[beta]-hydroxysteroid dehydrogenase type 5 (17[beta]HSD5; AKR1C3) - ProQuest [proquest.com]
- 2. Facebook [cancer.gov]
- 3. In vitro and in vivo characterisation of ASP9521: a novel, selective, orally bioavailable inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5; AKR1C3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
ASP-9521: Application Notes and Protocols for Studying Androgen-Dependent Tumor Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP-9521 is a potent and selective, orally bioavailable small molecule inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5), also known as aldo-keto reductase 1C3 (AKR1C3).[1][2][3] AKR1C3 is a key enzyme in the androgen biosynthesis pathway, catalyzing the conversion of adrenal androgens such as dehydroepiandrosterone (DHEA) and androstenedione (AD) into the potent androgens 5-androstenediol and testosterone.[1][2] In the context of androgen-dependent tumors, particularly castration-resistant prostate cancer (CRPC), the intratumoral production of androgens can continue to drive tumor growth despite low circulating testosterone levels. By inhibiting AKR1C3, this compound blocks this local androgen synthesis, offering a targeted approach to suppress the growth of these tumors.[1][2]
Preclinical studies have demonstrated the efficacy of this compound in both in vitro and in vivo models of androgen-dependent cancers.[2][4] However, a Phase I/II clinical trial in patients with metastatic castration-resistant prostate cancer (mCRPC) was terminated due to a lack of observed clinical activity, despite the drug being well-tolerated.[5][6] These findings highlight the importance of further research to understand the precise mechanisms and potential applications of this compound in oncology.
These application notes provide a comprehensive overview of the preclinical data on this compound and detailed protocols for its use in studying androgen-dependent tumor growth.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | IC50 (nmol/L) | Selectivity | Reference |
| AKR1C3 | Human | 11 | >100-fold vs. AKR1C2 | [2][3][7] |
| AKR1C3 | Cynomolgus Monkey | 49 | - | [2][3] |
| AKR1C1 (homologue) | Rat | >10,000 | - | [3] |
| AKR1C6 (homologue) | Mouse | >10,000 | - | [3] |
Table 2: Preclinical Pharmacokinetic Profile of this compound (1 mg/kg, oral administration)
| Species | Bioavailability (%) | t1/2 (hours) | Reference |
| Rat | 35 | 0.2 | [2][8] |
| Dog | 78 | 1.7 | [2][8] |
| Monkey | 58 | 5.8 | [2][8] |
Signaling Pathway and Experimental Workflow
Androgen Biosynthesis Pathway and this compound Inhibition
Caption: this compound inhibits AKR1C3, blocking testosterone production.
In Vitro Experimental Workflow
Caption: Workflow for in vitro evaluation of this compound.
In Vivo Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound.
Experimental Protocols
Protocol 1: In Vitro Inhibition of AKR1C3 Activity
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human AKR1C3.
Materials:
-
Recombinant human AKR1C3 enzyme
-
Androstenedione (AD)
-
NADPH
-
This compound
-
Assay buffer (e.g., potassium phosphate buffer)
-
96-well plates
-
Plate reader capable of measuring absorbance or fluorescence
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound to create a range of concentrations.
-
In a 96-well plate, add the assay buffer, recombinant AKR1C3 enzyme, and NADPH.
-
Add the different concentrations of this compound or vehicle control to the wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate, androstenedione.
-
Monitor the conversion of NADPH to NADP+ by measuring the decrease in absorbance at 340 nm or by using a fluorescent detection method.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
Protocol 2: In Vitro Cell-Based Assays for Androgen-Dependent Proliferation and PSA Production
Objective: To evaluate the effect of this compound on androstenedione-dependent cell proliferation and Prostate-Specific Antigen (PSA) production in a relevant cell line.
Materials:
-
LNCaP cells stably expressing human AKR1C3 (LNCaP-AKR1C3).[2]
-
RPMI-1640 medium supplemented with heat-inactivated charcoal-dextran-stripped FBS.[7]
-
Androstenedione (AD)
-
This compound
-
96-well plates
-
Cell proliferation assay reagent (e.g., CellTiter-Glo®)
-
PSA ELISA kit
-
Luminometer and ELISA plate reader
Procedure:
-
Seed LNCaP-AKR1C3 cells in 96-well plates at a density of 10,000 cells/well in RPMI-1640 medium with charcoal-stripped FBS.[7]
-
Incubate the cells for 24 hours.[7]
-
Treat the cells with varying concentrations of this compound in the presence of a fixed concentration of androstenedione.
-
For PSA Production Assay:
-
After 6 days of incubation, collect the cell culture media.[7]
-
Measure the concentration of PSA in the media using a PSA ELISA kit according to the manufacturer's instructions.
-
-
For Cell Proliferation Assay:
-
After 6 days of incubation, measure cell viability using a cell proliferation assay reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.[7]
-
-
Analyze the data to determine the effect of this compound on AD-dependent PSA production and cell proliferation.
Protocol 3: In Vivo Xenograft Model of Androgen-Dependent Tumor Growth
Objective: To assess the in vivo efficacy of this compound in inhibiting intratumoral testosterone production and tumor growth in a castration-resistant prostate cancer xenograft model.
Materials:
-
Male immunodeficient mice (e.g., nude or SCID)
-
CWR22R human prostate cancer cells
-
Matrigel
-
Androstenedione (AD)
-
This compound formulation for oral administration
-
Surgical tools for castration and tumor implantation
-
Analytical equipment for measuring testosterone and this compound concentrations (e.g., LC-MS/MS)
Procedure:
-
Surgically castrate the male immunodeficient mice.
-
Subcutaneously implant CWR22R cells mixed with Matrigel into the flanks of the castrated mice.
-
Allow the tumors to grow to a palpable size.
-
To induce intratumoral testosterone production, administer androstenedione to the tumor-bearing mice.
-
Administer a single oral dose of this compound (e.g., 3 mg/kg) or vehicle control to the mice.[2][7]
-
At various time points after administration (e.g., 0.25, 0.5, 1, 2, 4, and 24 hours), collect blood samples and euthanize the animals to collect tumor tissue.[3][7]
-
Process the plasma and tumor tissue samples.
-
Measure the intratumoral testosterone concentrations using a validated analytical method such as LC-MS/MS.
-
Measure the concentrations of this compound in both plasma and tumor tissue to assess its pharmacokinetic profile.[7]
-
Analyze the data to determine the effect of this compound on AD-induced intratumoral testosterone production over time. A single oral administration of 3 mg/kg this compound has been shown to inhibit AD-induced intratumoral testosterone production for 24 hours.[2][8]
References
- 1. Facebook [cancer.gov]
- 2. In vitro and in vivo characterisation of ASP9521: a novel, selective, orally bioavailable inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5; AKR1C3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Safety, tolerability and anti-tumour activity of the androgen biosynthesis inhibitor ASP9521 in patients with metastatic castration-resistant prostate cancer: multi-centre phase I/II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In vitro and in vivo characterisation of ASP9521: a novel, selective, orally bioavailable inhibitor of 17[beta]-hydroxysteroid dehydrogenase type 5 (17[beta]HSD5; AKR1C3) - ProQuest [proquest.com]
Application Notes and Protocols for Cell-Based Screening of AKR1C3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays designed to identify and characterize inhibitors of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3). AKR1C3 is a critical enzyme implicated in the progression of various cancers, including castration-resistant prostate cancer (CRPC), by mediating the synthesis of active androgens and prostaglandins.[1][2] These assays are essential tools for screening compound libraries and validating potential therapeutic candidates targeting AKR1C3.
Introduction to AKR1C3 and its Role in Disease
AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), plays a pivotal role in the intratumoral biosynthesis of potent androgens like testosterone and dihydrotestosterone (DHT).[2][3] This enzymatic activity is crucial for the proliferation of hormone-dependent cancers. Furthermore, AKR1C3 is involved in prostaglandin metabolism, which can activate signaling pathways like MAPK, promoting cell proliferation.[4] Upregulation of AKR1C3 has been observed in a subset of CRPC cases, making it a promising therapeutic target.
Key Signaling Pathways Involving AKR1C3
AKR1C3 influences several critical signaling pathways that contribute to cancer progression. Understanding these pathways is essential for interpreting the results of inhibitor screening assays.
Caption: AKR1C3 signaling pathways.
Experimental Workflow for Screening AKR1C3 Inhibitors
The following diagram outlines a typical workflow for screening and validating AKR1C3 inhibitors using cell-based assays.
Caption: Workflow for AKR1C3 inhibitor screening.
Data Presentation: In Vitro Efficacy of AKR1C3 Inhibitors
The following table summarizes the inhibitory activity of various compounds against AKR1C3 in different cancer cell lines.
| Compound | Cell Line | Assay Type | IC50 | Reference |
| Compound 4 | 22RV1 (Prostate Cancer) | Proliferation | 14.27 µM ± 0.63 | [5] |
| Compound 3 | 22RV1 (Prostate Cancer) | Proliferation | 26.33 µM ± 1.42 | [5] |
| Indomethacin | DU145-AKR1C3 overexpressing (Prostate Cancer) | Colony Formation | Effective at 20 µM | [4] |
| Olaparib | HCT116 (Colon Cancer) | Proliferation | 2.48 µM | [6] |
| S19-1035 (Derivative 27) | Doxorubicin-resistant Breast Cancer Cells | Proliferation (in combination with Doxorubicin) | 3.04 nM (enzymatic) | [1] |
| AST-3424/OBI-3424 | H460 (Lung Cancer) | Proliferation | 4 nM | [7] |
| AST-3424/OBI-3424 + 3021 (AKR1C3 inhibitor) | H460 (Lung Cancer) | Proliferation | 6.3 µM | [7] |
Experimental Protocols
Cell Proliferation Assay
This protocol is used to assess the effect of AKR1C3 inhibitors on the growth of cancer cell lines.
Materials:
-
AKR1C3-expressing cancer cell lines (e.g., 22RV1, DU145, LNCaP-AKR1C3)
-
Complete growth medium
-
96-well clear-bottom black plates
-
Test compounds (AKR1C3 inhibitors)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTS, AlamarBlue)
-
Plate reader capable of luminescence or absorbance measurement
Procedure:
-
Seed cells in a 96-well plate at a density of 10,000 cells/well in 100 µL of growth media.[8]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 18-24 hours.[8]
-
Prepare serial dilutions of the test compounds. The final DMSO concentration should be less than 0.1%.[8]
-
Add the diluted compounds to the wells and incubate for 72 hours.[8]
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for AKR1C3 and Downstream Targets
This protocol is used to determine the effect of inhibitors on the protein expression of AKR1C3 and downstream signaling molecules.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Primary antibodies (e.g., anti-AKR1C3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
Seed cells in a 6-well plate and treat with varying concentrations of the inhibitor for 24 hours.[8][9]
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.[8]
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.[10]
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.[10][11]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody (e.g., anti-AKR1C3 diluted 1:1,000) overnight at 4°C.[10][11]
-
Wash the membrane three times with TBST for 5 minutes each.[10]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane three times with TBST for 5 minutes each.[10]
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[10][11]
-
Quantify band intensities and normalize to a loading control like β-actin.[11]
AKR1C3 Enzymatic Activity Assay in Cell Lysates
This protocol measures the enzymatic activity of AKR1C3 in cell lysates to directly assess inhibitor efficacy.
Materials:
-
Cell lysates from treated and untreated cells
-
Aldo-Keto Reductase (AKR) Activity Assay Kit (e.g., Abcam ab211112 or similar)[12]
-
96-well plate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Prepare cell lysates according to the kit manufacturer's instructions.
-
Prepare a standard curve using the provided NADPH standard.[12]
-
Add 100 µL of the reaction mix (containing assay buffer, substrate, and probe) to each well of a 96-well plate.[12]
-
Add the cell lysate samples and positive controls to the respective wells.[12]
-
For background control, add a background control mix to separate wells containing the sample.[12]
-
Immediately measure the absorbance at 450 nm in kinetic mode for 10-120 minutes at 37°C.[12]
-
Calculate the AKR1C3 activity based on the rate of NADPH generation, corrected for background.
Testosterone Production Assay in LNCaP-AKR1C3 Cells
This assay quantifies the ability of inhibitors to block AKR1C3-mediated testosterone production in a relevant cell model.
Materials:
-
LNCaP cells stably overexpressing AKR1C3 (LNCaP-AKR1C3)
-
Phenol-free RPMI medium with 5% charcoal-stripped FBS
-
Androstenedione (substrate)
-
Test compounds (AKR1C3 inhibitors)
-
Testosterone ELISA kit or LC-MS for quantification
Procedure:
-
Culture LNCaP-AKR1C3 cells in phenol-free RPMI with charcoal-stripped FBS for 72 hours to deplete endogenous androgens.[13]
-
Seed the cells in a suitable plate format.
-
Treat the cells with the test inhibitor for a specified pre-incubation period.
-
Add androstenedione to the media to initiate the testosterone production reaction.
-
After a 24-hour incubation, collect the cell culture supernatant.[3]
-
Quantify the testosterone concentration in the supernatant using a testosterone ELISA kit or by LC-MS analysis.[14]
-
Compare the testosterone levels in inhibitor-treated wells to untreated controls to determine the percentage of inhibition.
References
- 1. Development of highly potent and specific AKR1C3 inhibitors to restore the chemosensitivity of drug-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Activity of SN33638, an Inhibitor of AKR1C3, on Testosterone and 17β-Estradiol Production and Function in Castration-Resistant Prostate Cancer and ER-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overexpression of AKR1C3 significantly enhances human prostate cancer cells resistance to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. e-century.us [e-century.us]
- 8. Discovery of an Aldo-Keto reductase 1C3 (AKR1C3) degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad.com [bio-rad.com]
- 11. Aldo-keto Reductase Family 1 Member C3 (AKR1C3) Is a Biomarker and Therapeutic Target for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Studies of ASP-9521
For: Researchers, scientists, and drug development professionals.
Subject: Experimental Design for Preclinical Evaluation of ASP-9521, a Selective Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitor.
Introduction
This compound is a potent, selective, and orally bioavailable inhibitor of aldo-keto reductase 1C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5).[1][2] AKR1C3 is a crucial enzyme in the intratumoral synthesis of potent androgens, such as testosterone, from adrenal precursors like androstenedione (AD).[1][2][3] This pathway is a key mechanism for the development of resistance to androgen deprivation therapy in castration-resistant prostate cancer (CRPC).[1][3] By inhibiting AKR1C3, this compound aims to block this alternative androgen production pathway, thereby suppressing the growth of androgen-dependent tumors.[1][2]
These application notes provide a comprehensive guide for the preclinical evaluation of this compound, detailing the necessary in vitro and in vivo experimental designs.
Mechanism of Action and Signaling Pathway
This compound specifically targets AKR1C3, an enzyme that is often upregulated in CRPC.[3][4] AKR1C3 catalyzes the conversion of androstenedione (AD) and dehydroepiandrosterone (DHEA) to testosterone (T) and 5-androstenediol, respectively.[1][2] Testosterone can then be further converted to the more potent androgen, dihydrotestosterone (DHT). These androgens bind to the androgen receptor (AR), leading to its activation and the transcription of genes that promote tumor growth and proliferation, such as prostate-specific antigen (PSA).[3] this compound's inhibition of AKR1C3 disrupts this signaling cascade.
Figure 1: Mechanism of Action of this compound in CRPC.
Quantitative Data Summary
The following tables summarize the key preclinical quantitative data for this compound, compiled from published studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Species | Value | Reference |
|---|---|---|---|
| AKR1C3 IC50 | Human | 11 nM | [2][5] |
| Cynomolgus Monkey | 49 nM | [2] |
| Selectivity | >100-fold over AKR1C2 | N/A |[2] |
Table 2: In Vivo Pharmacokinetics of this compound (1 mg/kg, oral)
| Species | Bioavailability | t1/2 (IV) | Reference |
|---|---|---|---|
| Rat | 35% | 0.2 h | [2][6] |
| Dog | 78% | 1.7 h | [2][6] |
| Monkey | 58% | 5.8 h |[6] |
Experimental Protocols
In Vitro Studies
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant AKR1C3.
Materials:
-
Recombinant human AKR1C3 enzyme
-
NADPH (cofactor)
-
Androstenedione (AD) (substrate)
-
This compound
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well UV-transparent microplates
-
Spectrophotometer plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution series of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADPH solution, and the this compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding the recombinant AKR1C3 enzyme to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Start the enzymatic reaction by adding the substrate (androstenedione).
-
Immediately measure the decrease in absorbance at 340 nm (corresponding to NADPH oxidation) every minute for 20-30 minutes at 37°C.
-
Calculate the initial reaction velocity for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Objective: To assess the effect of this compound on the proliferation of prostate cancer cells that express AKR1C3.
Materials:
-
LNCaP-AKR1C3 cells (LNCaP cells stably expressing human AKR1C3)[2]
-
RPMI-1640 medium with charcoal-stripped fetal bovine serum (CS-FBS)
-
Androstenedione (AD)
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed LNCaP-AKR1C3 cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells/well in RPMI-1640 with 5% CS-FBS.[5]
-
Allow cells to adhere for 24 hours.
-
Treat the cells with varying concentrations of this compound in the presence of a fixed concentration of androstenedione (e.g., 10 nM) to stimulate androgen-dependent growth.
-
Include control wells with cells + AD only (positive control) and cells only (negative control).
-
Incubate the plates for 6 days.[5]
-
Equilibrate the plate to room temperature for 30 minutes.[7]
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.[5][7]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Measure luminescence using a plate reader.
-
Calculate the percentage of proliferation inhibition relative to the positive control and determine the IC50.
Figure 2: Workflow for Cell Proliferation Assay.
Objective: To measure the effect of this compound on androgen-dependent PSA production.
Materials:
-
LNCaP-AKR1C3 cells
-
RPMI-1640 medium with 1% CS-FBS
-
Androstenedione (AD)
-
This compound
-
24-well plates
-
Human PSA ELISA Kit
-
Microplate reader
Procedure:
-
Seed LNCaP-AKR1C3 cells in 24-well plates.
-
After 24 hours, replace the medium with fresh RPMI-1640 containing 1% CS-FBS.
-
Treat cells with various concentrations of this compound in the presence of androstenedione (e.g., 10 nM).
-
Incubate for 72 hours.
-
Collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
Quantify the PSA concentration in the supernatant using a human PSA ELISA kit according to the manufacturer's instructions.[8]
-
Normalize the PSA levels to the total protein concentration of the corresponding cell lysate.
-
Calculate the percentage of PSA production inhibition relative to the control treated with AD alone.
In Vivo Studies
Objective: To evaluate the in vivo efficacy of orally administered this compound in a CRPC xenograft model.
Materials:
-
Male immunodeficient mice (e.g., NCr nu/nu), 6-8 weeks old.[2]
-
CWR22R or VCaP prostate cancer cells.[2]
-
Matrigel
-
Surgical castration tools
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
-
Androstenedione for administration
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of CWR22R cells (e.g., 1x106 cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers twice weekly. Volume (mm³) = (length × width²) / 2.
-
Castration: When tumors reach a volume of approximately 200-300 mm³, perform surgical castration on all mice to mimic androgen deprivation therapy.
-
CRPC Development: Monitor PSA levels and/or tumor volume. A rise in PSA or continued tumor growth post-castration indicates the development of a castration-resistant state.
-
Treatment: Randomize mice into treatment groups (e.g., Vehicle control, this compound at various doses).
-
Administer this compound daily via oral gavage. To test the inhibition of adrenal androgen conversion, supplement mice with androstenedione.[2]
-
Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors reach a predetermined size), euthanize the mice.
-
Collect tumors and blood for pharmacodynamic and pharmacokinetic analyses.
Figure 3: Workflow for CRPC Xenograft Efficacy Study.
Objective: To determine if this compound inhibits intratumoral testosterone production in vivo.
Materials:
-
Tumor tissues from the xenograft study
-
Homogenizer
-
Organic solvents (e.g., ethyl acetate)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Excise tumors at the study endpoint, snap-freeze in liquid nitrogen, and store at -80°C.
-
Weigh a portion of the frozen tumor tissue.
-
Homogenize the tissue in a suitable buffer.
-
Perform a liquid-liquid extraction of androgens from the tumor homogenate using an organic solvent.
-
Evaporate the organic phase to dryness and reconstitute the residue in a mobile phase compatible with LC-MS/MS.
-
Analyze the sample using a validated LC-MS/MS method to quantify testosterone levels.[1]
-
Compare the intratumoral testosterone levels between the vehicle-treated and this compound-treated groups. Preclinical studies showed that a single 3 mg/kg oral dose of this compound inhibited AD-induced intratumoral testosterone production for 24 hours.[2][9]
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, bioavailability) of this compound in mice.
Materials:
-
Healthy male mice (3-5 per time point)
-
This compound formulations for both oral (PO) and intravenous (IV) administration
-
Blood collection supplies (e.g., heparinized capillaries)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Administer a single dose of this compound to two groups of mice, one via IV injection and one via oral gavage.
-
Collect blood samples (e.g., via retro-orbital or tail vein bleed) at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).[5]
-
Process the blood to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Extract this compound from the plasma samples.
-
Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key PK parameters (e.g., Cmax, Tmax, AUC) for both IV and PO routes.
-
Calculate oral bioavailability using the formula: Bioavailability (%) = (AUCPO / AUCIV) × (DoseIV / DosePO) × 100.
Conclusion
The protocols outlined in this document provide a robust framework for the preclinical evaluation of this compound. The in vitro assays will confirm its potency and selectivity against the AKR1C3 target and its functional effects on cancer cell proliferation and biomarker production. The in vivo xenograft model is essential for assessing anti-tumor efficacy, while the PK/PD studies will establish the drug's profile and confirm its mechanism of action in a physiological context. Although clinical trials with this compound were terminated due to a lack of clinical activity, these preclinical models and protocols remain fundamental for the evaluation of next-generation AKR1C3 inhibitors and other drugs targeting androgen synthesis pathways.[4]
References
- 1. AKR1C3 Converts Castrate and Post-Abiraterone DHEA-S into Testosterone to Stimulate Growth of Prostate Cancer Cells via 5-Androstene-3β,17β-Diol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-Clinical Mouse Models of Human Prostate Cancer and their Utility in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracrine androgens and AKR1C3 activation confer resistance to enzalutamide in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 6. Targeting Backdoor Androgen Synthesis Through AKR1C3 Inhibition: A Presurgical Hormonal Ablative Neoadjuvant Trial in High Risk Localized Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. cosmobiousa.com [cosmobiousa.com]
- 9. scribd.com [scribd.com]
Application Notes and Protocols: Monitoring Prostate-Specific Antigen (PSA) Levels in Response to ASP-9521
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP-9521 is a potent and selective orally bioavailable inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5), also known as aldo-keto reductase 1C3 (AKR1C3).[1][2][3] The AKR1C3 enzyme plays a critical role in the intratumoral production of androgens, such as testosterone, which are pivotal in the progression of castration-resistant prostate cancer (CRPC).[2] By inhibiting AKR1C3, this compound blocks the conversion of adrenal androgens like androstenedione (AD) into testosterone, thereby aiming to impede the growth of androgen-dependent prostate cancer.[1][2]
These application notes provide a comprehensive overview and detailed protocols for monitoring the pharmacodynamic effects of this compound by quantifying Prostate-Specific Antigen (PSA) levels, a key biomarker in prostate cancer.
Mechanism of Action
This compound selectively inhibits the AKR1C3 enzyme, a key player in the androgen synthesis pathway within the prostate tumor microenvironment. This inhibition leads to a reduction in the local concentration of testosterone, which in turn is expected to decrease the activation of the androgen receptor (AR). As the PSA gene is a direct target of AR-mediated transcription, a reduction in AR activity should lead to a corresponding decrease in PSA production and secretion.
Caption: Signaling pathway illustrating the mechanism of action of this compound.
Preclinical Data Summary
Preclinical studies have demonstrated the potential of this compound to modulate androgen signaling and affect PSA levels. The following tables summarize key quantitative findings from in vitro and in vivo experiments.
Table 1: In Vitro Inhibition of AKR1C3 by this compound [2][3][4]
| Species | IC50 (nmol/L) |
| Human | 11 |
| Cynomolgus Monkey | 49 |
Table 2: Effect of this compound on Androstenedione (AD)-Dependent PSA Production in LNCaP-AKR1C3 Cells [2][5]
| Treatment | Outcome |
| This compound | Suppressed AD-dependent PSA production |
Table 3: In Vivo Effect of a Single Oral Dose of this compound (3 mg/kg) in CWR22R Xenografts [2][5][6]
| Parameter | Effect | Duration of Effect |
| Intratumoral Testosterone Production | Suppressed AD-induced production | Maintained for 24 hours |
Despite promising preclinical data, a Phase I/II clinical study in patients with metastatic castration-resistant prostate cancer (mCRPC) showed that this compound had an acceptable safety profile but did not demonstrate relevant clinical activity, leading to the termination of the study.[7][8][9]
Experimental Protocols
The following are detailed protocols for monitoring PSA levels in response to this compound treatment in both in vitro and in vivo settings.
Protocol 1: In Vitro PSA Quantification in LNCaP-AKR1C3 Cells
This protocol describes the methodology to assess the effect of this compound on androstenedione-induced PSA production in a genetically engineered prostate cancer cell line.
Caption: Experimental workflow for in vitro PSA quantification.
Materials:
-
LNCaP cells stably expressing human AKR1C3 (LNCaP-AKR1C3)
-
RPMI-1640 medium
-
Heat-inactivated charcoal-dextran-stripped Fetal Bovine Serum (FBS)
-
Androstenedione (AD)
-
This compound
-
96-well plates
-
Human PSA ELISA Kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed LNCaP-AKR1C3 cells in 96-well plates at a density of 10,000 cells per well in 100 µL of RPMI-1640 medium supplemented with 1% charcoal-dextran-stripped FBS.[4]
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: After 24 hours, add androstenedione (AD) to the wells to induce androgen synthesis. Concurrently, treat the designated wells with varying concentrations of this compound (e.g., 0.3-100 nM).[3][4] Include appropriate vehicle controls.
-
Prolonged Incubation: Incubate the cells for 6 days to allow for PSA production and secretion.[3][4]
-
Sample Collection: After the incubation period, carefully collect the cell culture media from each well.
-
PSA Measurement: Quantify the PSA concentration in the collected media using a commercially available Human PSA ELISA Kit, following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a plate reader and calculate the PSA concentrations based on a standard curve. Compare the PSA levels in the this compound-treated wells to the control wells to determine the inhibitory effect.
Protocol 2: In Vivo Monitoring of Serum PSA in Xenograft Models
This protocol outlines the procedure for monitoring serum PSA levels in a mouse xenograft model of prostate cancer treated with this compound.
References
- 1. Facebook [cancer.gov]
- 2. In vitro and in vivo characterisation of ASP9521: a novel, selective, orally bioavailable inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5; AKR1C3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Safety, tolerability and anti-tumour activity of the androgen biosynthesis inhibitor ASP9521 in patients with metastatic castration-resistant prostate cancer: multi-centre phase I/II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ASP-9521 Clinical Trial Failure: A Technical Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive analysis of the clinical trial failure of ASP-9521, an inhibitor of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3). The information is presented in a question-and-answer format to address specific issues and provide troubleshooting guidance for researchers working on similar therapeutic targets.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the termination of the this compound clinical trial?
The Phase I/II clinical trial of this compound (NCT01352208) in patients with metastatic castration-resistant prostate cancer (mCRPC) was terminated due to a lack of observable clinical activity.[1] Despite demonstrating an acceptable safety and tolerability profile, this compound showed no relevant evidence of anti-tumor efficacy.[1]
Q2: Were there any biochemical or radiological responses observed in patients treated with this compound?
No. The study reported no biochemical or radiological responses in the thirteen patients enrolled.[1] Furthermore, there were no alterations in endocrine biomarker levels or circulating tumor cell counts.[1]
Q3: What were the key characteristics of the patient population in the this compound trial?
The trial enrolled 13 male patients with a median age of 68 years (range 52-76). All patients had metastatic castration-resistant prostate cancer and had shown disease progression after chemotherapy.[1]
Q4: Is it possible that the trial failed due to improper patient selection?
This is a plausible contributing factor. The clinical trial did not include screening for AKR1C3 expression in the enrolled patients. Given that this compound is a targeted inhibitor of AKR1C3, its efficacy would likely be dependent on the presence and functional importance of this enzyme in the tumors of the treated patients.
Troubleshooting Guide for Preclinical Researchers
Issue: Promising preclinical in vitro and in vivo data for an AKR1C3 inhibitor is not translating to clinical efficacy.
Possible Cause 1: Lack of a robust biomarker for patient stratification.
-
Troubleshooting:
-
Develop and validate assays to measure AKR1C3 expression and activity in tumor biopsies.
-
Establish a threshold for AKR1C3 expression that correlates with sensitivity to the inhibitor in preclinical models.
-
Incorporate biomarker screening into the inclusion criteria for future clinical trials.
-
Possible Cause 2: Divergence between preclinical models and human disease.
-
Troubleshooting:
-
Ensure that the cell lines and xenograft models used in preclinical testing have validated AKR1C3 expression and are dependent on the AKR1C3 pathway for androgen synthesis.
-
Consider using patient-derived xenograft (PDX) models that more accurately reflect the heterogeneity of human tumors.
-
Characterize the complete androgen synthesis pathway in the preclinical models to understand potential bypass mechanisms.
-
Possible Cause 3: Insufficient target engagement in the clinical setting.
-
Troubleshooting:
-
Review the pharmacokinetic and pharmacodynamic (PK/PD) data from the clinical trial. While this compound showed dose-proportional exposure, it is crucial to confirm that the achieved concentrations were sufficient for sustained target inhibition in the tumor microenvironment.[1]
-
Develop and implement assays to measure target engagement in clinical trial participants, such as measuring downstream biomarkers of AKR1C3 activity in surrogate tissues or tumor biopsies.
-
Data from the this compound Phase I/II Clinical Trial
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | Value |
| Number of Patients | 13 |
| Median Age (Range) | 68 (52-76) years |
| Indication | Metastatic Castration-Resistant Prostate Cancer |
| Prior Treatment | Progression after chemotherapy |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Half-life (t1/2) | 16 to 35 hours |
| Absorption | Rapid |
| Exposure | Dose-proportional |
Table 3: Most Common Adverse Events (Grade 1/2)
| Adverse Event | Number of Patients (N=13) |
| Asthenia | 5 |
| Constipation | 4 |
| Diarrhoea | 3 |
| Back Pain | 3 |
| Cancer Pain | 3 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a general workflow for preclinical evaluation of AKR1C3 inhibitors.
Caption: AKR1C3 signaling pathway in prostate cancer.
Caption: Preclinical to clinical workflow for AKR1C3 inhibitors.
Key Experimental Protocols
1. AKR1C3 Enzyme Inhibition Assay
-
Objective: To determine the in vitro potency of a test compound in inhibiting the enzymatic activity of recombinant human AKR1C3.
-
Materials:
-
Recombinant human AKR1C3 protein
-
Substrate: Androstenedione
-
Cofactor: NADPH
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well UV-transparent microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and recombinant AKR1C3 enzyme in the wells of a 96-well plate.
-
Add the test compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Initiate the enzymatic reaction by adding the substrate (androstenedione).
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
-
2. LNCaP-AKR1C3 Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the effect of an AKR1C3 inhibitor on the proliferation of prostate cancer cells engineered to overexpress AKR1C3.
-
Materials:
-
LNCaP-AKR1C3 cells (human prostate cancer cell line stably expressing AKR1C3)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS)
-
Androstenedione
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed LNCaP-AKR1C3 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound in the presence of a fixed concentration of androstenedione to stimulate androgen-dependent proliferation.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
-
3. CWR22R Xenograft Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of an AKR1C3 inhibitor in a castration-resistant prostate cancer xenograft model.
-
Materials:
-
CWR22R tumor fragments or cells
-
Immunocompromised mice (e.g., male nude mice)
-
Matrigel (optional, for cell-based xenografts)
-
Test compound formulated for in vivo administration (e.g., oral gavage)
-
Calipers for tumor measurement
-
-
Procedure:
-
Implant CWR22R tumor fragments or cells subcutaneously into the flanks of the mice.[2]
-
Allow the tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule and route.
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., biomarker assessment).
-
Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.
-
References
- 1. Safety, tolerability and anti-tumour activity of the androgen biosynthesis inhibitor ASP9521 in patients with metastatic castration-resistant prostate cancer: multi-centre phase I/II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CWR22: the first human prostate cancer xenograft with strongly androgen-dependent and relapsed strains both in vivo and in soft agar - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Lack of Clinical Activity of ASP-9521 in CRPC Patients
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the unexpected lack of clinical activity of ASP-9521 in castration-resistant prostate cancer (CRPC) patients, despite promising preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a first-in-class, orally available small molecule inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5), also known as aldo-keto reductase 1C3 (AKR1C3).[1][2] This enzyme is crucial for the conversion of adrenal androgens, such as dehydroepiandrosterone (DHEA) and androstenedione, into more potent androgens like testosterone and 5-androstenediol.[1][2] By inhibiting AKR1C3, this compound was expected to block the intratumoral production of androgens that drive the growth of castration-resistant prostate cancer.[2][3]
Q2: What did the preclinical studies of this compound show?
Preclinical studies, both in vitro and in vivo, demonstrated promising anti-tumor activity for this compound.[1][3] It effectively inhibited the conversion of androstenedione to testosterone in a concentration-dependent manner.[3][4] In cellular models, this compound suppressed prostate-specific antigen (PSA) production and cell proliferation in LNCaP cells engineered to express AKR1C3.[3][4] Furthermore, in animal models with CWR22R xenografts, oral administration of this compound led to a sustained inhibition of intratumoral testosterone production.[3][5]
Q3: What were the key findings of the Phase I/II clinical trial of this compound in CRPC patients?
A multi-center, open-label Phase I/II study (NCT01352208) was conducted to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of this compound in patients with metastatic CRPC who had progressed after chemotherapy.[1][6][7] While the drug demonstrated a dose-proportional increase in exposure and an acceptable safety and tolerability profile, it showed no significant evidence of clinical activity.[1]
Key negative findings included:
-
No biochemical responses (e.g., PSA level reduction) were observed.[1]
-
No radiological responses were identified.[1]
-
There were no significant alterations in endocrine biomarker levels or circulating tumor cell counts.[1]
Due to this lack of observable clinical activity, the study was terminated prematurely.[1]
Q4: Why might this compound have failed in the clinical setting despite promising preclinical results?
The discrepancy between preclinical success and clinical failure is a significant challenge in drug development. Several factors could have contributed to the lack of efficacy of this compound in CRPC patients:
-
Complexity of Androgen Receptor (AR) Signaling: In advanced CRPC, tumor growth may be driven by mechanisms that are not solely dependent on intratumoral androgen synthesis via the AKR1C3 pathway. These can include AR gene mutations, AR overexpression, the presence of AR splice variants (like AR-V7), and activation of alternative signaling pathways that can bypass the need for androgen receptor ligands.[8][9][10]
-
Insufficient Target Inhibition: While preclinical models showed target engagement, the level of AKR1C3 inhibition achieved in human tumors at the tested doses might not have been sufficient to overcome the potent androgen signaling in the complex tumor microenvironment of CRPC.
-
Patient Heterogeneity: The clinical trial enrolled a heavily pre-treated patient population.[1] The underlying resistance mechanisms in these patients may have been too diverse and complex for a single-agent targeting only one pathway of androgen synthesis to be effective. Some have suggested that improper patient selection may have contributed to the trial's outcome.[4][11]
-
Activation of Bypass Pathways: Inhibition of one pathway can sometimes lead to the upregulation of alternative survival pathways. In the context of CRPC, cells can utilize other routes for androgen synthesis or become androgen-independent.[8][9]
Troubleshooting Guides for Experimental Research
This section provides guidance for researchers designing experiments to investigate the clinical failure of this compound or similar AKR1C3 inhibitors.
Issue: Replicating Preclinical Efficacy Data
If you are unable to replicate the reported preclinical efficacy of this compound, consider the following:
-
Cell Line Authentication: Ensure the prostate cancer cell lines used (e.g., LNCaP, CWR22R) are authentic and have the expected expression levels of AKR1C3 and the androgen receptor.
-
Reagent Quality: Verify the purity and activity of the this compound compound used in your experiments.
-
Experimental Conditions: Pay close attention to media components, particularly the use of charcoal-stripped serum to remove exogenous androgens, and ensure appropriate concentrations of androgen precursors (e.g., androstenedione) are used to stimulate the AKR1C3 pathway.
Issue: Investigating Mechanisms of Resistance
To explore why CRPC cells might be resistant to AKR1C3 inhibition by this compound, consider these experimental approaches:
-
AR Splice Variant Analysis: Use RT-PCR or Western blotting to assess the expression of AR splice variants, such as AR-V7, which can confer resistance to androgen-targeted therapies.
-
AR Gene Sequencing: Sequence the AR gene in your resistant cell models to identify potential mutations that could lead to ligand-independent activation.
-
Pathway Analysis: Employ techniques like RNA sequencing or proteomics to identify upregulated signaling pathways (e.g., PI3K/AKT/mTOR, Wnt) that may be compensating for the inhibition of androgen synthesis.
-
Co-culture Models: Utilize co-culture systems with stromal cells to better mimic the tumor microenvironment and investigate its role in resistance.[10]
Data Presentation
Table 1: Summary of this compound Preclinical In Vitro Activity
| Parameter | Cell Line | Assay | Result | Reference |
| IC50 (human AKR1C3) | Recombinant Enzyme | Enzymatic Assay | 11 nM | [3][12] |
| PSA Production | LNCaP-AKR1C3 | PSA Measurement | Suppressed AD-dependent production | [3][4] |
| Cell Proliferation | LNCaP-AKR1C3 | Proliferation Assay | Suppressed AD-dependent proliferation | [3][4] |
Table 2: Patient Demographics and Baseline Characteristics from Phase I/II Trial
| Characteristic | Value |
| Number of Patients | 13 |
| Median Age (years) | 68 (range 52-76) |
| Prior Treatment | Progressing after chemotherapy |
| Most Common Adverse Events (Grade 1/2) | Asthenia (N=5), Constipation (N=4), Diarrhea (N=3), Back pain (N=3), Cancer pain (N=3) |
| Source: Adapted from the Phase I/II study publication.[1] |
Experimental Protocols
Protocol 1: In Vitro AKR1C3 Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of this compound on AKR1C3-mediated testosterone production.
-
Cell Seeding: Seed LNCaP cells stably expressing human AKR1C3 (LNCaP-AKR1C3) in 96-well plates in RPMI-1640 medium supplemented with heat-inactivated charcoal-dextran-stripped fetal bovine serum.[12]
-
Compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0.3-100 nM) in the presence of androstenedione (AD).[12]
-
Sample Collection: Collect the cell culture media 24 hours after treatment for testosterone measurement.[12]
-
Analysis: Measure testosterone concentrations in the media using a validated method such as LC-MS/MS.
-
Endpoint: Determine the IC50 value of this compound for the inhibition of testosterone production.
Protocol 2: In Vivo Xenograft Study
This protocol describes an in vivo experiment to evaluate the effect of this compound on intratumoral androgen levels.
-
Tumor Implantation: Implant CWR22R prostate cancer cells subcutaneously into castrated male immunodeficient mice.
-
Treatment Administration: Once tumors reach a specified volume, administer this compound orally at a defined dose (e.g., 3 mg/kg).[3][12]
-
Androgen Precursor Challenge: Administer androstenedione to stimulate intratumoral androgen production.
-
Tissue Collection: Collect plasma and tumor tissues at various time points after this compound administration.[12]
-
Analysis: Determine the concentrations of this compound and testosterone in the plasma and tumor homogenates using LC-MS/MS.
-
Endpoint: Evaluate the extent and duration of intratumoral testosterone suppression following this compound treatment.
Mandatory Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: Potential resistance pathways in CRPC.
Caption: Workflow for investigating resistance to this compound.
References
- 1. Safety, tolerability and anti-tumour activity of the androgen biosynthesis inhibitor ASP9521 in patients with metastatic castration-resistant prostate cancer: multi-centre phase I/II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. In vitro and in vivo characterisation of ASP9521: a novel, selective, orally bioavailable inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5; AKR1C3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo characterisation of ASP9521: a novel, selective, orally bioavailable inhibitor of 17[beta]-hydroxysteroid dehydrogenase type 5 (17[beta]HSD5; AKR1C3) - ProQuest [proquest.com]
- 6. Phase I/II Study of ASP9521 in Castrate-Resistant Prostate Cancer (CRPC) Patients [clin.larvol.com]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. mdpi.com [mdpi.com]
- 9. Androgen Receptor Signalling in Prostate Cancer: Mechanisms of Resistance to Endocrine Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: ASP-9521 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing ASP-9521 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and orally bioavailable inhibitor of the enzyme 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5), also known as aldo-keto reductase 1C3 (AKR1C3).[1][2] Its primary mechanism involves preventing the conversion of adrenal androgens, such as androstenedione (AD), into potent androgens like testosterone (T).[1][3] By blocking intratumoral testosterone production, this compound can inhibit the growth of androgen-dependent cancers, such as castration-resistant prostate cancer (CRPC).[1][4]
Q2: What is the selectivity profile of this compound?
This compound demonstrates high selectivity for the human AKR1C3 enzyme. It shows more than 100-fold selectivity for AKR1C3 over the related isoform AKR1C2.[2][3][5] This selectivity minimizes off-target effects related to the inhibition of other steroid-metabolizing enzymes.
Q3: What is a recommended starting dose for in vivo mouse xenograft studies?
Based on preclinical studies, a single oral administration of 3 mg/kg of this compound has been shown to effectively suppress androstenedione-induced intratumoral testosterone production in CWR22R xenograft models.[3][4][6] This inhibitory effect was sustained for at least 24 hours.[3][4][6] Researchers should consider this as a starting point and optimize the dose based on their specific model and experimental goals.
Q4: How is this compound administered and what is its bioavailability?
This compound is orally bioavailable.[1][5] Its bioavailability varies across species. After a 1 mg/kg oral dose, the reported bioavailability is 35% in rats, 78% in dogs, and 58% in cynomolgus monkeys.[3][4] A key pharmacokinetic feature is its rapid elimination from plasma while maintaining high concentrations within the tumor tissue.[2][4][6]
Q5: Has this compound been evaluated in clinical trials?
Yes, this compound was evaluated in a Phase I/II clinical trial for patients with metastatic castration-resistant prostate cancer (mCRPC).[7] While the drug was found to have an acceptable safety and tolerability profile, it did not demonstrate significant clinical activity, leading to the termination of the study.[7][8][9]
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Species | IC50 Value (nmol/L) | Reference |
| AKR1C3 | Human | 11 | [2][3][5][6] |
| AKR1C3 | Cynomolgus Monkey | 49 | [2][3][6] |
| AKR1C2 | Human | >20,000 | [2] |
| Rat Homologue (AKR1C6) | Rat | >10,000 | [2] |
| Mouse Homologue (AKR1C1) | Mouse | >10,000 | [2] |
Table 2: In Vivo Pharmacokinetic Profile of this compound (1 mg/kg, oral)
| Species | Bioavailability (%) | Reference |
| Rat | 35 | [3][4] |
| Dog | 78 | [3][4][6] |
| Cynomolgus Monkey | 58 | [3] |
Visual Guides and Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound inhibiting AKR1C3-mediated testosterone synthesis.
Standard In Vivo Experimental Workflow
Caption: Workflow for a typical in vivo efficacy study using this compound.
Troubleshooting Guide
Q1: I am not observing the expected anti-tumor effect. What are the potential causes?
Lack of efficacy can stem from several factors. Use the following guide to troubleshoot the issue.
Caption: Troubleshooting logic for addressing a lack of in vivo efficacy.
Q2: How can I confirm that this compound is reaching the tumor and inhibiting its target?
The most direct way to confirm target engagement is to measure the downstream effects of AKR1C3 inhibition.
-
Pharmacodynamic (PD) Biomarker: Measure intratumoral testosterone levels. Following a single 3 mg/kg oral dose of this compound in CWR22R xenografts, intratumoral testosterone production was suppressed, and this effect was maintained for 24 hours.[2][3][4][6]
-
Pharmacokinetic (PK) Analysis: While plasma levels of this compound decrease rapidly, intratumoral concentrations have been shown to remain high.[2][4][6] If you have access to LC-MS/MS, measuring drug concentration in tumor tissue can confirm drug delivery to the site of action.
Q3: My results are inconsistent between experiments. What should I check?
In vivo experiments can have inherent variability.[10] To ensure consistency:
-
Animal Model: Ensure the genetic background of your animal model is consistent.[10] Using animals from multiple litters can help control for litter-specific variations.[10]
-
Tumor Size: Start treatment when tumors have reached a consistent, pre-defined volume across all animals and groups.
-
Drug Formulation: Ensure the this compound formulation is homogenous and stable. Prepare fresh formulations regularly and verify solubility.
-
Administration Technique: Use a consistent oral gavage technique to ensure accurate dosing for every animal.
-
Blinding: Whenever possible, blind the personnel who are measuring tumors and administering the drug to prevent unconscious bias.[10]
Experimental Protocol: In Vivo Efficacy in a CRPC Xenograft Model
This protocol is a generalized example based on published preclinical studies with this compound.[3][4][6]
1. Cell Culture & Animal Model
-
Cell Line: Use a human prostate cancer cell line known to express AKR1C3, such as CWR22R or LNCaP cells engineered to overexpress AKR1C3.[3][4]
-
Animal Model: Use male immunodeficient mice (e.g., nude or NSG mice). Perform surgical castration at least one week prior to tumor cell implantation to create a low-testosterone environment representative of CRPC.
2. Tumor Implantation
-
Harvest cultured cells and resuspend them in a suitable medium, often mixed 1:1 with Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each castrated mouse.
3. Monitoring and Group Assignment
-
Monitor tumor growth using caliper measurements. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a mean volume of approximately 100-150 mm³, randomize the animals into treatment groups (e.g., n=8-10 per group).
4. Drug Preparation and Administration
-
Vehicle: Prepare a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
-
This compound Formulation: Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., for a 3 mg/kg dose in a 25g mouse receiving 0.1 mL, the concentration would be 0.75 mg/mL).
-
Administration: Administer the assigned treatment (Vehicle or this compound) daily via oral gavage.
5. Efficacy and PD Endpoints
-
Tumor Growth: Measure tumor volume 2-3 times per week.
-
Body Weight: Monitor animal body weight as a measure of general health and toxicity.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors reach a predetermined size), euthanize the animals.
-
Sample Collection: Collect terminal blood samples for plasma and excise the tumors. Flash-freeze tumor samples for subsequent analysis.
-
Biomarker Analysis: Homogenize a portion of the tumor tissue to measure intratumoral testosterone levels using a sensitive method like LC-MS/MS to confirm target engagement.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. In vitro and in vivo characterisation of ASP9521: a novel, selective, orally bioavailable inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5; AKR1C3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Safety, tolerability and anti-tumour activity of the androgen biosynthesis inhibitor ASP9521 in patients with metastatic castration-resistant prostate cancer: multi-centre phase I/II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Silico and In Vitro Assessment of Carbonyl Reductase 1 Inhibition Using ASP9521—A Potent Aldo-Keto Reductase 1C3 Inhibitor with the Potential to Support Anticancer Therapy Using Anthracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tackling In Vivo Experimental Design [modernvivo.com]
ASP-9521 off-target effects in scientific research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with ASP-9521. The information addresses potential issues related to its on- and off-target effects observed during experimentation.
Troubleshooting Guide
This guide is designed to help users troubleshoot common experimental issues that may arise from the use of this compound.
| Observed Issue | Potential Cause | Suggested Action |
| Reduced efficacy in castration-resistant prostate cancer (CRPC) models. | Lack of clinical activity was observed in trials, potentially due to patient selection that did not screen for AKR1C3 expression.[1] | 1. Confirm AKR1C3 expression in your experimental model. 2. Consider that prior androgen deprivation therapy may upregulate AKR1C3.[1] |
| Unexpected changes in androgen levels. | This compound is a potent inhibitor of AKR1C3, which is involved in testosterone production.[2] It also shows some activity against AKR1C2, which inactivates potent androgens.[3] | 1. Measure levels of various androgens to understand the complete metabolic impact. 2. Titrate this compound concentration to optimize for selective AKR1C3 inhibition. |
| Alterations in anthracycline antibiotic metabolism. | This compound has been identified as a dual inhibitor of AKR1C3 and Carbonyl Reductase 1 (CBR1), both of which metabolize anthracyclines.[4][5] | 1. If co-administering with anthracyclines (e.g., doxorubicin, daunorubicin), be aware of potential modulation of their cytotoxic and cardiotoxic effects.[4][5] 2. Monitor cell viability and relevant toxicity markers. |
| Observed phenotypes are inconsistent with AKR1C3 inhibition alone. | This may be due to the off-target inhibition of CBR1.[4] | 1. Investigate the role of CBR1 in your experimental system. 2. Use a more selective AKR1C3 inhibitor as a control if available. |
Frequently Asked Questions (FAQs)
What is the primary target of this compound?
This compound is a potent and selective inhibitor of Aldo-Keto Reductase 1C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5).[2][6][7][8][9] It inhibits the conversion of androstenedione to testosterone.[7]
What are the known off-target effects of this compound?
The primary known off-target effects are:
-
AKR1C2 Inhibition: this compound shows over 100-fold selectivity for AKR1C3 over its isoform AKR1C2.[6][7] AKR1C1 and AKR1C2 are involved in the inactivation of potent androgens.[3]
-
Carbonyl Reductase 1 (CBR1) Inhibition: Recent studies have identified this compound as a moderate inhibitor of CBR1.[4][5] This enzyme is involved in the metabolism of various compounds, including anthracycline antibiotics.[4][5]
What were the common adverse events observed in the clinical trial for this compound?
The Phase I/II clinical trial for this compound in metastatic castration-resistant prostate cancer (mCRPC) was terminated due to a lack of clinical activity, not safety concerns.[10] The most common adverse events were Grade 1/2 and included asthenia, constipation, diarrhea, back pain, and cancer pain.[10]
What is the inhibitory potency of this compound?
The following table summarizes the reported IC50 values for this compound against its known targets.
| Target | Species | IC50 (nM) |
| AKR1C3 | Human | 11[6][7] |
| AKR1C3 | Cynomolgus Monkey | 49[6][7] |
| AKR1C2 | Human | >10,000 |
Note: The inhibitory activity against CBR1 was described as "moderate" in studies with recombinant enzymes, but a specific IC50 value was not provided in the search results.[4]
Experimental Protocols
In Vitro AKR1C3 Inhibition Assay
This protocol is a generalized representation based on the described experimental approaches.
Caption: Workflow for an in vitro AKR1C3 inhibition assay.
Cell-Based Androgen Production Assay
This protocol is a generalized representation based on the described experimental approaches.
Caption: Workflow for a cell-based androgen production assay.
Signaling Pathways
Targeted Androgen Synthesis Pathway
The following diagram illustrates the targeted step in the androgen synthesis pathway inhibited by this compound.
Caption: Inhibition of testosterone production by this compound.
Potential Off-Target Effects on Anthracycline Metabolism
This diagram shows the dual inhibition of AKR1C3 and CBR1 by this compound in the context of anthracycline metabolism.
Caption: Dual inhibition of anthracycline metabolism by this compound.
References
- 1. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. In Silico and In Vitro Assessment of Carbonyl Reductase 1 Inhibition Using ASP9521-A Potent Aldo-Keto Reductase 1C3 Inhibitor with the Potential to Support Anticancer Therapy Using Anthracycline Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In vitro and in vivo characterisation of ASP9521: a novel, selective, orally bioavailable inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5; AKR1C3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. Safety, tolerability and anti-tumour activity of the androgen biosynthesis inhibitor ASP9521 in patients with metastatic castration-resistant prostate cancer: multi-centre phase I/II study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ASP-9521 and AKR1C3 Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the impact of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) expression on the efficacy of ASP-9521, a selective AKR1C3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and orally bioavailable inhibitor of the enzyme AKR1C3, also known as 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5)[1][2]. AKR1C3 catalyzes the conversion of weaker androgens, such as androstenedione (AD), into more potent androgens like testosterone[3]. By inhibiting AKR1C3, this compound aims to block the production of androgens within the tumor microenvironment, thereby suppressing the growth of androgen-dependent cancers[2][3].
Q2: Why is AKR1C3 expression a critical factor for this compound efficacy?
A2: The efficacy of this compound is directly linked to the expression and activity of its target, AKR1C3. In preclinical studies, this compound has demonstrated significant anti-tumor activity in cancer models with high AKR1C3 expression[2][3]. Conversely, in models with low or absent AKR1C3 expression, the drug is expected to have minimal effect. A phase I/II clinical trial of this compound in patients with metastatic castration-resistant prostate cancer (mCRPC) was terminated due to a lack of clinical activity[4]. It has been hypothesized that this outcome may have been influenced by the fact that patients were not screened for AKR1C3 expression in their tumors[5].
Q3: What are the reported IC50 values for this compound?
A3: The in vitro potency of this compound has been well-characterized. The IC50 value for the inhibition of human AKR1C3-mediated conversion of androstenedione to testosterone is approximately 11 nM[1][3]. This compound also exhibits high selectivity for AKR1C3 over the related isoform AKR1C2, with a selectivity of over 100-fold[1][3].
Q4: In which cancer cell lines is AKR1C3 highly expressed?
A4: AKR1C3 expression can vary significantly across different cancer cell lines. It is notably expressed in some prostate cancer cell lines, such as CWR22Rv1[6]. LNCaP cells, another commonly used prostate cancer cell line, have very low to absent endogenous AKR1C3 expression but are often engineered to stably overexpress AKR1C3 (LNCaP-AKR1C3) for in vitro studies of inhibitors like this compound[6][7][8]. Researchers should always verify AKR1C3 expression in their chosen cell model.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant inhibition of cell proliferation observed with this compound treatment. | 1. Low or no AKR1C3 expression in the cell line being used.2. Insufficient concentration of androgen precursor (e.g., androstenedione) in the culture medium to drive AKR1C3-dependent proliferation.3. The cell line's growth is not dependent on the androgen synthesis pathway targeted by AKR1C3. | 1. Confirm AKR1C3 expression at both the mRNA and protein level using qPCR and Western blot/IHC, respectively.2. Supplement the culture medium with an appropriate concentration of androstenedione (e.g., 0.1 µM to 5.0 µM) to stimulate AKR1C3 activity[7].3. Consider using a different cell model known to be sensitive to AKR1C3 inhibition, such as LNCaP-AKR1C3 cells[6][7]. |
| Inconsistent results in in vivo xenograft studies. | 1. Variability in AKR1C3 expression within the xenograft tumors.2. Insufficient intratumoral concentration of this compound.3. The xenograft model may have developed resistance through alternative signaling pathways. | 1. Ensure the homogeneity of the cell line used for implantation. Analyze AKR1C3 expression in harvested tumors to correlate with response.2. While this compound has good oral bioavailability, confirm the dosing regimen (e.g., 3 mg/kg orally in mice) is appropriate for the model[1][3]. Analyze drug concentration in tumor tissue if possible.3. Investigate other potential drivers of tumor growth in the model, such as mutations in the androgen receptor or upregulation of other growth factor pathways. |
| Difficulty detecting AKR1C3 protein by Western blot. | 1. Low abundance of AKR1C3 in the cell lysate.2. Poor antibody quality or incorrect antibody dilution.3. Inefficient protein extraction. | 1. Use a positive control cell line known to express high levels of AKR1C3 (e.g., LNCaP-AKR1C3).2. Use a validated anti-AKR1C3 antibody from a reputable supplier and optimize the antibody concentration[9][10][11][12].3. Ensure the lysis buffer and protocol are suitable for extracting cytoplasmic proteins. |
| This compound does not inhibit testosterone production in cell-based assays. | 1. Incorrect assay setup, such as omission of the androgen precursor.2. Degradation of this compound in the culture medium.3. The testosterone measurement method is not sensitive enough. | 1. Ensure that androstenedione or another suitable AKR1C3 substrate is included in the assay medium[7].2. Prepare fresh solutions of this compound for each experiment. While generally stable, prolonged incubation in media at 37°C could lead to some degradation.3. Use a sensitive and validated method for testosterone quantification, such as LC-MS/MS or a specific ELISA. |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Reference(s) |
| IC50 (Human AKR1C3) | 11 nM | [1],[3] |
| Selectivity (AKR1C3 vs. AKR1C2) | >100-fold | [1],[3] |
Table 2: Effect of this compound on Androgen Production and Cell Growth in Prostate Cancer Cells
| Cell Line | Treatment | Endpoint | Result | Reference(s) |
| CWR22PC (WT) | 5 µM DHEA-S + 30 µM this compound | Testosterone Production (24h) | Reduced to ~33 pg/mL (from ~150 pg/mL with DHEA-S alone) | [13] |
| CWR22PC (WT) | 0.5 µM DHEA-S + 30 µM this compound | Testosterone Production (24h) | Reduced to ~15 pg/mL (from ~75 pg/mL with DHEA-S alone) | [13] |
| CWR22PC (WT) | 5 µM DHEA-S + 30 µM this compound | Cell Growth (Day 10) | Reduced to ~213% of Day 1 (from ~356% with DHEA-S alone) | [13] |
| CWR22PC (WT) | 0.5 µM DHEA-S + 30 µM this compound | Cell Growth (Day 10) | Reduced to ~165% of Day 1 (from ~245% with DHEA-S alone) | [13] |
| LNCaP-AKR1C3 | Androstenedione + this compound | PSA Production & Cell Proliferation | Suppressed | [2],[3] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
-
Cell Seeding: Seed LNCaP-AKR1C3 cells in a 96-well plate at a density of 1 x 10^4 cells/well in RPMI-1640 medium supplemented with 5% charcoal-stripped fetal bovine serum (FBS).
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Add androstenedione to the wells at a final concentration of 0.1 µM to 5.0 µM, with or without varying concentrations of this compound (e.g., 0.3 nM to 100 nM)[1][7].
-
Proliferation Measurement: After 6 days of incubation, measure cell proliferation using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay[1].
-
Data Analysis: Calculate the IC50 of this compound for the inhibition of androstenedione-induced cell proliferation.
Protocol 2: In Vivo CWR22R Xenograft Model
-
Animal Preparation: Use castrated male athymic nude mice. One week prior to tumor cell inoculation, implant sustained-release testosterone pellets subcutaneously[14].
-
Tumor Inoculation: Inject 1 x 10^6 CWR22R cells suspended in Matrigel subcutaneously into the flank of each mouse[14].
-
Tumor Growth and Castration: Monitor tumor growth. Once tumors are established, surgically castrate the mice to induce tumor regression and mimic androgen deprivation therapy[15].
-
Treatment: When tumors recur, randomize the mice into treatment groups. Administer this compound orally at a dose of 3 mg/kg daily[1][3]. The control group should receive a vehicle.
-
Endpoint Analysis: Monitor tumor volume and animal weight regularly. At the end of the study, harvest tumors for analysis of intratumoral testosterone levels and AKR1C3 expression.
Protocol 3: AKR1C3 Expression Analysis
-
Quantitative PCR (qPCR):
-
Extract total RNA from cell pellets or tumor tissue.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using validated primers for human AKR1C3 (e.g., Forward: 5'-GAGAAGTAAAGCTTTGGAGGTCACA-3', Reverse: 5'-CAACCTGCTCCTCATTATTGTATAAATGA-3')[16][17].
-
Normalize AKR1C3 mRNA expression to a housekeeping gene (e.g., GAPDH).
-
-
Western Blot:
-
Extract total protein from cells or tissues using a suitable lysis buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a validated primary antibody against AKR1C3[9][10][11][12].
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Normalize protein levels to a loading control like β-actin or GAPDH.
-
Visualizations
Caption: AKR1C3 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo characterisation of ASP9521: a novel, selective, orally bioavailable inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5; AKR1C3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, tolerability and anti-tumour activity of the androgen biosynthesis inhibitor ASP9521 in patients with metastatic castration-resistant prostate cancer: multi-centre phase I/II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracrine androgens and AKR1C3 activation confer resistance to enzalutamide in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overexpression of Aldo-Keto Reductase 1C3 (AKR1C3) in LNCaP Cells Diverts Androgen Metabolism towards Testosterone Resulting in Resistance to the 5α-Reductase Inhibitor Finasteride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AKR1C3 Antibodies | Antibodies.com [antibodies.com]
- 10. Anti-AKR1C3 antibody [EPR28747-41] (ab316864) | Abcam [abcam.com]
- 11. anti-AKR1C3 Antibody [ABIN6259862] - Human, Mouse, Rat, WB, ELISA, IHC [antibodies-online.com]
- 12. AKR1C3 antibody (11194-1-AP) | Proteintech [ptglab.com]
- 13. AKR1C3 Converts Castrate and Post-Abiraterone DHEA-S into Testosterone to Stimulate Growth of Prostate Cancer Cells via 5-Androstene-3β,17β-Diol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Src controls castration recurrence of CWR22 prostate cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Aldo-keto Reductase 1C3 (AKR1C3) is Expressed in Differentiated Human Epidermis, Affects Keratinocyte Differentiation and is Upregulated in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
Technical Support Center: Translating ASP-9521 Preclinical Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of translating preclinical data for the novel AKR1C3 inhibitor, ASP-9521.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective oral inhibitor of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5). AKR1C3 is a key enzyme in the intratumoral synthesis of androgens, such as testosterone, which can drive the growth of castration-resistant prostate cancer (CRPC). By inhibiting AKR1C3, this compound aims to block this androgen production pathway.
Q2: What are the key preclinical findings for this compound?
Preclinical studies have demonstrated that this compound effectively inhibits human AKR1C3 and suppresses the conversion of androstenedione to testosterone. In vitro, it has been shown to reduce prostate-specific antigen (PSA) production and inhibit the proliferation of cancer cells engineered to express AKR1C3. In vivo studies using xenograft models have shown that oral administration of this compound can suppress intratumoral testosterone levels.
Q3: In which cell lines has this compound been tested?
Preclinical studies have utilized LNCaP cells stably expressing AKR1C3 (LNCaP-AKR1C3) and the CWR22R human prostate carcinoma xenograft model. LNCaP is an androgen-sensitive human prostate adenocarcinoma cell line, and CWR22R is derived from a relapsed, androgen-independent CWR22 xenograft.
Q4: What are the known pharmacokinetic properties of this compound in preclinical models?
Pharmacokinetic studies in rats, dogs, and monkeys have shown that this compound is orally bioavailable. The bioavailability has been reported to be approximately 30-35% in rats, 78% in dogs, and 58% in monkeys. The plasma half-life of this compound varies across species.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Species | Value |
| IC50 (AKR1C3) | Human | 11 nM |
| IC50 (AKR1C3) | Cynomolgus Monkey | 49 nM |
| Selectivity | >100-fold for AKR1C3 over AKR1C2 |
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Bioavailability (Oral) | Plasma Half-life (t½) |
| Rat | 30-35% | Not Reported |
| Dog | 78% | Not Reported |
| Monkey | 58% | Not Reported |
Experimental Protocols and Troubleshooting Guides
In Vitro Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of this compound on the proliferation of LNCaP-AKR1C3 cells.
Detailed Methodology:
-
Cell Seeding: Seed LNCaP-AKR1C3 cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of appropriate growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Troubleshooting Guide: MTT Assay
| Issue | Possible Cause | Recommendation |
| High background absorbance | Contamination of media or reagents. | Use fresh, sterile reagents and media. Ensure aseptic technique. |
| Phenol red in the media can interfere. | Use phenol red-free media for the assay. | |
| Low signal or poor cell growth | Suboptimal cell seeding density. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay. |
| Cell line health is compromised. | Ensure cells are healthy and not passaged too many times. | |
| Inconsistent results between wells | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with sterile PBS. | |
| Precipitation of the compound | Poor solubility of this compound at high concentrations. | Check the solubility of this compound in the culture medium. Use a lower starting concentration or a different solvent if necessary. |
In Vitro PSA Production Assay (ELISA)
Objective: To measure the effect of this compound on the production of Prostate-Specific Antigen (PSA) by LNCaP-AKR1C3 cells.
Detailed Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, seeding cells in a 24-well or 48-well plate.
-
Supernatant Collection: After the incubation period (48-72 hours), carefully collect the cell culture supernatant from each well. Centrifuge the supernatant to remove any cellular debris.
-
ELISA Procedure: Use a commercially available human PSA ELISA kit. Follow the manufacturer's instructions for the assay. This typically involves:
-
Adding standards and diluted supernatant samples to the antibody-coated microplate.
-
Incubating with a detection antibody (often biotinylated).
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution (e.g., TMB) to develop color.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: Generate a standard curve using the PSA standards. Determine the concentration of PSA in each sample from the standard curve. Normalize the PSA concentration to the cell number (which can be determined from a parallel MTT assay) or total protein content.
Troubleshooting Guide: PSA Production Assay
| Issue | Possible Cause | Recommendation |
| Low or no PSA detected | LNCaP-AKR1C3 cells are not producing sufficient PSA. | Ensure the LNCaP-AKR1C3 cell line is expressing functional AKR1C3 and is responsive to androgens. Confirm the presence of an androgen source (e.g., androstenedione) in the culture medium if required for the experiment. |
| Problem with the ELISA kit. | Check the expiration date and proper storage of the ELISA kit components. Run the positive control provided with the kit. | |
| High variability between replicates | Inconsistent sample collection or dilution. | Ensure accurate and consistent pipetting when collecting supernatant and performing dilutions. |
| Incomplete washing steps during ELISA. | Follow the washing instructions in the ELISA kit protocol carefully to remove all unbound reagents. | |
| Matrix effects from culture medium | Components in the cell culture medium interfere with the ELISA. | Use the recommended sample diluent provided in the ELISA kit. Consider using a serum-free medium for the experiment if compatible with cell health. |
In Vivo CWR22R Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound in a castration-resistant prostate cancer model.
Detailed Methodology:
-
Animal Model: Use male athymic nude mice (6-8 weeks old).
-
Cell Preparation: Harvest CWR22R cells during the exponential growth phase. Resuspend the cells in a sterile solution, such as a 1:1 mixture of culture medium and Matrigel, at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Tumor Inoculation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound orally at the desired dose and schedule. The control group should receive the vehicle used to formulate this compound.
-
Efficacy Assessment:
-
Measure tumor volume using calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, collect blood samples for measuring serum PSA levels using an appropriate ELISA kit.
-
Excise the tumors for further analysis, such as measuring intratumoral testosterone levels or performing immunohistochemistry.
-
-
Data Analysis: Plot the mean tumor volume over time for each group. Perform statistical analysis to determine the significance of any anti-tumor effects.
Troubleshooting Guide: CWR22R Xenograft Model
| Issue | Possible Cause | Recommendation |
| Poor tumor take rate or slow growth | Low viability of CWR22R cells. | Use cells at a low passage number and ensure high viability before injection. |
| Suboptimal injection technique. | Ensure the cell suspension is injected subcutaneously and not intradermally. The use of Matrigel can improve tumor engraftment. | |
| High variability in tumor growth | Inconsistent number of viable cells injected. | Ensure a homogenous cell suspension and accurate cell counting before injection. |
| Differences in the health status of the mice. | Use mice of the same age and from the same supplier. Acclimatize the mice to the facility before starting the experiment. | |
| Toxicity observed in treated animals | The dose of this compound is too high. | Perform a maximum tolerated dose (MTD) study before the efficacy study to determine a safe and effective dose. |
| Issues with the vehicle formulation. | Ensure the vehicle is well-tolerated by the mice. | |
| Difficulty in assessing intratumoral drug concentration | Rapid metabolism or clearance of this compound. | Conduct pharmacokinetic studies in tumor-bearing mice to determine the optimal dosing schedule to maintain therapeutic concentrations of this compound in the tumor. |
Visualizations
Caption: Signaling pathway of AKR1C3 and the inhibitory action of this compound.
Caption: General experimental workflow for preclinical evaluation of this compound.
ASP-9521 rapid plasma clearance and intratumoral accumulation
Welcome to the technical support center for ASP-9521, a selective inhibitor of aldo-keto reductase family 1 member C3 (AKR1C3). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experiments involving this compound, with a focus on its characteristic rapid plasma clearance and high intratumoral accumulation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of AKR1C3, an enzyme that plays a crucial role in the intratumoral synthesis of androgens, such as testosterone.[1][2] In prostate cancer, particularly castration-resistant prostate cancer (CRPC), AKR1C3 activity contributes to the persistence of androgen receptor signaling, promoting tumor growth.[1][2] this compound blocks this pathway by inhibiting AKR1C3, thereby reducing the production of androgens within the tumor.
Q2: Why is rapid plasma clearance and high intratumoral accumulation a key feature of this compound?
A2: The pharmacokinetic profile of this compound is characterized by its rapid elimination from systemic circulation (plasma) and its preferential accumulation and retention within tumor tissue.[1][2] This is a desirable characteristic for a targeted cancer therapy as it can minimize systemic exposure and potential off-target side effects, while maximizing the therapeutic concentration at the site of action – the tumor.
Q3: In which preclinical models has this compound been evaluated?
A3: this compound has been evaluated in various preclinical models, including in vitro studies using prostate cancer cell lines (e.g., LNCaP) and in vivo studies using xenograft models in mice.[1][2]
Q4: What is the clinical status of this compound?
A4: this compound has been evaluated in Phase I/II clinical trials for metastatic castration-resistant prostate cancer.[3] While it was found to be well-tolerated, it did not demonstrate significant clinical activity in the patient population studied.[3]
Troubleshooting Guides
This section provides troubleshooting for common issues that may be encountered during in vivo experiments with this compound.
Issue 1: Higher than Expected Plasma Concentrations or Slower Clearance
-
Possible Cause:
-
Incorrect vehicle formulation: The vehicle used to dissolve and administer this compound may be affecting its absorption and clearance.
-
Metabolic inhibition: Co-administration of other compounds or variations in the metabolic capacity of the animal model could inhibit the enzymes responsible for this compound metabolism.
-
Renal or hepatic impairment in animal models: Underlying health issues in the experimental animals can affect drug clearance.
-
-
Troubleshooting Steps:
-
Verify Vehicle Preparation: Ensure the vehicle is prepared exactly as described in the protocol and is appropriate for the route of administration.
-
Review Co-administered Compounds: Check for any potential drug-drug interactions that could alter the metabolism of this compound.
-
Assess Animal Health: Monitor the health of the animals to ensure there are no signs of liver or kidney dysfunction.
-
Consider a Different Animal Strain: Different strains of mice can have variations in drug metabolism enzymes.
-
Issue 2: Lower than Expected Intratumoral Accumulation
-
Possible Cause:
-
Poor tumor vascularization: The tumor may not have a well-developed blood supply, limiting the delivery of this compound.
-
Low AKR1C3 expression in the tumor model: As this compound is an AKR1C3 inhibitor, its accumulation may be influenced by target engagement. Tumors with low or absent AKR1C3 expression may not retain the compound as effectively.
-
Incorrect tumor model: The chosen xenograft model may not be appropriate for studying the intratumoral accumulation of this specific compound.
-
-
Troubleshooting Steps:
-
Histological Analysis of Tumors: Examine tumor sections to assess the degree of vascularization.
-
Confirm AKR1C3 Expression: Verify the expression of AKR1C3 in your tumor model at the protein level (e.g., by Western blot or immunohistochemistry).
-
Select an Appropriate Tumor Model: Utilize a prostate cancer xenograft model known to express high levels of AKR1C3.
-
Optimize Dosing Regimen: While this compound has high tumor accumulation, a different dosing schedule might be necessary for your specific model.
-
Issue 3: High Inter-Animal Variability in Pharmacokinetic or Pharmacodynamic Data
-
Possible Cause:
-
Inconsistent administration: Variations in the volume or technique of oral gavage or injection can lead to different absorption rates.
-
Differences in tumor size and growth rate: Heterogeneity in the tumors within a study group can affect drug distribution and efficacy.
-
Individual animal metabolism differences: Natural biological variation can lead to differences in how each animal processes the compound.
-
-
Troubleshooting Steps:
-
Standardize Administration Technique: Ensure all personnel are using a consistent and accurate technique for drug administration.
-
Tumor Size Matching: At the start of the study, randomize animals into groups with a narrow range of tumor volumes.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability on the overall results.
-
Monitor Food and Water Intake: Changes in consumption can affect drug absorption and metabolism.
-
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of this compound
| Parameter | Species | Dose | Value | Reference |
| Bioavailability (Oral) | Rat | 1 mg/kg | 35% | [1][2] |
| Dog | 1 mg/kg | 78% | [1][2] | |
| Monkey | 1 mg/kg | 58% | [1][2] | |
| Plasma Clearance | Preclinical Models | Not Specified | Rapid | [1][2] |
| Intratumoral Accumulation | Preclinical Models | Not Specified | High | [1][2] |
| IC50 (AKR1C3 Inhibition) | Human | N/A | 11 nM | [1][2] |
| Monkey | N/A | 49 nM | [1][2] |
Table 2: Clinical Pharmacokinetic Parameters of this compound
| Parameter | Species | Dose | Value | Reference |
| Half-life (t1/2) | Human | 30 mg/day | 16 - 35 hours | [3] |
Experimental Protocols
1. Quantification of this compound in Plasma and Tumor Tissue by HPLC-MS/MS
This protocol provides a general framework. Specific parameters will need to be optimized for your instrument and experimental conditions.
-
Sample Preparation:
-
Plasma:
-
Collect blood samples into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge at 1500 x g for 10 minutes at 4°C to separate plasma.
-
To 100 µL of plasma, add 300 µL of a protein precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard.
-
Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Tumor Tissue:
-
Accurately weigh a portion of the tumor tissue.
-
Homogenize the tissue in a suitable buffer (e.g., PBS) to create a uniform suspension.
-
Perform a protein precipitation step as described for plasma.
-
Follow with a liquid-liquid extraction or solid-phase extraction for further cleanup if necessary.
-
Evaporate and reconstitute as with plasma samples.
-
-
-
HPLC-MS/MS Analysis:
-
HPLC System: A standard HPLC system with a C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound spiked into blank plasma or tumor homogenate.
-
Calculate the concentration of this compound in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
2. Prostate Cancer Xenograft Model for Efficacy Studies
This protocol describes a general procedure for establishing a subcutaneous xenograft model.
-
Cell Culture:
-
Culture a human prostate cancer cell line known to express AKR1C3 (e.g., LNCaP) in the recommended medium.
-
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice), typically 6-8 weeks old.
-
-
Tumor Implantation:
-
Harvest the prostate cancer cells when they are in the logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of approximately 1-5 x 10^6 cells per 100 µL.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Measure the tumor dimensions with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: (Length x Width^2) / 2.
-
-
Drug Treatment:
-
Once the tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
Administer this compound or the vehicle control according to the desired dosing schedule and route (e.g., oral gavage).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and the body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., measurement of intratumoral this compound concentration, biomarker analysis).
-
Visualizations
Caption: Mechanism of action of this compound in prostate cancer cells.
Caption: General experimental workflow for in vivo studies of this compound.
Caption: Logical flow for troubleshooting unexpected in vivo results.
References
- 1. In vitro and in vivo characterisation of ASP9521: a novel, selective, orally bioavailable inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5; AKR1C3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety, tolerability and anti-tumour activity of the androgen biosynthesis inhibitor ASP9521 in patients with metastatic castration-resistant prostate cancer: multi-centre phase I/II study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of AKR1C3 Inhibitors: ASP-9521 vs. Indomethacin
For Researchers, Scientists, and Drug Development Professionals
Aldo-keto reductase family 1 member C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), has emerged as a critical therapeutic target in hormone-dependent cancers, particularly in castration-resistant prostate cancer (CRPC). AKR1C3 plays a pivotal role in the intratumoral biosynthesis of potent androgens, such as testosterone and dihydrotestosterone (DHT), which fuel cancer progression.[1][2][3] Furthermore, its involvement in prostaglandin metabolism contributes to proliferative signaling, making it a multifaceted driver of malignancy.[1][4] This guide provides a detailed comparison of two prominent AKR1C3 inhibitors: ASP-9521, a novel selective inhibitor, and indomethacin, a well-established non-steroidal anti-inflammatory drug (NSAID) with known AKR1C3 inhibitory activity.
Performance and Efficacy: A Data-Driven Comparison
The following tables summarize the key quantitative data for this compound and indomethacin, highlighting their potency, selectivity, and pharmacokinetic profiles.
Table 1: In Vitro Inhibitory Activity against AKR1C3
| Compound | Target | IC50 (nM) | Selectivity over AKR1C2 | Source(s) |
| This compound | Human AKR1C3 | 11 | >100-fold | [5] |
| Indomethacin | Human AKR1C3 | 100 | >300-fold | [6][7] |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Compound | Animal Model | Route of Administration | Key Findings | Bioavailability | Source(s) |
| This compound | CWR22R Xenografts | Oral | Inhibited androstenedione-induced intratumoral testosterone production. | 35% (rats), 78% (dogs), 58% (monkeys) | [5] |
| Indomethacin | CWR22Rv1 Xenografts | Not specified in detail | Significantly inhibited tumor growth, and combination with enzalutamide further inhibited tumor growth. | Not specified in detail | [8][9] |
Mechanism of Action and Signaling Pathways
AKR1C3 contributes to cancer progression through two primary pathways:
-
Androgen Biosynthesis: In tissues like the prostate, AKR1C3 catalyzes the reduction of androstenedione (AD) to testosterone (T) and 5α-androstanedione to the potent androgen 5α-dihydrotestosterone (DHT). These androgens then bind to and activate the androgen receptor (AR), leading to the transcription of genes that promote tumor growth and proliferation.[1][3]
-
Prostaglandin Metabolism: AKR1C3 converts prostaglandin D2 (PGD2) to 9α,11β-PGF2, a ligand for the prostaglandin F receptor (FP). Activation of the FP receptor can stimulate downstream signaling cascades, such as the PI3K/Akt and ERK pathways, which are known to promote cell proliferation and survival.[2][3][4]
By inhibiting AKR1C3, both this compound and indomethacin can disrupt these pathways, leading to reduced intratumoral androgen levels and suppression of pro-proliferative signaling.
Figure 1: AKR1C3 signaling pathways in cancer.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the comparison of this compound and indomethacin.
In Vitro AKR1C3 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human AKR1C3.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human AKR1C3 enzyme is purified. A suitable substrate, such as S-tetralol, and the cofactor NADP+ are prepared in an appropriate buffer.
-
Inhibitor Preparation: this compound and indomethacin are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to a range of concentrations.
-
Enzyme Reaction: The enzymatic reaction is initiated by mixing the AKR1C3 enzyme, NADP+, and the substrate in the presence of varying concentrations of the inhibitors or vehicle control.
-
Detection: The rate of NADP+ reduction to NADPH is monitored by measuring the increase in absorbance at 340 nm over time using a microplate reader.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.[10]
Cell-Based Assays for Androgen Production and Proliferation
Objective: To evaluate the effect of AKR1C3 inhibitors on androgen-dependent prostate cancer cell lines.
Cell Lines:
-
LNCaP-AKR1C3: LNCaP cells stably transfected to overexpress AKR1C3.[8][11]
-
CWR22Rv1: A human prostate carcinoma cell line that endogenously expresses AKR1C3.[8]
Protocol for Proliferation Assay (e.g., MTT Assay):
-
Cell Seeding: LNCaP-AKR1C3 or CWR22Rv1 cells are seeded in 96-well plates and allowed to attach overnight.[11][12]
-
Treatment: Cells are treated with a range of concentrations of this compound or indomethacin in the presence of an androgen precursor like androstenedione. Control wells receive vehicle.
-
Incubation: Cells are incubated for a specified period (e.g., 48-72 hours).
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals. The crystals are then dissolved in a solubilization solution.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and dose-response curves are generated to determine the GI50 (concentration for 50% growth inhibition).[11][12]
In Vivo Xenograft Studies
Objective: To assess the anti-tumor efficacy of AKR1C3 inhibitors in a preclinical animal model.
Animal Model:
-
CWR22 or CWR22Rv1 Xenografts: Male athymic nude mice are subcutaneously injected with CWR22 or CWR22Rv1 cells.[8][13][14]
Protocol:
-
Tumor Establishment: Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Treatment Administration: this compound is typically administered orally.[5] Indomethacin administration routes in these specific studies are not always detailed but can include oral or intraperitoneal injection.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor tissues can be used for further analysis, such as measuring intratumoral androgen levels or immunohistochemical staining for proliferation markers like Ki67.[8][9]
Figure 2: General experimental workflow for AKR1C3 inhibitor evaluation.
Conclusion
Both this compound and indomethacin are potent inhibitors of AKR1C3. This compound demonstrates higher potency in in vitro assays with a lower IC50 value. Indomethacin, while less potent, has shown significant efficacy in preclinical models, particularly in overcoming resistance to standard anti-androgen therapies. The choice between these inhibitors for research or therapeutic development will depend on the specific context, including the desired potency, selectivity profile, and the therapeutic window, considering indomethacin's known off-target effects as a COX inhibitor. Further head-to-head clinical studies are warranted to definitively establish the comparative efficacy and safety of these two agents.
References
- 1. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 2. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKR1C3, a crucial androgenic enzyme in prostate cancer, promotes epithelial-mesenchymal transition and metastasis through activating ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AKR1C2 and AKR1C3 mediated prostaglandin D2 metabolism augments the PI3K/Akt proliferative signaling pathway in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase) in Castrate-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Intracrine androgens and AKR1C3 activation confer resistance to enzalutamide in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of AKR1C3 activation overcomes resistance to abiraterone in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Overexpression of Aldo-Keto Reductase 1C3 (AKR1C3) in LNCaP Cells Diverts Androgen Metabolism towards Testosterone Resulting in Resistance to the 5α-Reductase Inhibitor Finasteride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CWR22 xenograft as an ex vivo human tumor model for prostate cancer gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Preclinical Showdown: ASP-9521 vs. Abiraterone in Castration-Resistant Prostate Cancer Models
For researchers and drug development professionals in oncology, the pursuit of effective therapies for castration-resistant prostate cancer (CRPC) is a paramount challenge. This guide provides a detailed comparison of two androgen synthesis inhibitors, ASP-9521 and abiraterone, based on available preclinical data. While abiraterone is a clinically approved standard-of-care, this compound, despite promising preclinical activity, did not demonstrate clinical efficacy. This analysis delves into their mechanisms of action, preclinical performance in CRPC models, and the experimental protocols used to evaluate them.
Executive Summary
Abiraterone, a potent inhibitor of CYP17A1, has been a cornerstone in the treatment of CRPC, effectively blocking androgen production from adrenal, testicular, and prostatic tumor tissues.[1][2][3] In contrast, this compound is a selective inhibitor of aldo-keto reductase 1C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5), an enzyme that plays a crucial role in the intratumoral conversion of adrenal androgens to potent androgens like testosterone.[4][5] Preclinical studies highlighted the potential of this compound to suppress androgen production within the tumor microenvironment.[5][6] However, in a phase I/II clinical trial, this compound failed to show clinical activity in patients with metastatic CRPC, leading to the termination of its development.[7] This guide will dissect the preclinical data that initially supported the development of this compound and compare it with the established profile of abiraterone.
Mechanism of Action: Targeting Androgen Synthesis at Different Points
The primary driver of CRPC progression is the continued signaling of the androgen receptor (AR), often fueled by intratumoral androgen synthesis. Both abiraterone and this compound aim to disrupt this pathway, but at different enzymatic steps.
Abiraterone acts upstream by irreversibly inhibiting CYP17A1, a critical enzyme in the androgen biosynthesis pathway responsible for the conversion of pregnenolone and progesterone to dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone.[1][2][8] This broad inhibition reduces the production of androgens from all sources.
This compound targets a more specific, downstream step in the androgen synthesis cascade. It selectively inhibits AKR1C3, which is responsible for converting androstenedione to testosterone within the prostate cancer cells themselves.[4][5] The rationale for targeting AKR1C3 is based on its observed upregulation in CRPC and its role in intratumoral androgen production, which can persist despite the reduction of circulating androgens.[9]
Preclinical Efficacy in CRPC Models
| Parameter | This compound | Abiraterone | Reference CRPC Models |
| Target Enzyme | AKR1C3 (17βHSD5) | CYP17A1 | N/A |
| In Vitro IC50 | 11 nmol/L (human AKR1C3)[5][9] | Potent inhibitor (specific IC50 values vary across studies) | Recombinant enzymes |
| Cell Proliferation | Suppressed androstenedione-dependent cell proliferation in LNCaP-AKR1C3 cells[5][6] | Inhibits growth of various CRPC cell lines (e.g., LNCaP, VCaP)[10] | LNCaP, VCaP, 22Rv1 |
| PSA Production | Suppressed androstenedione-dependent PSA production in LNCaP-AKR1C3 cells[5][9] | Reduces PSA levels in preclinical models and patients[10] | LNCaP, CWR22R |
| In Vivo Efficacy | Inhibited androstenedione-induced intratumoral testosterone production in CWR22R xenografts[5][9] | Inhibits tumor growth and reduces PSA in various CRPC xenograft models[10] | CWR22R, VCaP xenografts |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative experimental protocols for evaluating androgen synthesis inhibitors like this compound and abiraterone in CRPC models.
In Vitro Cell-Based Assays
Objective: To assess the effect of the inhibitor on cell proliferation and PSA production in CRPC cell lines.
Cell Lines:
-
LNCaP cells stably expressing human AKR1C3 (LNCaP-AKR1C3) are used to evaluate AKR1C3 inhibitors.[5]
-
VCaP and 22Rv1 cell lines are commonly used for their expression of androgen receptor and relevance to CRPC.[11]
Protocol:
-
Cell Culture: Cells are cultured in appropriate media, often steroid-depleted, to mimic a castrate environment.
-
Treatment: Cells are treated with varying concentrations of the inhibitor (e.g., this compound, abiraterone) in the presence of an androgen precursor like androstenedione (AD) to stimulate androgen synthesis.
-
Cell Proliferation Assay: After a set incubation period (e.g., 72 hours), cell viability is measured using assays such as MTS or CellTiter-Glo®.
-
PSA Measurement: The concentration of prostate-specific antigen (PSA) in the cell culture supernatant is quantified using an ELISA kit.
In Vivo Xenograft Studies
Objective: To evaluate the in vivo efficacy of the inhibitor on tumor growth and intratumoral androgen levels in a CRPC mouse model.
Animal Model:
-
Castrated male immunodeficient mice (e.g., nude or SCID) are used.
-
CRPC xenografts are established by subcutaneously injecting human prostate cancer cells (e.g., CWR22R).[5][9]
Protocol:
-
Tumor Implantation: CWR22R tumor fragments or cells are implanted subcutaneously into the flanks of the mice.
-
Castration: Once tumors are established, mice are surgically castrated to create a castrate-resistant tumor growth environment.
-
Treatment Administration: When tumors reach a predetermined size, mice are randomized into treatment groups and receive the inhibitor (e.g., oral gavage of this compound or abiraterone) or vehicle control daily. Androgen precursors like DHEA may be administered to drive intratumoral androgen production.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors are harvested to measure intratumoral steroid concentrations using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Clinical Outcomes: A Tale of Two Trajectories
While both drugs showed promise in preclinical models, their clinical development paths diverged significantly.
Abiraterone , in combination with prednisone, has demonstrated a significant survival benefit in patients with metastatic CRPC, both before and after chemotherapy, and is a widely used therapeutic agent.[3]
This compound , despite its promising preclinical profile as a selective AKR1C3 inhibitor, did not translate this efficacy into a clinical setting. A phase I/II study in patients with metastatic CRPC who had progressed after chemotherapy was terminated due to a lack of clinical activity.[7] No biochemical or radiological responses were observed, and there were no significant changes in endocrine biomarker levels.[7]
Conclusion
The comparison between this compound and abiraterone in CRPC models underscores the complexities of drug development in oncology. While both drugs target the critical androgen synthesis pathway, their distinct mechanisms and ultimate clinical outcomes provide valuable lessons. Abiraterone's broad inhibition of CYP17A1 proved to be a clinically effective strategy. This compound's more targeted approach on intratumoral androgen production via AKR1C3 inhibition, though scientifically rational and supported by preclinical data, did not yield the expected clinical benefit. This divergence highlights the importance of robust preclinical models that can accurately predict clinical efficacy and the multifactorial nature of resistance in CRPC. Future research may explore the potential of AKR1C3 inhibitors in combination with other agents or in specific patient populations with defined biomarkers.
References
- 1. Inhibition of AKR1C3 Activation Overcomes Resistance to Abiraterone in Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of AKR1C3 activation overcomes resistance to abiraterone in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Activity of SN33638, an Inhibitor of AKR1C3, on Testosterone and 17β-Estradiol Production and Function in Castration-Resistant Prostate Cancer and ER-Positive Breast Cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. In vitro and in vivo characterisation of ASP9521: a novel, selective, orally bioavailable inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5; AKR1C3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Patient-derived Models of Abiraterone- and Enzalutamide-resistant Prostate Cancer Reveal Sensitivity to Ribosome-directed Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. urologytimes.com [urologytimes.com]
- 11. Inhibition of castration-resistant prostate cancer growth by genistein through suppression of AKR1C3 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of ASP-9521 Selectivity for AKR1C3 Over AKR1C2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of ASP-9521, a potent and selective inhibitor of Aldo-Keto Reductase 1C3 (AKR1C3), against its closely related isoform, AKR1C2. The data presented herein is compiled from publicly available research to facilitate informed decisions in drug development and research applications.
Introduction
Aldo-Keto Reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a pivotal enzyme in the biosynthesis of potent androgens and estrogens.[1][2][3] It catalyzes the conversion of androstenedione to testosterone and estrone to 17β-estradiol. In contrast, AKR1C2, also known as type 3 3α-hydroxysteroid dehydrogenase (3α-HSD), is primarily involved in the inactivation of 5α-dihydrotestosterone (DHT).[4][5] Given their distinct and often opposing roles in steroid hormone metabolism, the selective inhibition of AKR1C3 is a key therapeutic strategy, particularly in hormone-dependent cancers like prostate and breast cancer. This compound has been developed as a selective inhibitor of AKR1C3.[1][2]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory potency of this compound against human AKR1C3 and AKR1C2. The data clearly demonstrates the high selectivity of this compound for AKR1C3.
| Enzyme | This compound IC50 (nM) | Selectivity (AKR1C2 IC50 / AKR1C3 IC50) |
| Human AKR1C3 | 11 | >1818-fold |
| Human AKR1C2 | >20,000 |
Data sourced from multiple studies.[1][2][6]
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) values for this compound against AKR1C3 and AKR1C2 was performed using a biochemical enzyme inhibition assay. The following is a generalized protocol based on established methodologies for assessing AKR1C enzyme activity.[5][7][8][9]
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of recombinant human AKR1C3 and AKR1C2.
Materials:
-
Recombinant human AKR1C3 and AKR1C2 enzymes
-
This compound (dissolved in DMSO)
-
S-(+)-1,2,3,4-tetrahydro-1-naphthol (S-tetralol) as the substrate
-
Nicotinamide adenine dinucleotide phosphate (NADP+) as the cofactor
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
96-well microplates
-
Microplate reader capable of measuring fluorescence (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared in each well of a 96-well plate containing potassium phosphate buffer, NADP+, and the substrate S-tetralol. The concentration of S-tetralol is typically set at or near the Michaelis-Menten constant (Km) for each respective enzyme to ensure sensitive detection of competitive inhibition.[10]
-
Inhibitor Addition: Serial dilutions of this compound in DMSO are added to the wells. A control group with DMSO alone is included to measure uninhibited enzyme activity.
-
Enzyme Addition and Incubation: The reaction is initiated by adding the recombinant AKR1C3 or AKR1C2 enzyme to each well. The plate is then incubated at a controlled temperature (e.g., 37°C).
-
Kinetic Measurement: The rate of NADPH formation, a product of the enzymatic reaction, is measured kinetically by monitoring the increase in fluorescence over time using a microplate reader.
-
Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence signal progression. The percentage of inhibition for each this compound concentration is determined relative to the DMSO control. The IC50 value is then calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the relevant signaling pathway and the experimental workflow for determining the selectivity of this compound.
Caption: Steroid metabolism pathway showing the roles of AKR1C3 and AKR1C2.
Caption: Workflow for determining the IC50 of this compound against AKR1C enzymes.
References
- 1. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Natural Product Alantolactone Targeting AKR1C1 Suppresses Cell Proliferation and Metastasis in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of AKR1C3 activation overcomes resistance to abiraterone in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Dual Blockade Strategy: Evaluating the Efficacy of ASP-9521 in Combination with Enzalutamide for Advanced Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced prostate cancer therapeutics, targeting the androgen receptor (AR) signaling pathway remains a cornerstone of treatment. Enzalutamide, a potent AR signaling inhibitor, has significantly improved outcomes for many patients. However, the development of resistance mechanisms that reactivate AR signaling, often through intratumoral androgen synthesis, necessitates novel therapeutic strategies. This guide provides a comparative analysis of the preclinical rationale and available data for the combination of ASP-9521, a selective inhibitor of aldo-keto reductase family 1 member C3 (AKR1C3), and enzalutamide.
While direct preclinical or clinical data for the combination of this compound and enzalutamide is not publicly available, a strong scientific rationale supports its investigation. This is substantiated by preclinical studies on other AKR1C3 inhibitors in combination with enzalutamide, which have demonstrated synergistic anti-tumor activity. This guide will, therefore, present the mechanism of action of each compound, the theoretical framework for their combined efficacy, and relevant preclinical data for mechanistically similar combinations.
Mechanism of Action: A Two-Pronged Attack on Androgen Signaling
The proposed combination of this compound and enzalutamide targets the AR signaling pathway at two distinct points: androgen synthesis and receptor activity.
This compound: Inhibiting Intratumoral Androgen Production
This compound is a selective, orally bioavailable inhibitor of AKR1C3, also known as 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5)[1][2]. In the context of castration-resistant prostate cancer (CRPC), tumor cells can synthesize their own androgens, thereby fueling AR signaling despite systemic androgen deprivation. AKR1C3 is a key enzyme in this intratumoral androgen synthesis pathway, catalyzing the conversion of weaker androgens like androstenedione (AD) to potent androgens such as testosterone (T)[1][2]. By inhibiting AKR1C3, this compound aims to reduce the levels of potent androgens within the tumor microenvironment, thus cutting off the fuel supply for the AR.
Enzalutamide: Direct Androgen Receptor Antagonism
Enzalutamide is a second-generation nonsteroidal antiandrogen that directly targets the AR. Its multifaceted mechanism of action includes:
-
Competitive inhibition of androgen binding: Enzalutamide binds to the ligand-binding domain of the AR with high affinity, preventing natural androgens from activating the receptor.
-
Inhibition of nuclear translocation: It prevents the conformational change required for the AR to move from the cytoplasm into the nucleus.
-
Impairment of DNA binding and coactivator recruitment: Even if some AR molecules reach the nucleus, enzalutamide hinders their ability to bind to androgen response elements (AREs) on DNA and recruit the necessary co-activators for gene transcription.
This comprehensive blockade of AR signaling effectively shuts down the downstream pathways that promote prostate cancer cell growth and survival.
Synergistic Potential: Overcoming Resistance
The combination of this compound and enzalutamide holds the potential for a synergistic effect by addressing a key mechanism of resistance to AR-targeted therapies. Upregulation of intratumoral androgen synthesis, often involving increased AKR1C3 expression, can overcome the effects of enzalutamide by providing a high local concentration of androgens that can outcompete enzalutamide for AR binding. By simultaneously inhibiting androgen production with this compound and blocking AR activity with enzalutamide, this combination could more effectively suppress AR signaling and potentially delay or overcome resistance.
Preclinical Data: Evidence from a Class of Inhibitors
While specific data on the this compound and enzalutamide combination is lacking, preclinical studies with other AKR1C3 inhibitors provide compelling evidence for this therapeutic strategy.
| AKR1C3 Inhibitor | Prostate Cancer Model | Key Findings with Enzalutamide Combination | Reference |
| Indomethacin | Enzalutamide-resistant prostate cancer cells and xenografts | Re-sensitized resistant cells to enzalutamide; Combination significantly inhibited tumor growth compared to either agent alone. | [3] |
| PTUPB | Enzalutamide-resistant prostate cancer cells, organoids, and xenografts | Synergistic tumor suppression; Combination blocked AR/AR-V7 signaling and inhibited the growth of castration-relapsed xenograft tumors. | [3] |
These studies demonstrate that inhibiting AKR1C3 can restore sensitivity to enzalutamide in resistant models and lead to enhanced anti-tumor efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of AKR1C3 inhibitors in combination with enzalutamide.
Cell Proliferation Assay
This assay is used to determine the effect of the drug combination on the growth of prostate cancer cell lines.
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP, C4-2B, 22Rv1) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in appropriate growth medium.
-
Drug Treatment: After 24 hours, the medium is replaced with fresh medium containing varying concentrations of this compound, enzalutamide, or the combination of both. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated for a period of 72 to 120 hours.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTT assay, according to the manufacturer's instructions.
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control. Dose-response curves are generated, and IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated. Synergy is assessed using methods such as the Chou-Talalay combination index.
Western Blot Analysis
This technique is used to measure the levels of specific proteins, such as AKR1C3 and AR, to understand the molecular effects of the drug treatment.
-
Cell Lysis: Prostate cancer cells are treated with this compound, enzalutamide, or the combination for a specified time. The cells are then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit (Thermo Fisher Scientific).
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against AKR1C3, AR, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
Animal models are essential for evaluating the anti-tumor efficacy of the drug combination in a living organism.
-
Tumor Implantation: Male immunodeficient mice (e.g., nude or SCID) are subcutaneously injected with prostate cancer cells (e.g., VCaP or CWR22Rv1).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment groups: vehicle control, this compound alone, enzalutamide alone, and the combination of this compound and enzalutamide.
-
Drug Administration: Drugs are administered orally at predetermined doses and schedules.
-
Tumor Measurement: Tumor volume is measured two to three times per week using calipers. Mouse body weight is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), the mice are euthanized, and the tumors are excised and weighed. Tumor tissue can be used for further analysis, such as immunohistochemistry or western blotting.
Visualizing the Rationale and Workflow
To further clarify the mechanisms and experimental approaches, the following diagrams are provided.
Caption: Dual blockade of the androgen signaling pathway by this compound and enzalutamide.
Caption: Workflow for preclinical evaluation of this compound and enzalutamide combination therapy.
Conclusion
The combination of this compound and enzalutamide represents a rational and promising strategy for the treatment of advanced prostate cancer, particularly in the context of resistance to AR-targeted therapies. By targeting both intratumoral androgen synthesis and the androgen receptor itself, this dual blockade has the potential to achieve a more profound and durable suppression of the AR signaling pathway. While direct preclinical evidence for this specific combination is needed, the strong mechanistic rationale and supportive data from other AKR1C3 inhibitors in combination with enzalutamide provide a solid foundation for future investigation. Further preclinical studies are warranted to confirm the synergistic potential and to pave the way for potential clinical evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo characterisation of ASP9521: a novel, selective, orally bioavailable inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5; AKR1C3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ASP-9521 and BAY-1128688 for AKR1C3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent inhibitors of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3): ASP-9521 and BAY-1128688. AKR1C3 is a critical enzyme in steroid hormone and prostaglandin metabolism, making it a key target in various pathologies, including castration-resistant prostate cancer (CRPC) and endometriosis. This document summarizes their performance based on available preclinical and clinical data, details relevant experimental protocols, and visualizes key pathways and workflows to aid in research and development decisions.
At a Glance: Performance Comparison
| Feature | This compound | BAY-1128688 |
| Target | Aldo-Keto Reductase 1C3 (AKR1C3) / 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5) | Aldo-Keto Reductase 1C3 (AKR1C3) |
| Potency (IC50) | 11 nM (human AKR1C3)[1] | < 2 nM (human AKR1C3)[2] |
| Selectivity | >100-fold selective for AKR1C3 over AKR1C2[1] | Highly selective over AKR1C1, AKR1C2, and AKR1C4 (up to 10 µM)[3] |
| Clinical Development Status | Phase I/II trial for metastatic castration-resistant prostate cancer (mCRPC) was terminated due to a lack of clinical activity.[4][5] | Phase IIa trial for endometriosis was terminated due to dose-dependent liver toxicity (hepatotoxicity).[2][4][5] |
In-Depth Performance Data
In Vitro Efficacy
The following table summarizes the in vitro inhibitory activity of this compound and BAY-1128688 against AKR1C3 and related isoforms.
| Compound | Target Enzyme | IC50 Value | Selectivity Profile | Reference |
| This compound | Human AKR1C3 | 11 nM | >100-fold vs. AKR1C2 | [1] |
| Cynomolgus Monkey AKR1C3 | 49 nM | [1] | ||
| BAY-1128688 | Human AKR1C3 | < 2 nM | High selectivity over AKR1C1, 1C2, 1C4 (up to 10 µM) | [2][3] |
Preclinical In Vivo and Cellular Models
Both inhibitors have demonstrated efficacy in relevant preclinical models, showcasing their potential therapeutic applications.
| Model System | Compound | Key Findings | Reference |
| LNCaP-AKR1C3 Cells | This compound | Suppressed androstenedione-dependent Prostate-Specific Antigen (PSA) production and cell proliferation. | [1] |
| CWR22R Xenografts | This compound | A single oral dose (3 mg/kg) inhibited androstenedione-induced intratumoral testosterone production for 24 hours. | [1] |
| Marmoset Monkey Model of Endometriosis | BAY-1128688 | Reduced the size of endometriotic lesions without affecting ovarian cyclicity. | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
AKR1C3 Enzymatic Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the in vitro potency of inhibitors against recombinant AKR1C3.
-
Enzyme and Substrate: Recombinant human AKR1C3 is used. The conversion of a substrate, such as androstenedione (AD), to testosterone is monitored.
-
Reaction Mixture: A typical reaction mixture includes the enzyme, NADPH as a cofactor, the substrate (AD), and the test inhibitor at various concentrations in a suitable buffer (e.g., phosphate buffer).
-
Incubation: The reaction is initiated by the addition of the substrate and incubated at a controlled temperature (e.g., 37°C).
-
Detection: The formation of the product (testosterone) is quantified using methods such as HPLC or LC-MS/MS.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
LNCaP-AKR1C3 Cell Proliferation Assay
This assay assesses the effect of inhibitors on the proliferation of prostate cancer cells engineered to overexpress AKR1C3.
-
Cell Culture: LNCaP cells stably transfected with an AKR1C3 expression vector (LNCaP-AKR1C3) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum.
-
Treatment: Cells are seeded in multi-well plates and treated with androstenedione to stimulate proliferation, in the presence or absence of varying concentrations of the test inhibitor.
-
Proliferation Measurement: After a set incubation period (e.g., 6 days), cell viability and proliferation are measured using a colorimetric assay such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: The effect of the inhibitor on cell proliferation is quantified and compared to untreated controls.
CWR22R Xenograft Model for In Vivo Efficacy
This in vivo model is used to evaluate the anti-tumor activity of AKR1C3 inhibitors in a setting that mimics human prostate cancer.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously implanted with CWR22R human prostate cancer cells.
-
Treatment: Once tumors are established, the mice are castrated to create a castration-resistant model. Animals are then treated with the test inhibitor (e.g., via oral gavage) and androstenedione to stimulate intratumoral androgen synthesis.
-
Endpoint Measurement: At the end of the study period, tumors are excised, and intratumoral testosterone levels are measured by LC-MS/MS to assess the inhibitor's efficacy in blocking androgen production. Tumor volume can also be monitored throughout the study.
Conclusion
Both this compound and BAY-1128688 are potent and selective inhibitors of AKR1C3. Based on the available in vitro data, BAY-1128688 exhibits a higher potency for AKR1C3 inhibition. However, the clinical development of both compounds was halted, albeit for different reasons. The termination of the BAY-1128688 trial due to liver toxicity highlights the importance of thorough off-target effect screening. Conversely, the lack of clinical efficacy of this compound underscores the challenges in translating potent in vitro and preclinical in vivo activity into clinical benefit.
For researchers in this field, these findings emphasize the need for not only high on-target potency and selectivity but also a comprehensive understanding of a compound's broader pharmacological profile to ensure both safety and efficacy in clinical applications. The experimental protocols and data presented in this guide can serve as a valuable resource for the continued development of novel AKR1C3 inhibitors.
References
- 1. In vitro and in vivo characterisation of ASP9521: a novel, selective, orally bioavailable inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5; AKR1C3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatotoxicity of AKR1C3 Inhibitor BAY1128688: Findings from an Early Terminated Phase IIa Trial for the Treatment of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 17β-Hydroxysteroid Dehydrogenase Type 5 (17βHSD5) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
17β-hydroxysteroid dehydrogenase type 5 (17βHSD5), also known as aldo-keto reductase 1C3 (AKR1C3), has emerged as a critical therapeutic target, particularly in the context of hormone-dependent diseases such as castration-resistant prostate cancer (CRPC) and breast cancer. This enzyme plays a pivotal role in the biosynthesis of potent androgens and estrogens.[1][2] Specifically, it catalyzes the reduction of androstenedione to testosterone, a key step in the androgen synthesis pathway.[3][4] The development of potent and selective 17βHSD5 inhibitors is a promising strategy to mitigate the progression of these cancers. This guide provides a head-to-head comparison of various 17βHSD5 inhibitors, supported by experimental data, to aid researchers in their drug discovery and development efforts.
The Androgen Synthesis Pathway and the Role of 17βHSD5
In prostate cancer, the androgen receptor (AR) signaling pathway is a primary driver of tumor growth.[1] While androgen deprivation therapy is the standard of care, the disease often progresses to a castration-resistant state where the tumor cells can synthesize their own androgens.[3] 17βHSD5 is a key enzyme in this intratumoral androgen synthesis, converting weaker androgens into more potent ones that can activate the AR.[2][5]
The following diagram illustrates the classical androgen synthesis pathway and highlights the critical position of 17βHSD5.
Caption: Classical androgen synthesis pathway highlighting the role of 17βHSD5.
Comparative Performance of 17βHSD5 Inhibitors
The efficacy of a 17βHSD5 inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against other closely related enzymes, particularly AKR1C1 and AKR1C2. High selectivity is crucial to avoid off-target effects. The following table summarizes the performance of representative 17βHSD5 inhibitors from different chemical classes.
| Inhibitor Class | Compound | 17βHSD5 (AKR1C3) IC50 (nM) | Selectivity over AKR1C1 | Selectivity over AKR1C2 | Reference |
| Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) & Analogs | Flufenamic Acid | 35 - 860 | Low | Low | [6] |
| Indomethacin | 100 | High | High | [6] | |
| Indomethacin Analog | ~340 | High | High | [6] | |
| Natural Products & Analogs | Baccharin | 100 | High | 510-fold | [7][8] |
| Baccharin Analog (Acetate substitution) | 440 | Moderate | 102-fold | [8] | |
| Quercetin | Micromolar range | Moderate | Moderate | [9] | |
| Steroidal Derivatives | 17α-picolyl androstane with C3-oxime | Potent inhibitor (exact IC50 not specified) | Not specified | Not specified | [10] |
| Other Small Molecules | ASP9521 | 120 | Selective | Selective | [6] |
| MF-11 (Chalcone derivative) | >10,000 | Not specified | Not specified | [11] | |
| MF-15 (Chalcone derivative) | ~1,080 | Not specified | Not specified | [11] |
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for the accurate interpretation and replication of inhibitor performance data.
In Vitro 17βHSD5 (AKR1C3) Enzyme Inhibition Assay
This assay determines the potency of a compound in inhibiting the enzymatic activity of recombinant human 17βHSD5.
Materials:
-
Recombinant human AKR1C3 enzyme
-
NADPH (cofactor)
-
Substrate (e.g., S-tetralol or 9,10-phenanthrenequinone)
-
Test inhibitors dissolved in DMSO
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare Reagents: Prepare stock solutions of the enzyme, NADPH, substrate, and test inhibitors at the desired concentrations in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, recombinant AKR1C3 enzyme, and the test inhibitor at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add NADPH and the substrate to each well to start the enzymatic reaction.
-
Monitor Reaction: Measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity. For example, the oxidation of NADPH to NADP+ can be monitored by the decrease in absorbance at 340 nm.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for evaluating 17βHSD5 inhibitors.
Caption: A typical workflow for the evaluation of 17βHSD5 inhibitors.
Conclusion
The development of potent and selective 17βHSD5 inhibitors represents a highly promising therapeutic strategy for hormone-dependent cancers. This guide provides a comparative overview of various inhibitor classes, highlighting their performance based on available experimental data. The provided experimental protocol and workflow offer a foundational framework for researchers to design and execute their own inhibitor evaluation studies. Further research is warranted to identify and optimize novel 17βHSD5 inhibitors with improved efficacy and safety profiles for clinical translation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. AKR1C3 as a Target in Castrate Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of AKR1C3 activation overcomes resistance to abiraterone in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3) Contributes to Testosterone Production in the Adrenal Reticularis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening baccharin analogs as selective inhibitors against type 5 17β-hydroxysteroid dehydrogenase (AKR1C3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phytoestrogens inhibit human 17beta-hydroxysteroid dehydrogenase type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating ASP-9521 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of ASP-9521, a potent and selective inhibitor of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3). We will explore various experimental approaches, compare this compound with other known AKR1C3 inhibitors, and provide detailed protocols to facilitate the design and execution of target validation studies.
Introduction to this compound and its Target, AKR1C3
This compound is a small molecule inhibitor targeting AKR1C3, an enzyme also known as 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5). AKR1C3 plays a critical role in the biosynthesis of androgens, such as testosterone, by catalyzing the reduction of androstenedione.[1][2][3][4] This function is particularly significant in castration-resistant prostate cancer (CRPC), where intratumoral androgen production drives disease progression.[1][4] this compound has demonstrated potent inhibition of human AKR1C3 with an IC50 of 11 nM and exhibits high selectivity over the related isoform AKR1C2.[1][5] By inhibiting AKR1C3, this compound aims to reduce the levels of active androgens within tumor cells, thereby suppressing cancer cell proliferation and survival.[1][4] Recent research has also suggested a potential secondary target for this compound, Carbonyl Reductase 1 (CBR1).
Signaling Pathway of AKR1C3 in Androgen Synthesis
The following diagram illustrates the role of AKR1C3 in the androgen synthesis pathway, a key target for inhibitors like this compound.
Caption: AKR1C3-mediated androgen synthesis pathway and the inhibitory action of this compound.
Comparison of Cellular Target Engagement Methods
Validating that a compound binds to its intended target within a cell is a critical step in drug development. Several methods can be employed to confirm the engagement of this compound with AKR1C3.
| Method | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding.[6][7][8] | Label-free, applicable to native proteins in a cellular context, provides direct evidence of target binding. | Requires a specific antibody for detection (Western Blot), throughput can be limited. |
| Biochemical Activity Assay | Measures the enzymatic activity of AKR1C3 in cell lysates treated with the inhibitor.[9][10] | Direct measure of functional consequence of target engagement, can be high-throughput. | Indirect measure of target binding, may not reflect cellular permeability and availability. |
| Downstream Biomarker Analysis | Measures the levels of downstream products of the enzymatic reaction, such as testosterone.[2][11] | Provides evidence of functional target engagement in a physiological context. | Indirect, can be influenced by other pathways affecting the biomarker levels. |
| Competitive Binding Assays | Uses a labeled probe that binds to the target protein to compete with the unlabeled inhibitor. | Can provide quantitative binding affinity data (Ki). | Requires a suitable labeled probe, may not be readily available for all targets. |
Comparative Performance of AKR1C3 Inhibitors
| Compound | Type | Biochemical IC50 (AKR1C3) | Cellular Potency (Prostate Cancer Cells) | Selectivity over AKR1C2 |
| This compound | Indole derivative | 11 nM[1][5] | Suppresses PSA production and proliferation in LNCaP-AKR1C3 cells.[1][4] | >100-fold[1] |
| Indomethacin | NSAID | ~100-7350 nM[3][12][13] | IC50 ~137-313 µM in various cancer cell lines.[3] | ~1.2 to >300-fold[3][12][13] |
| BAY-1128688 | Non-steroidal | <2 nM[2] | Clinical trial terminated due to hepatotoxicity.[2] | No relevant activity against AKR1C1, 1C2, 1C4.[2] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
This protocol is adapted from established CETSA procedures.
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., LNCaP-AKR1C3) and allow them to adhere overnight. Treat cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 1-2 hours).
-
Heat Shock: After treatment, harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler. Include a non-heated control.
-
Cell Lysis: Immediately after heating, subject the cells to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentration for all samples.
-
Western Blot Analysis:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for AKR1C3.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Plot the normalized band intensity against the temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
AKR1C3 Activity Assay in Cell Lysates
This protocol is based on commercially available AKR activity assay kits.[9][10][14]
Protocol:
-
Cell Lysis: Culture and treat cells with this compound as described for CETSA. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Protein Quantification: Determine the protein concentration of the cell lysates and normalize all samples.
-
Enzyme Reaction: In a 96-well plate, add the cell lysate, assay buffer, and a substrate for AKR1C3 (e.g., a general substrate that allows for NADPH production).
-
Detection: The assay measures the conversion of NADP+ to NADPH, which can be detected colorimetrically at 450 nm.
-
Data Analysis: The rate of NADPH production is proportional to the AKR1C3 activity. Compare the activity in this compound-treated samples to the vehicle control to determine the inhibitory effect.
Testosterone Measurement in Cell Culture Supernatants by ELISA
This protocol is based on commercially available testosterone ELISA kits.[2][9][15][16][17]
Experimental Logic:
Caption: Logic for assessing the functional outcome of AKR1C3 inhibition.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., LNCaP-AKR1C3) in a multi-well plate. Treat the cells with androstenedione (the substrate for AKR1C3) in the presence of various concentrations of this compound or a vehicle control.
-
Sample Collection: After a suitable incubation period (e.g., 24-48 hours), collect the cell culture supernatant.
-
ELISA Procedure:
-
Prepare testosterone standards and samples according to the kit manufacturer's instructions.
-
Add standards and samples to the antibody-coated microplate.
-
Add the HRP-conjugated testosterone and incubate.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of testosterone in the samples. A decrease in testosterone levels in the this compound-treated samples compared to the control indicates functional inhibition of AKR1C3.
Conclusion
Validating the cellular target engagement of this compound is essential for its preclinical and clinical development. This guide provides a framework for researchers to design and execute robust target validation studies. The Cellular Thermal Shift Assay offers a direct method to confirm binding to AKR1C3 in a cellular environment. Complementary functional assays, such as measuring AKR1C3 activity and downstream testosterone production, provide crucial evidence of the compound's mechanism of action. By comparing the performance of this compound with alternative inhibitors, researchers can gain a comprehensive understanding of its potency and selectivity, ultimately guiding its path toward clinical application. Further studies directly comparing this compound with other inhibitors using standardized cellular target engagement assays are warranted to provide a more definitive comparative assessment.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Hepatotoxicity of AKR1C3 Inhibitor BAY1128688: Findings from an Early Terminated Phase IIa Trial for the Treatment of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioisosteres of Indomethacin as Inhibitors of Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. news-medical.net [news-medical.net]
- 7. New enzymatic assay for the AKR1C enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sceti.co.jp [sceti.co.jp]
- 10. Aldo-Keto Reductase (AKR) Activity Assay Kit (Colorimetric) | Abcam [abcam.com]
- 11. 4.5. Biochemical Assays [bio-protocol.org]
- 12. Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase) in Castrate-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. abcam.com [abcam.com]
- 15. cloud-clone.com [cloud-clone.com]
- 16. assaygenie.com [assaygenie.com]
- 17. elkbiotech.com [elkbiotech.com]
Unveiling a New Synergy: ASP-9521 Enhances Anthracycline Efficacy and Mitigates Cardiotoxicity
For Immediate Release
A recent study has illuminated a novel synergistic relationship between the investigational drug ASP-9521 and commonly used anthracycline chemotherapeutics, such as daunorubicin and doxorubicin. This combination not only potentiates the anti-cancer activity of these agents but also demonstrates a significant cardioprotective effect, addressing a major dose-limiting toxicity of anthracyclines. These findings present a promising new avenue for enhancing the therapeutic index of this important class of cancer drugs.
This compound is a selective inhibitor of aldo-keto reductase family 1 member C3 (AKR1C3 or 17β-hydroxysteroid dehydrogenase type 5), an enzyme implicated in the progression of castration-resistant prostate cancer (CRPC). While a phase I/II clinical trial of this compound as a monotherapy for CRPC was terminated due to a lack of clinical activity, this new research highlights its potential in a combination setting for other cancer types.[1][2]
The pivotal discovery lies in the dual inhibitory action of this compound. Beyond its known effect on AKR1C3, the compound has been shown to moderately inhibit carbonyl reductase 1 (CBR1).[3][4] Both AKR1C3 and CBR1 are implicated in the metabolic deactivation of anthracyclines and the formation of cardiotoxic metabolites. By inhibiting both enzymes, this compound is proposed to increase the intracellular concentration and efficacy of anthracyclines in tumor cells while simultaneously reducing the production of harmful metabolites in cardiomyocytes.[3][4]
This guide provides a comprehensive comparison of the effects of anthracyclines with and without this compound, supported by key experimental data and detailed protocols for the cited experiments.
Quantitative Analysis of Synergistic Effects
The synergistic activity of this compound with anthracyclines has been demonstrated in vitro, showcasing both enhanced cytotoxicity in cancer cells and a protective effect in cardiomyocytes.
Enhanced Cytotoxicity in A549 Human Lung Carcinoma Cells
In a study utilizing the A549 human lung carcinoma cell line, the co-administration of this compound with daunorubicin led to a statistically significant increase in the cancer cell-killing efficacy of the anthracycline.
| Treatment | IC50 of Daunorubicin (µM) | Percentage Decrease in IC50 |
| Daunorubicin alone | 0.442 | N/A |
| Daunorubicin + this compound (25 µM) | 0.379 | 14.25% |
| Table 1: Co-administration of this compound reduces the half-maximal inhibitory concentration (IC50) of daunorubicin in A549 cells, indicating enhanced cytotoxic activity.[5] |
Cardioprotective Effect in H9c2 Rat Cardiomyocytes
Perhaps the most significant finding is the ability of this compound to shield cardiomyocytes from the toxic effects of anthracyclines. In experiments with H9c2 rat cardiomyocytes, pre-incubation with this compound led to a notable increase in cell viability following exposure to doxorubicin and daunorubicin.
| Treatment | Cell Viability (%) | Percentage Increase in Viability |
| Daunorubicin (1 µM) alone | 60 | N/A |
| Daunorubicin (1 µM) + this compound (25 µM) | 73 | 21.7% |
| Doxorubicin (1 µM) alone | 79 | N/A |
| Doxorubicin (1 µM) + this compound (25 µM) | 93 | 17.7% |
| Table 2: this compound demonstrates a protective effect on H9c2 cardiomyocytes, increasing their viability in the presence of cytotoxic concentrations of daunorubicin and doxorubicin.[5] |
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and the experimental design, the following diagrams are provided.
Caption: Dual inhibition of AKR1C3 and CBR1 by this compound.
Caption: Workflow for in vitro synergy experiments.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Enhanced Cytotoxicity Assessment in A549 Cells (Sulforhodamine B Assay)
This protocol is adapted from the study by Drozd et al. (2023).
-
Cell Culture: A549 human lung carcinoma cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.
-
Treatment: After 24 hours, the culture medium is replaced with fresh medium containing daunorubicin at various concentrations (ranging from 0.05 to 1 µM), either alone or in combination with a fixed concentration of this compound (25 µM).
-
Incubation: The treated cells are incubated for an additional 48 hours.
-
Cell Fixation: Following incubation, the cells are fixed with 50% trichloroacetic acid at 4°C for 1 hour.
-
Staining: The fixed cells are washed with water and stained with Sulforhodamine B (SRB) solution.
-
Absorbance Measurement: The absorbance is measured at a suitable wavelength to determine cell viability.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) of daunorubicin is calculated for both treatment conditions (with and without this compound).
Cardioprotection Assessment in H9c2 Cells (MTT Assay)
This protocol is based on the methodology described in the study by Drozd et al. (2023).
-
Cell Culture: H9c2 rat cardiomyocytes are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C and 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach.
-
Pre-incubation: Cells are pre-incubated with this compound (25 µM) for 3 hours.
-
Treatment: Following pre-incubation, doxorubicin (1 µM) or daunorubicin (1 µM) is added to the respective wells. A control group without this compound pre-treatment is also included.
-
Incubation: The cells are incubated for 24 hours.
-
MTT Assay: After the 24-hour incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells.
These findings, although preclinical, offer a compelling rationale for the further investigation of this compound in combination with anthracyclines. This synergistic approach could potentially broaden the therapeutic window of these widely used chemotherapeutic agents, improving patient outcomes and reducing debilitating side effects. Further in vivo studies are warranted to validate these promising in vitro results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. mdpi.com [mdpi.com]
- 5. In Silico and In Vitro Assessment of Carbonyl Reductase 1 Inhibition Using ASP9521-A Potent Aldo-Keto Reductase 1C3 Inhibitor with the Potential to Support Anticancer Therapy Using Anthracycline Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking ASP-9521 Against Standard of Care for Castration-Resistant Prostate Cancer (CRPC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational drug ASP-9521 against the established standard of care for castration-resistant prostate cancer (CRPC). While preclinical data for this compound showed initial promise, clinical trials did not demonstrate efficacy, leading to the termination of its development for CRPC. In contrast, the standard of care for CRPC encompasses a range of therapies with proven clinical benefits in improving patient outcomes.
Executive Summary
This compound is a selective, orally bioavailable inhibitor of aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5).[1][2][3][4] This enzyme plays a role in the intratumoral synthesis of androgens, which can continue to drive prostate cancer growth despite systemic androgen deprivation therapy.[1][2] Preclinical studies demonstrated that this compound could inhibit testosterone production and suppress the growth of prostate cancer cells.[2][5] However, a multi-center Phase I/II clinical trial in patients with metastatic CRPC was terminated due to a lack of clinical activity.[6][7][8]
The standard of care for CRPC is a multi-faceted and evolving landscape of therapeutic options. For patients with metastatic CRPC (mCRPC), treatment has historically been centered on docetaxel-based chemotherapy.[9][10] However, the therapeutic arsenal has expanded significantly to include next-generation androgen receptor pathway inhibitors (ARPIs), other chemotherapeutic agents, radiopharmaceuticals, and targeted therapies for patients with specific genetic profiles.[11][12] These approved therapies have all demonstrated a survival benefit in large-scale clinical trials.
This guide will delve into the preclinical data of this compound, juxtaposing it with the established clinical efficacy of the current standards of care for CRPC.
Mechanism of Action
This compound: Inhibition of Intratumoral Androgen Synthesis
This compound functions by selectively inhibiting the AKR1C3 enzyme.[1][3] In the context of CRPC, while systemic testosterone levels are low due to androgen deprivation therapy, prostate tumors can still generate their own androgens from adrenal precursors like dehydroepiandrosterone (DHEA) and androstenedione.[1][2] AKR1C3 is a key enzyme in this process, converting androstenedione to testosterone.[1][2][5] By blocking this enzyme, this compound aimed to further reduce the levels of androgens within the tumor, thereby inhibiting cancer cell growth.[1]
Figure 1: Mechanism of action of this compound in CRPC.
Standard of Care: Diverse Mechanisms
The standard of care for CRPC employs a variety of mechanisms to combat the disease:
-
Androgen Receptor Pathway Inhibitors (ARPIs): Agents like abiraterone acetate (inhibits androgen synthesis via CYP17A1) and enzalutamide (a potent androgen receptor inhibitor) target the androgen signaling axis at different points.[11]
-
Chemotherapy: Taxanes such as docetaxel and cabazitaxel work by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[9][10]
-
Radiopharmaceuticals: Radium-223 is an alpha-emitting radionuclide that selectively targets bone metastases.
-
PARP Inhibitors: For patients with mutations in DNA repair genes like BRCA1/2, PARP inhibitors can be effective.[12]
Preclinical Data: this compound
Preclinical studies demonstrated the potential of this compound as a potent and selective inhibitor of AKR1C3.
| Parameter | Value | Species/Cell Line | Reference |
| IC50 (AKR1C3) | 11 nM | Human | [2][3][5] |
| 49 nM | Cynomolgus Monkey | [2][5] | |
| Selectivity | >100-fold for AKR1C3 over AKR1C2 | Human | [2][3] |
| In Vitro Activity | Suppressed androstenedione-dependent PSA production and cell proliferation | LNCaP cells expressing AKR1C3 | [2][5] |
| In Vivo Activity | Inhibited intratumoral testosterone production in a CWR22R xenograft model | Mice | [2][5] |
| Oral Bioavailability | 35% | Rats | [2] |
| 78% | Dogs | [2][5] | |
| 58% | Monkeys | [2] |
Table 1: Summary of Preclinical Data for this compound
Clinical Data: this compound vs. Standard of Care
The clinical development of this compound for CRPC was halted due to a lack of efficacy. In a Phase I/II study involving patients with metastatic CRPC who had progressed after chemotherapy, this compound was found to be safe and well-tolerated, but showed no significant clinical activity.[6] No biochemical (PSA) or radiological responses were observed.[6]
In stark contrast, the standard of care therapies have demonstrated significant improvements in overall survival and other clinically meaningful endpoints in large, randomized Phase III clinical trials.
| Therapy | Mechanism of Action | Key Clinical Trial(s) | Improvement in Overall Survival (OS) | Reference |
| Docetaxel | Microtubule inhibitor | TAX 327 | Significant improvement vs. mitoxantrone + prednisone | [10] |
| Abiraterone Acetate | CYP17A1 inhibitor | COU-AA-301, COU-AA-302 | Significant improvement vs. placebo + prednisone | [11] |
| Enzalutamide | Androgen receptor inhibitor | AFFIRM, PREVAIL | Significant improvement vs. placebo | [11] |
| Cabazitaxel | Microtubule inhibitor | TROPIC | Significant improvement vs. mitoxantrone + prednisone in post-docetaxel setting | [9] |
| Radium-223 | Alpha-emitting radionuclide | ALSYMPCA | Significant improvement vs. placebo in patients with bone metastases | [12] |
Table 2: Comparison of Clinical Efficacy of Standard of Care Therapies
Experimental Protocols
In Vitro AKR1C3 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the AKR1C3 enzyme.
-
Methodology:
-
Recombinant human AKR1C3 enzyme is incubated with its substrate, androstenedione, and the cofactor NADPH.
-
Varying concentrations of this compound are added to the reaction mixture.
-
The conversion of androstenedione to testosterone is monitored over time, typically using liquid chromatography-mass spectrometry (LC-MS).
-
The rate of testosterone formation at each this compound concentration is calculated and compared to the control (no inhibitor).
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Figure 2: Workflow for in vitro AKR1C3 inhibition assay.
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the in vivo efficacy of this compound in a CRPC tumor model.
-
Methodology:
-
Immunocompromised mice (e.g., castrated nude mice) are subcutaneously implanted with human prostate cancer cells that express AKR1C3 (e.g., CWR22R).[2]
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives oral administration of this compound at a specified dose and schedule.[2] The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, tumors are excised, and intratumoral testosterone levels can be measured to confirm target engagement.
-
The anti-tumor efficacy is assessed by comparing the tumor growth rates between the treated and control groups.
-
Conclusion
While this compound demonstrated a sound scientific rationale and promising preclinical activity as a selective AKR1C3 inhibitor, it ultimately failed to translate this potential into clinical benefit for patients with CRPC.[6] The termination of its clinical development underscores the challenges of drug development in this complex disease. In contrast, the current standard of care for CRPC is comprised of a diverse array of therapies with robust clinical evidence supporting their use to extend survival and improve the quality of life for patients. Future research in CRPC continues to focus on novel mechanisms of action, combination therapies, and personalized medicine approaches to further improve patient outcomes.
References
- 1. Facebook [cancer.gov]
- 2. In vitro and in vivo characterisation of ASP9521: a novel, selective, orally bioavailable inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5; AKR1C3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Safety, tolerability and anti-tumour activity of the androgen biosynthesis inhibitor ASP9521 in patients with metastatic castration-resistant prostate cancer: multi-centre phase I/II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I/II Study of ASP9521 in Castrate-Resistant Prostate Cancer (CRPC) Patients [clin.larvol.com]
- 8. Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guidelines for the management of castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current management of castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. auajournals.org [auajournals.org]
- 12. ascopubs.org [ascopubs.org]
Safety Operating Guide
Proper Disposal of ASP-9521: A Step-by-Step Guide for Laboratory Professionals
For Immediate Implementation: The proper disposal of ASP-9521, a potent and selective AKR1C3 inhibitor, is critical to ensure laboratory safety, environmental protection, and regulatory compliance. All researchers, scientists, and drug development professionals handling this compound must adhere to the following procedures for the management of unused, expired, or contaminated this compound, as well as any materials that have come into contact with it.
Given that this compound is an active pharmacological agent, it should be managed as a hazardous chemical waste unless a formal hazard assessment by an environmental health and safety (EHS) professional determines otherwise. This guide provides a comprehensive framework for its disposal, drawing from established protocols for investigational drugs and laboratory chemicals.
I. Waste Identification and Segregation
The first crucial step is the proper identification and segregation of this compound waste. This minimizes the volume of hazardous waste and prevents accidental mixing with incompatible substances.
Waste Streams Containing this compound:
-
Unused or Expired Pure Compound: Any remaining solid this compound.
-
Contaminated Labware: This includes, but is not limited to:
-
Pipette tips
-
Syringes and needles
-
Vials and ampules
-
Gloves
-
Bench paper
-
Wipes used for cleaning spills
-
-
Solutions: Any prepared solutions containing this compound.
-
Grossly Contaminated Personal Protective Equipment (PPE): Gowns, gloves, or other PPE that are heavily contaminated.
All materials listed above must be disposed of as hazardous chemical waste. Do not mix this compound waste with regular trash, biohazardous waste, or radioactive waste unless explicitly instructed by your institution's EHS department.
II. Step-by-Step Disposal Protocol
Follow these procedural steps to ensure the safe handling and disposal of this compound waste.
Step 1: Container Selection
Select a waste container that is compatible with the physical and chemical properties of this compound.
-
For solid waste (pure compound, contaminated labware, and PPE): Use a designated, leak-proof hazardous waste container with a secure lid.
-
For liquid waste (solutions containing this compound): Use a sealable, non-reactive container, such as a glass or plastic bottle, that will not degrade when in contact with the solvent used.
Step 2: Labeling of Waste Containers
Proper labeling is mandatory for regulatory compliance and safety.
-
Obtain "HAZARDOUS WASTE" labels from your institution's EHS department.[1]
-
Affix the label to the waste container as soon as the first piece of waste is added.
-
The label must include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "(4-(2-hydroxy-2-methylpropyl)piperidin-1-yl)(5-methoxy-1H-indol-2-yl)methanone" or "this compound"
-
The concentration of the active ingredient if in solution.
-
The name and contact information of the Principal Investigator (PI).[1]
-
The laboratory location (building and room number).[1]
-
The date the container was started.
-
Step 3: Storage of Hazardous Waste
Waste must be stored in a designated and properly managed area.
-
Store all this compound waste containers in a designated "Satellite Accumulation Area" (SAA) within the laboratory where the waste is generated.[1][2][3]
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure that containers are kept securely closed at all times, except when adding waste.[2]
-
Store waste containers in secondary containment to prevent the release of material in case of a leak.
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in the SAA.[3]
Step 4: Request for Waste Pickup
Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year, but institutional policies may vary), arrange for its removal.[2][3]
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Do not transport hazardous waste outside of the laboratory yourself.[4]
III. Disposal of Empty Containers
Containers that once held pure this compound must also be managed properly.
-
A container that held this compound is considered "empty" when all contents have been removed by normal means (e.g., scraping, pouring).
-
To be disposed of as non-hazardous waste, the empty container must be triple-rinsed with a suitable solvent.[4]
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous liquid waste.[4]
-
After triple-rinsing, deface or remove the original label and dispose of the container in the regular trash or recycling, as per your institution's guidelines.[4]
IV. Experimental Protocols: Decontamination Procedure
For minor spills of this compound powder or solutions, follow this general decontamination protocol. For large spills, evacuate the area and contact your institution's EHS department immediately.
Materials:
-
Appropriate PPE (lab coat, gloves, safety glasses)
-
Absorbent pads or materials
-
Deactivating solution (e.g., 10% bleach solution, followed by a water rinse, or as recommended by your institution's EHS for similar compounds)
-
Hazardous waste container and labels
Procedure:
-
Don appropriate PPE.
-
Contain the spill: If it is a powder, gently cover it with damp absorbent pads to avoid generating dust. If it is a liquid, surround the spill with absorbent materials.
-
Apply deactivating solution: Carefully apply the deactivating solution to the spill area, starting from the outside and working inwards. Allow for sufficient contact time as recommended by your EHS department.
-
Absorb the material: Use absorbent pads to clean up the spill and deactivating solution.
-
Clean the area: Wipe the spill area with fresh absorbent pads soaked in the deactivating solution, followed by a water rinse.
-
Dispose of waste: Place all contaminated materials, including gloves and absorbent pads, into a designated hazardous waste container.
-
Wash hands thoroughly after the cleanup is complete.
V. This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
VI. Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Accumulation | 55 gallons | [3] |
| Maximum Acutely Toxic Waste Accumulation | 1 quart (liquid) or 1 kg (solid) | [3] |
| Maximum Storage Time in SAA | Up to 1 year (check institutional policy) | [2][3] |
| pH for Drain Disposal (Not applicable to this compound) | Between 5.5 and 10.5 | [5] |
Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for this compound for complete and detailed instructions. In the absence of a specific SDS, treating the compound as hazardous is the most prudent course of action.
References
Essential Safety and Logistical Information for Handling ASP-9521
Disclaimer: This document provides essential guidance on the safe handling of the research compound ASP-9521. It is intended for use by trained researchers, scientists, and drug development professionals. The information provided is based on general laboratory safety principles and available data for this compound. A comprehensive, official Material Safety Data Sheet (MSDS) for this compound was not publicly available at the time of this writing. Therefore, it is imperative that all users conduct a thorough risk assessment specific to their experimental conditions and consult with their institution's Environmental Health and Safety (EHS) department before handling this compound.
Compound Information and Physical Properties
This compound is a potent and selective inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), also known as aldo-keto reductase family 1 member C3 (AKR1C3).[1][2] It is an orally bioavailable compound that has been investigated for its potential in cancer research.[1][3]
| Property | Value |
| Molecular Formula | C₁₉H₂₆N₂O₃ |
| Molecular Weight | 330.42 g/mol [1][4] |
| Appearance | Solid[1] |
| Color | Light yellow to yellow[1] |
| CAS Number | 1126084-37-4[1] |
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and the absence of specific toxicological data, a cautious approach to personal protection is essential. The following PPE is recommended as a minimum standard for handling this compound in a laboratory setting.[5][6][7][8][9]
| PPE Category | Recommended Equipment | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from dust particles and splashes. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | To prevent inhalation of the powdered compound. |
| Face Protection | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashing.[7] |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Storage Conditions:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| +4°C | 2 years[1] | |
| In solvent | -80°C | 2 years[1] |
| -20°C | 1 year[1] |
Solubility:
| Solvent | Solubility |
| DMSO | ≥ 300 mg/mL[10] |
| Ethanol | 100 mM |
Experimental Protocols
The following are general, step-by-step protocols for common laboratory procedures involving a solid compound like this compound. These should be adapted to your specific experimental needs and institutional guidelines.
Protocol 1: Weighing a Solid Compound
-
Preparation: Don all required PPE and ensure the analytical balance is clean, calibrated, and located inside a chemical fume hood.
-
Taring: Place a clean, appropriately sized weigh boat or paper on the balance pan and tare the balance to zero.
-
Dispensing: Carefully use a clean spatula to transfer the desired amount of this compound powder onto the weigh boat. Avoid creating dust.
-
Recording: Record the final weight.
-
Cleanup: Secure the lid back on the stock container immediately. Clean the spatula and the balance area. Dispose of any contaminated materials in the designated hazardous waste container.
Protocol 2: Preparing a Stock Solution
-
Preparation: Assemble all necessary materials in a chemical fume hood, including the weighed this compound, the appropriate solvent, a volumetric flask, and pipettes.
-
Dissolution: Carefully transfer the weighed this compound into the volumetric flask.
-
Solvent Addition: Add a portion of the desired solvent to the flask. Gently swirl or vortex the flask to dissolve the compound completely.
-
Volume Adjustment: Once the solid is fully dissolved, add the solvent to the final desired volume, ensuring the meniscus is at the calibration mark.
-
Labeling and Storage: Cap the flask and invert it several times to ensure a homogenous solution. Transfer the solution to a clearly labeled storage vial, including the compound name, concentration, solvent, and date of preparation. Store the stock solution at the recommended temperature.[1]
Operational and Disposal Plans
A clear plan for the entire lifecycle of the compound in the laboratory is essential for safety and compliance.
Workflow for Safe Handling of this compound:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. ehss.syr.edu [ehss.syr.edu]
- 7. Lab Personal Protective Equipment | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. research.columbia.edu [research.columbia.edu]
- 10. file.glpbio.com [file.glpbio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
